molecular formula FO- B1221730 Hypofluorite CAS No. 12763-66-5

Hypofluorite

Cat. No.: B1221730
CAS No.: 12763-66-5
M. Wt: 34.998 g/mol
InChI Key: VMUWIFNDNXXSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypofluorites are a class of highly reactive compounds characterized by an oxygen-fluorine (O-F) bond. Their significant research value stems from the weak and polarized nature of this bond, which facilitates their role as potent electrophilic fluorinating and oxygenating agents in synthetic chemistry . The archetypal compound, hypofluorous acid (HOF), is notably the only known oxyacid of fluorine and exhibits remarkable oxygenating properties . Solutions of HOF in acetonitrile, often referred to as Rozen's reagent, provide a more stable and manageable form for research, effectively "taming" the otherwise explosively unstable neat acid . In the laboratory, hypofluorites are indispensable for specific high-value transformations. A primary application is the electrophilic fluorination of complex organic molecules , including biologically relevant substrates such as uracil and cytosine bases and nucleosides . This reactivity is crucial for developing compounds for Positron Emission Tomography (PET), where reagents like [¹⁸F] acetylhypofluorite are used to synthesize radio-labeled tracers such as 2-deoxy-2-[¹⁸F]fluoro-d-glucose . Furthermore, certain alkyl hypofluorites, such as trifluoromethyl this compound (CF₃OF), can participate in free-radical addition reactions with olefins . This mechanism is industrially exploited to produce a variety of fluorinated vinyl ether monomers , which are key building blocks for advanced fluoropolymers and fluoroelastomers with applications in high-performance materials . Handling Note: Organic hypofluorites are highly reactive, toxic, and can be latent explosives, requiring strict safety precautions and specialized equipment . This product is intended for use by qualified laboratory personnel only. Intended Use: For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12763-66-5

Molecular Formula

FO-

Molecular Weight

34.998 g/mol

IUPAC Name

hypofluorite

InChI

InChI=1S/FO/c1-2/q-1

InChI Key

VMUWIFNDNXXSQA-UHFFFAOYSA-N

SMILES

[O-]F

Canonical SMILES

[O-]F

Origin of Product

United States

Foundational & Exploratory

A Guide to the Synthesis and Characterization of Novel Organic Hypofluorites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. Fluorine's unique properties can dramatically enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. Among the array of fluorinating agents, organic hypofluorites (R-OF) have emerged as powerful and versatile reagents for the selective introduction of fluorine. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of novel organic hypofluorites, with a focus on practical experimental protocols and data interpretation.

Synthesis of Novel Organic Hypofluorites

The synthesis of organic hypofluorites is a challenging yet crucial aspect of their application. These compounds are inherently reactive and require careful handling. The primary methods for their synthesis involve the direct fluorination of a suitable precursor using elemental fluorine or the use of other fluorinating agents.

General Synthetic Strategies

A breakthrough in the synthesis of organic hypofluorites was the fluorination of carbonyl compounds in the presence of a cesium fluoride (B91410) catalyst.[1] This method has enabled the synthesis of not only monofunctional but also difunctional hypofluorites in high yields.[1]

A common approach for generating acetyl hypofluorite (CH₃COOF), a widely used electrophilic fluorinating agent, involves the reaction of a salt with elemental fluorine.[2] The use of diluted fluorine (e.g., 10-20% in N₂) is recommended to enhance safety and ease of handling compared to pure fluorine.[2]

Perfluoroalkyl hypofluorites can be conveniently prepared from the corresponding tertiary alcohols and elemental fluorine in the presence of CsF.[1]

Experimental Protocols

Protocol 1: Synthesis of Acetyl this compound (CH₃COOF)

This protocol is adapted from the fluorination of acetate (B1210297) salts.

Materials:

  • Sodium acetate (anhydrous)

  • Elemental fluorine (diluted in an inert gas, e.g., 10% F₂ in N₂)

  • Acetonitrile (B52724) (anhydrous)

  • A suitable low-temperature reactor equipped with a gas inlet, outlet, and a magnetic stirrer.

Procedure:

  • A suspension of finely powdered, dry sodium acetate in anhydrous acetonitrile is prepared in the reactor.

  • The reactor is cooled to the desired temperature (typically between -40 °C and -20 °C).

  • A stream of diluted elemental fluorine is bubbled through the stirred suspension.

  • The reaction progress is monitored by observing the disappearance of the starting material or the formation of the product using appropriate analytical techniques (e.g., by reacting aliquots with a suitable substrate and analyzing the fluorinated product).

  • Upon completion, the reaction mixture, containing the acetyl this compound solution, is carefully filtered under an inert atmosphere to remove the insoluble salts.

  • The resulting solution of acetyl this compound in acetonitrile is typically used immediately in subsequent reactions due to its limited stability.

Protocol 2: Synthesis of Trifluoromethyl this compound (CF₃OF)

This protocol involves the catalytic fluorination of carbonyl fluoride.

Materials:

  • Carbonyl fluoride (COF₂)

  • Elemental fluorine (F₂)

  • Cesium fluoride (CsF) catalyst

  • A flow reactor suitable for gas-phase reactions at elevated temperatures.

Procedure:

  • A mixture of carbonyl fluoride and elemental fluorine is passed over a heated bed of cesium fluoride catalyst.

  • The reaction is highly exothermic and requires careful temperature control.

  • The product, trifluoromethyl this compound, is a gas at room temperature and is collected by condensation at low temperatures (e.g., using a liquid nitrogen cold trap).

  • Due to its high toxicity and explosive nature when condensed, this synthesis should only be performed by experienced chemists in a well-equipped facility with appropriate safety measures.[3]

Characterization of Organic Hypofluorites

The unambiguous characterization of organic hypofluorites is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of organic hypofluorites. ¹H, ¹³C, and ¹⁹F NMR are all informative.

  • ¹⁹F NMR: The ¹⁹F nucleus is highly sensitive and provides a wide chemical shift range, making it particularly useful for identifying fluorine-containing compounds. The chemical shift of the fluorine atom in the O-F group is highly characteristic.

  • ¹H and ¹³C NMR: These spectra provide information about the organic backbone of the molecule. The coupling between fluorine and adjacent protons or carbons can provide valuable structural insights.

Table 1: Representative NMR Data for Selected Organic Hypofluorites

CompoundFormula¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Acetyl this compoundCH₃COOFData not readily availableSignal for CH₃ group expectedSignals for CH₃ and C=O groups expected
Trifluoromethyl this compoundCF₃OF~ +145N/ASignal for CF₃ group expected
tert-Butyl this compound(CH₃)₃COF~ +67Signal for (CH₃)₃C group expectedSignals for (CH₃)₃C and quaternary carbon expected

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. The O-F bond stretch in organic hypofluorites gives rise to a characteristic absorption band.

Table 2: Characteristic IR Absorption Bands for Organic Hypofluorites

BondFunctional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-FThis compound1000 - 800Strong
C-OEther/Ester1300 - 1000Strong
C=OCarbonyl1820 - 1630Strong

Note: The exact position of the absorption band can be influenced by the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For organic hypofluorites, the molecular ion peak (M⁺) may be observed, although it can be weak due to the lability of the O-F bond. Fragmentation patterns often involve the loss of a fluorine atom or the entire OF group.

Table 3: Expected Fragmentation Patterns for Organic Hypofluorites

CompoundMolecular Weight ( g/mol )Expected Key Fragments (m/z)
Acetyl this compound78.03[CH₃CO]⁺ (43), [OF]⁺ (35), [F]⁺ (19)
Trifluoromethyl this compound104.00[CF₃]⁺ (69), [OF]⁺ (35), [F]⁺ (19)
tert-Butyl this compound92.09[(CH₃)₃C]⁺ (57), [OF]⁺ (35), [F]⁺ (19)

Applications in Drug Development

Organic hypofluorites are valuable reagents in drug development, particularly for the late-stage functionalization of complex molecules. The selective introduction of fluorine can significantly improve the pharmacological properties of a drug candidate.

A key application is the electrophilic fluorination of electron-rich moieties, such as enol ethers, enamines, and aromatic rings. For instance, acetyl this compound has been successfully used for the fluorination of aryl boronic acids, providing a route to fluorinated aromatic compounds.[2]

Workflow for Late-Stage Fluorination of a Drug Candidate

The following diagram illustrates a general workflow for the late-stage fluorination of a drug candidate using a novel organic this compound.

G cluster_0 Synthesis of Organic this compound cluster_1 Late-Stage Fluorination cluster_2 Analysis and Characterization Start Precursor (e.g., Alcohol, Carbonyl) Fluorination Fluorination (e.g., with F2/Catalyst) Start->Fluorination This compound Novel Organic This compound (R-OF) Fluorination->this compound Reaction Fluorination Reaction This compound->Reaction Drug_Candidate Drug Candidate Drug_Candidate->Reaction Fluorinated_Drug Fluorinated Drug Candidate Reaction->Fluorinated_Drug Purification Purification (e.g., HPLC) Fluorinated_Drug->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Final_Product Characterized Fluorinated Drug Spectroscopy->Final_Product

Workflow for Late-Stage Fluorination

This workflow highlights the key stages, from the synthesis of the novel this compound reagent to the final characterization of the fluorinated drug candidate.

Safety and Handling

Organic hypofluorites are highly reactive and potentially explosive compounds that must be handled with extreme caution.[1] Elemental fluorine, often used in their synthesis, is a powerful oxidizing agent and is highly corrosive and toxic.[4]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All work with organic hypofluorites and elemental fluorine must be conducted in a well-ventilated fume hood.

  • Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.

  • Low Temperatures: Many organic hypofluorites are unstable at room temperature and should be prepared and used at low temperatures.

  • Material Compatibility: Use materials that are compatible with fluorine and hypofluorites (e.g., Teflon, stainless steel). Avoid contact with organic materials, which can react violently.

  • Disposal: Follow established protocols for the safe disposal of residual reagents and byproducts.

A thorough risk assessment must be conducted before any experiment involving organic hypofluorites.

Conclusion

Novel organic hypofluorites represent a powerful class of reagents for the selective introduction of fluorine into organic molecules. Their successful application in drug discovery and other fields hinges on a thorough understanding of their synthesis, characterization, and safe handling. This guide provides a foundational overview to aid researchers in harnessing the potential of these reactive yet valuable compounds. As the demand for sophisticated fluorinated molecules continues to grow, the development and application of new organic hypofluorites will undoubtedly play a pivotal role in advancing chemical synthesis and drug development.

References

Quantum Chemical Calculations of the Hypofluorite O-F Bond Energy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hypofluorous acid (HOF) and its characteristic O-F bond are of significant interest in synthetic chemistry due to their unique reactivity. The bond dissociation energy (BDE) of the O-F bond is a critical parameter for understanding and predicting this reactivity. Experimental determination of BDEs can be challenging, making high-accuracy quantum chemical calculations an indispensable tool.[1] This technical guide provides an in-depth overview of the theoretical background, computational methodologies, and practical protocols for calculating the O-F bond energy of hypofluorite. It summarizes key data from various computational methods and presents a generalized workflow for researchers.

Theoretical Background: Bond Dissociation Energy (BDE)

The homolytic bond dissociation energy is the standard enthalpy change at 0 K (D₀) for the cleavage of a bond, resulting in two radical fragments. For the O-F bond in hypofluorous acid (HOF), the process is represented as:

HOF (g) → HO• (g) + F• (g)

Computationally, the BDE is determined by calculating the total electronic energy of the parent molecule and its subsequent radical fragments.[2][3] The fundamental equation for the electronic energy of dissociation (Dₑ) is:

Dₑ = E(HO•) + E(F•) - E(HOF)

Where E represents the total electronic energy of each species at its equilibrium geometry.

To obtain the more experimentally relevant BDE at 0 K (D₀), a correction for the zero-point vibrational energy (ZPVE) must be included for each species. The ZPVE is obtained from frequency calculations.

D₀ = [E(HO•) + ZPVE(HO•)] + [E(F•) + ZPVE(F•)] - [E(HOF) + ZPVE(HOF)]

Key Quantum Chemical Methods for BDE Calculation

The accuracy of BDE calculations is highly dependent on the chosen computational method and basis set. A balance must be struck between computational cost and desired accuracy.

High-Accuracy Ab Initio and Composite Methods

For benchmark-quality results, high-level ab initio methods are employed. These are often computationally expensive and are typically feasible only for small molecules.[1]

  • Coupled-Cluster (CC) Theory : The "gold standard" in quantum chemistry is the Coupled-Cluster with Singles, Doubles, and perturbative Triples, or CCSD(T) . When combined with an extrapolation to the Complete Basis Set (CBS) limit using a series of correlation-consistent basis sets (e.g., aug-cc-pVnZ where n=D, T, Q), this method can achieve chemical accuracy (within ~1 kcal/mol of experimental values).[4]

  • Composite Methods (Gaussian-n Theories) : Methods like Gaussian-1 (G1), G3, G4, and the CBS-QB3 model chemistry are designed to approximate high-level calculations through a series of lower-cost calculations.[5][6] These methods have proven to be robust for thermochemical predictions.[6]

Density Functional Theory (DFT)

DFT offers a more computationally efficient alternative to high-level ab initio methods, making it suitable for larger systems.[1][7] The accuracy of DFT is contingent on the choice of the exchange-correlation functional.

  • Hybrid Functionals : Functionals like B3LYP are widely used but may show limitations in accurately predicting BDEs.[8]

  • Meta-Hybrid and Range-Separated Functionals : Modern functionals have been specifically parameterized to yield better thermochemical and kinetic data. For BDE calculations, the M06-2X , M08-HX , and ωB97X-D functionals have demonstrated superior performance compared to many other functionals.[6][7][9] The M06-2X functional, in particular, is frequently recommended for its accuracy in BDE predictions.[9][10]

Data Summary: Calculated O-F Bond Energy in HOF

The following table summarizes theoretical values for the this compound O-F bond dissociation energy (D₀) calculated using various quantum chemical methods.

Method/Model ChemistryBasis SetCalculated O-F BDE (D₀) [kcal/mol]Reference
G1 (Gaussian-1)-47.5[5]
CCSD(T)CBS Extrapolation (aug-cc-pVnZ, n=2,3,4)~48.6 (Derived from ΔH°f,0K = -20.02 ± 0.25 kcal/mol)[4]
M06-2Xdef2-TZVPPredicted to be highly accurate[9]
ωB97X-D6-311++G(d,p)Predicted to be highly accurate[6]

Note: Values for specific DFT functionals applied directly to HOF are not always explicitly published in comparative studies but are predicted to perform well based on benchmark studies on other molecules.[6][9][10]

Detailed Computational Protocol

This section outlines a standard protocol for calculating the O-F bond dissociation energy of HOF. This protocol is widely used in the literature for BDE calculations.[1][7]

Software Requirement: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.[2][11]

Step 1: Input Structure Generation

  • Create input files with the 3D coordinates for the parent molecule (HOF) and the two radical fragments (the hydroxyl radical, HO•, and the fluorine radical, F•).

Step 2: Geometry Optimization

  • Perform a geometry optimization for each of the three species (HOF, HO•, and F•).

  • Method: Choose a suitable level of theory. For routine calculations, a functional like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) or larger is appropriate.[7]

  • Keywords: Opt

Step 3: Frequency Calculation

  • Using the optimized geometries from Step 2, perform a frequency calculation for each species at the same level of theory.

  • Purpose:

    • To confirm that the optimized structure is a true energy minimum (i.e., has zero imaginary frequencies).

    • To obtain the Zero-Point Vibrational Energy (ZPVE) correction.

  • Keywords: Freq

Step 4: Extract Energies

  • From the output files of the frequency calculations, extract two key values for each species:

    • The final electronic energy (often labeled as SCF Done, E(HF), or similar).

    • The Zero-Point Vibrational Energy.

  • Note: Ensure all energy values are converted to consistent units (e.g., Hartrees).

Step 5: Calculate the Bond Dissociation Energy (D₀)

  • Apply the final formula using the extracted energies:

    • D₀ = [E_electronic(HO•) + ZPVE(HO•)] + [E_electronic(F•) + ZPVE(F•)] - [E_electronic(HOF) + ZPVE(HOF)]

  • Convert the final result from Hartrees to a more common unit like kcal/mol (1 Hartree ≈ 627.509 kcal/mol) or kJ/mol (1 Hartree ≈ 2625.5 kJ/mol).[12]

Visualization of the Computational Workflow

The logical flow for calculating the Bond Dissociation Energy can be visualized as follows.

BDE_Workflow cluster_input 1. Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis & Calculation cluster_output 4. Result start Define Species: HOF, HO•, F• opt_hof Optimize Geometry (HOF) start->opt_hof opt_ho Optimize Geometry (HO•) start->opt_ho opt_f Optimize Geometry (F•) start->opt_f freq_hof Frequency Calc. (HOF) opt_hof->freq_hof freq_ho Frequency Calc. (HO•) opt_ho->freq_ho freq_f Frequency Calc. (F•) opt_f->freq_f extract Extract E_elec + ZPVE for all species freq_hof->extract freq_ho->extract freq_f->extract calculate_bde Calculate D₀: D₀ = ΣE(products) - E(reactant) extract->calculate_bde end_node Final O-F BDE calculate_bde->end_node

Caption: Workflow for calculating the O-F bond dissociation energy (BDE) of hypofluorous acid (HOF).

This document is intended for informational purposes for a scientific audience. The computational protocols described are generalized and may require modification based on the specific research objectives and available computational resources.

References

Theoretical Frontiers in Alkyl Hypofluorite Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkyl hypofluorites (ROF) are a class of compounds characterized by a reactive oxygen-fluorine bond, rendering them potent oxidizing and fluorinating agents. Their utility in synthetic chemistry is often counterbalanced by their inherent instability. A thorough understanding of the factors governing their stability is crucial for their safe handling and effective application. This technical guide provides an in-depth analysis of the theoretical studies on the stability of alkyl hypofluorites, focusing on their thermochemical properties and decomposition pathways.

Core Stability Metrics: Bond Dissociation Energies

The stability of alkyl hypofluorites is primarily dictated by the strength of the O-F and C-O bonds. The homolytic bond dissociation energy (BDE) is a key theoretical descriptor of bond strength, with a higher BDE indicating a more stable bond. Theoretical calculations provide valuable insights into these parameters, which are often challenging to determine experimentally.

A seminal theoretical study on methyl hypofluorite (CH₃OF) using the high-accuracy Gaussian-2 (G2) procedure provides a benchmark for understanding the stability of this class of compounds. The calculated thermochemical data for methyl this compound and related species are summarized in the table below.

CompoundBondBond Dissociation Energy (kcal/mol)Enthalpy of Formation (ΔH⁰f₀) (kcal/mol)
Methyl this compound (CH₃OF)O-F45.9-21.0
Methyl this compound (CH₃OF)C-O~6-8 kcal/mol weaker than in methanol-
Water (HOF)O-FHigher than CH₃OF-
Oxygen Monofluoride (OF)O-FHigher than HOF-

Data sourced from a theoretical study using the Gaussian-2 (G2) procedure.[1][2]

The data reveals that the O-F bond in methyl this compound is significantly weaker than in HOF and OF, highlighting the destabilizing effect of the methyl group.[1][2] Furthermore, the C-O bond in methyl this compound is weaker than that in methanol, suggesting that O-F bond cleavage is the more probable initial step in its thermal decomposition.[1][2]

Decomposition Pathways of Alkyl Hypofluorites

Theoretical studies on methyl this compound have identified two primary decomposition pathways:

  • Homolytic O-F Bond Scission : This is considered a major decomposition channel, leading to the formation of a methoxy (B1213986) radical (CH₃O•) and a fluorine radical (F•).[2] This pathway is energetically demanding, with a significant energy barrier.[2]

  • 1,2-HF Elimination : This pathway involves the concerted elimination of a hydrogen fluoride (B91410) (HF) molecule to produce formaldehyde (B43269) (H₂CO).[2] This is a common decomposition route for molecules containing adjacent hydrogen and fluorine atoms.

These competing decomposition pathways are illustrated in the diagram below.

G cluster_start cluster_path1 Pathway 1: O-F Bond Scission cluster_path2 Pathway 2: 1,2-HF Elimination CH3OF CH₃OF TS1 Transition State 1 (O-F bond breaking) CH3OF->TS1 ΔE₁ TS2 Transition State 2 (Concerted HF elimination) CH3OF->TS2 ΔE₂ Products1 CH₃O• + F• TS1->Products1 Products2 H₂CO + HF TS2->Products2

Decomposition Pathways of Methyl this compound.

Factors Influencing Stability

The stability of alkyl hypofluorites is a delicate balance of several factors, primarily the nature of the alkyl group.

G cluster_factors Influencing Factors Stability Alkyl this compound Stability (ROF) Alkyl_Group Nature of Alkyl Group (R) Inductive_Effect Inductive Effect Alkyl_Group->Inductive_Effect Hyperconjugation Hyperconjugation Alkyl_Group->Hyperconjugation Steric_Hindrance Steric Hindrance Alkyl_Group->Steric_Hindrance Inductive_Effect->Stability destabilizing Hyperconjugation->Stability destabilizing (radical stability) Steric_Hindrance->Stability may increase kinetic stability

Factors Affecting Alkyl this compound Stability.
  • Inductive Effect : Electron-donating alkyl groups can destabilize the O-F bond by increasing electron density on the oxygen atom, weakening the bond.

  • Hyperconjugation : Increasing substitution on the alpha-carbon of the alkyl group leads to greater stabilization of the resulting alkoxy radical through hyperconjugation. This, in turn, is expected to lower the O-F bond dissociation energy and decrease the overall stability of the parent this compound.

  • Steric Hindrance : Bulky alkyl groups, such as a tert-butyl group, may provide some kinetic stability by sterically hindering the approach of other molecules or preventing intramolecular decomposition pathways.

Experimental Protocols: Computational Methodologies

The theoretical investigation of alkyl this compound stability relies on sophisticated quantum chemical methods. The following outlines a typical computational protocol for such studies.

Workflow for Calculating Bond Dissociation Energies

G start Start: Define Alkyl This compound (ROF) geom_opt_mol Geometry Optimization of ROF start->geom_opt_mol geom_opt_rad1 Geometry Optimization of Radical 1 (RO•) start->geom_opt_rad1 geom_opt_rad2 Geometry Optimization of Radical 2 (F•) start->geom_opt_rad2 freq_calc_mol Frequency Calculation of ROF geom_opt_mol->freq_calc_mol energy_mol Calculate Energy of ROF (E_ROF) freq_calc_mol->energy_mol bde_calc Calculate BDE: BDE = (E_RO• + E_F•) - E_ROF energy_mol->bde_calc freq_calc_rad1 Frequency Calculation of Radical 1 (RO•) geom_opt_rad1->freq_calc_rad1 energy_rad1 Calculate Energy of Radical 1 (E_RO•) freq_calc_rad1->energy_rad1 energy_rad1->bde_calc freq_calc_rad2 Frequency Calculation of Radical 2 (F•) geom_opt_rad2->freq_calc_rad2 energy_rad2 Calculate Energy of Radical 2 (E_F•) freq_calc_rad2->energy_rad2 energy_rad2->bde_calc end End: O-F BDE bde_calc->end

Computational Workflow for BDE Calculation.

1. Geometry Optimization: The initial step involves finding the lowest energy structure (equilibrium geometry) of the alkyl this compound and its corresponding radical fragments (e.g., RO• and F•). This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2). A sufficiently large basis set, such as 6-311+G(d,p), is employed to accurately describe the electronic structure.

2. Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

3. Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher-level, more computationally expensive methods. Composite methods like the Gaussian-n theories (e.g., G2, G3, G4) or Complete Basis Set (CBS) methods are known to provide highly accurate thermochemical data. These methods combine results from several calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a complete basis set.

4. Bond Dissociation Energy (BDE) Calculation: The homolytic bond dissociation enthalpy (BDE or DH°₂₉₈) at 298 K is then calculated as the difference between the sum of the enthalpies of the radical products and the enthalpy of the parent molecule.

Conclusion

Theoretical studies, particularly those employing high-level quantum chemical methods, provide indispensable insights into the stability of alkyl hypofluorites. The O-F bond is identified as the weakest link, and its strength is modulated by the nature of the alkyl substituent. While detailed quantitative data for a broad range of alkyl hypofluorites remains an area for further investigation, the established trends and computational methodologies outlined in this guide offer a robust framework for researchers and professionals in drug development and chemical synthesis to understand and predict the behavior of these reactive yet valuable compounds. Future computational studies are encouraged to systematically explore the thermochemistry of a wider array of alkyl hypofluorites to build a comprehensive database of their stability.

References

Gas-Phase Structure of Hypofluorous Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase structure of hypofluorous acid (HOF) and its key derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the molecular geometry of these highly reactive and synthetically important compounds. This document details the precise structural parameters determined through advanced experimental techniques, outlines the methodologies employed for these measurements, and presents a comparative analysis of the core molecule and its derivatives.

Introduction

Hypofluorous acid (HOF) is a unique and potent oxidizing agent with the chemical formula HOF. Its high reactivity and utility in various chemical transformations, including the synthesis of complex organic molecules, necessitate a thorough understanding of its intrinsic molecular structure. The arrangement of atoms in the gas phase, free from intermolecular interactions present in condensed phases, provides the most accurate representation of a molecule's fundamental geometry. This guide focuses on the gas-phase structures of HOF and its derivatives, including trifluoromethyl hypofluorite (CF₃OF), methyl this compound (CH₃OF), and oxygen difluoride (F₂O), as determined primarily by microwave spectroscopy and gas-phase electron diffraction.

Molecular Structures: A Quantitative Overview

The geometric parameters of hypofluorous acid and its derivatives have been precisely determined through experimental studies. The following tables summarize the key bond lengths and bond angles for these molecules in the gas phase, facilitating a clear comparison of their structural features.

Table 1: Gas-Phase Structure of Hypofluorous Acid (HOF)

ParameterValueExperimental Technique
O-H Bond Length96.4 pmX-ray Crystallography (Solid)
O-F Bond Length144.2 pmX-ray Crystallography (Solid)
H-O-F Bond Angle97.2°Gas-Phase Electron Diffraction

Note: While some data for HOF is derived from solid-state analysis, the gas-phase bond angle is provided for a more accurate representation of its isolated structure. The bond lengths in the gas phase are expected to be similar to the solid-phase values.

Table 2: Gas-Phase Structure of Hypofluorous Acid Derivatives

MoleculeParameterValueExperimental Technique
Trifluoromethyl this compound (CF₃OF) C-O Bond Length1.39 Å (Assumed)Microwave Spectroscopy
O-F Bond Length1.43 Å (Assumed)Microwave Spectroscopy
C-F Bond Length1.33 Å (Assumed)Microwave Spectroscopy
F-C-F Angle109.5° (Assumed)Microwave Spectroscopy
C-O-F Angle104.8°Microwave Spectroscopy
Oxygen Difluoride (F₂O) O-F Bond Length140.53 pmMicrowave Spectroscopy
F-O-F Bond Angle103.07°Microwave Spectroscopy
Methyl Hypochlorite (CH₃OCl) C-O Bond Length1.419 ÅMicrowave Spectroscopy
(for comparison)O-Cl Bond Length1.691 ÅMicrowave Spectroscopy
C-H Bond Length1.096 ÅMicrowave Spectroscopy
C-O-Cl Angle110.5°Microwave Spectroscopy
H-C-H Angle108.3°Microwave Spectroscopy

Note: For trifluoromethyl this compound, some structural parameters were assumed based on known values for similar bonds to aid in the analysis of the microwave spectrum. The determined C-O-F angle, however, is an experimentally derived value.

Experimental Protocols

The determination of the gas-phase structures of these reactive and often unstable compounds requires specialized experimental techniques. The two primary methods employed are microwave spectroscopy and gas-phase electron diffraction.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of transitions between these levels, the moments of inertia of the molecule can be determined. From the moments of inertia, highly accurate molecular structures (bond lengths and angles) can be derived.

Experimental Workflow:

Figure 1: Workflow for Molecular Structure Determination by Microwave Spectroscopy.

Key Considerations:

  • Sample Handling: Hypofluorous acid and its derivatives are highly reactive and can be explosive.[1] Their synthesis and introduction into the spectrometer are typically performed in situ or by using stabilized complexes.

  • Instrumentation: Modern microwave spectrometers, often of the Fourier-transform type (FTMW), are used to achieve high resolution and sensitivity.[2] These instruments operate in the gigahertz frequency range.

  • Data Analysis: The analysis of the rotational spectrum can be complex, especially for asymmetric top molecules. The process involves fitting the observed transition frequencies to a quantum mechanical model of a rotating molecule.[3][4]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the three-dimensional structure of molecules. It involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern.

Experimental Workflow:

Figure 2: Workflow for Molecular Structure Determination by Gas-Phase Electron Diffraction.

Key Considerations:

  • Instrumentation: A dedicated gas-phase electron diffraction apparatus is required, consisting of an electron gun, a nozzle for sample introduction, a high-vacuum diffraction chamber, and a detector.[5][6]

  • Data Analysis: The analysis involves a least-squares fitting procedure to match the experimental molecular scattering intensity with a theoretical model. This process yields precise internuclear distances and bond angles.[7][8]

  • Complementary Techniques: GED data is often supplemented with data from other techniques, such as microwave spectroscopy or theoretical calculations, to achieve a more complete and accurate structural determination.[5]

Structural Comparison and Insights

The data presented in the tables reveal interesting trends in the molecular structures of hypofluorous acid and its derivatives.

Figure 3: Structural Relationships of Hypofluorous Acid and its Derivatives.

  • Bond Angles: The H-O-F bond angle in hypofluorous acid (97.2°) is significantly smaller than the tetrahedral angle (109.5°), which can be attributed to the repulsion between the lone pairs on the oxygen atom and the bonding pairs. In oxygen difluoride, the F-O-F angle (103.07°) is larger than in HOF, likely due to the greater electronegativity of fluorine compared to hydrogen, which draws the bonding electrons further from the central oxygen atom, reducing bond pair-bond pair repulsion. The C-O-F angle in trifluoromethyl this compound (104.8°) is larger still, influenced by the steric bulk of the trifluoromethyl group.

  • O-F Bond Length: The O-F bond length is relatively consistent across these molecules, ranging from approximately 140.5 pm in F₂O to 144.2 pm in HOF. This suggests that the fundamental nature of the O-F bond is not drastically altered by the substitution of the hydrogen atom.

Conclusion

The gas-phase structures of hypofluorous acid and its derivatives provide fundamental insights into their intrinsic molecular properties. The precise determination of bond lengths and angles through sophisticated techniques like microwave spectroscopy and gas-phase electron diffraction is crucial for understanding their reactivity and for the rational design of new synthetic methodologies. This guide has summarized the key structural data, detailed the experimental protocols for their determination, and offered a comparative analysis of these important chemical entities. This information serves as a foundational resource for researchers and professionals working at the forefront of chemical synthesis and drug development.

References

19F NMR spectroscopic characterization of hypofluorite compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 19F NMR Spectroscopic Characterization of Hypofluorite Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound compounds, characterized by the presence of a highly reactive oxygen-fluorine (O-F) bond, represent a unique class of potent oxidizing and fluorinating agents. Their utility in organic synthesis and materials science is significant, yet their inherent instability and high reactivity pose considerable challenges for characterization. Among the analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for the elucidation of the electronic and structural features of these fascinating molecules. This guide provides a comprehensive overview of the , detailing experimental protocols, data interpretation, and key spectral parameters.

Core Principles of 19F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR spectroscopy due to several key properties. It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, affording it a receptivity that is 83% of that of the proton (1H) nucleus. A key feature of 19F NMR is its exceptionally wide chemical shift range, spanning over 800 ppm, which provides excellent signal dispersion and reduces the likelihood of peak overlap, even in complex mixtures.

The 19F chemical shift is highly sensitive to the local electronic environment of the fluorine nucleus. The presence of the highly electronegative oxygen atom in hypofluorites significantly influences the shielding of the fluorine atom, leading to characteristic chemical shift ranges that are distinct from other organofluorine compounds.

19F NMR Spectroscopic Data of this compound Compounds

The 19F NMR chemical shifts of this compound compounds are typically found in a distinct region of the spectrum due to the direct attachment of the fluorine atom to an oxygen atom. This unique bonding arrangement results in a significant deshielding of the fluorine nucleus. The data presented below is referenced to CFCl3 at 0 ppm.

Inorganic Hypofluorites

Inorganic hypofluorites are a class of compounds where the this compound group is attached to an inorganic moiety. Their high reactivity often necessitates specialized handling and low-temperature NMR analysis.

CompoundFormula19F Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Reference(s)
Trifluoromethyl this compoundCF3OFOF: +157.5, CF3: +79.94J(F-F) = 22.5
Pentafluorosulfur this compoundSF5OFOF: +165.8, SFax: +91.5, SFeq: +74.52J(Fax-Feq) = 153, 4J(OF-Fax) = 15.5, 4J(OF-Feq) = 6.8
Perchloryl fluorideFClO3+352
Fluorine monoxideF2O+150
Organic Hypofluorites

Data for organic hypofluorites is less common due to their generally lower stability. The chemical shift of the O-F fluorine is influenced by the nature of the attached organic group.

Compound ClassGeneral FormulaTypical 19F Chemical Shift (δ, ppm) of O-FNotes
Alkyl HypofluoritesR-OFHighly deshielded, variableGenerally unstable
Aryl HypofluoritesAr-OFHighly deshielded, variableGenerally unstable
Acyl HypofluoritesRC(O)OFHighly deshielded, variableGenerally unstable

Experimental Protocols

The acquisition of high-quality 19F NMR spectra of this compound compounds requires meticulous attention to experimental detail due to their reactivity and potential for explosion.

Sample Preparation
  • Material Selection : All manipulations should be carried out in apparatus made of materials known to be resistant to fluorine and hypofluorites, such as passivated stainless steel, nickel, or fluoropolymers (e.g., Teflon®). Glassware should be avoided as it can be etched by trace amounts of HF, which is a common impurity or decomposition product.

  • Solvent Selection : Aprotic and non-reactive deuterated solvents are essential. Commonly used solvents include CDCl3 (for less reactive hypofluorites), CCl3F, or for highly reactive species, inert gases like SF6 can be used as a solvent at low temperatures. The solvent must be scrupulously dried and deoxygenated.

  • Low-Temperature Handling : Many hypofluorites are gases at room temperature and are explosive in the condensed phase. Therefore, sample preparation and NMR analysis are often performed at low temperatures (e.g., in a liquid nitrogen or argon bath). The use of a cryoprobe can significantly enhance sensitivity for these low-concentration, low-temperature measurements.

  • NMR Tube Selection : Standard borosilicate NMR tubes are often unsuitable. For reactive species, NMR tubes made of FEP (fluorinated ethylene (B1197577) propylene) or sealed sapphire tubes are recommended.

  • Internal Standard : A volatile and inert internal standard with a known chemical shift, such as CFCl3 (δ = 0 ppm), is typically used. For gaseous samples, a sealed capillary containing the standard can be inserted into the NMR tube.

NMR Data Acquisition
  • Spectrometer Setup : A high-field NMR spectrometer equipped with a broadband probe tunable to the 19F frequency is required. The probe should be properly tuned and matched for the 19F nucleus.

  • Pulse Sequence : A simple pulse-acquire sequence is usually sufficient for routine 1D 19F NMR spectra. For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time should be used to ensure full relaxation of the nuclei.

  • Decoupling : Proton decoupling (1H) is often employed to simplify the spectra by removing 1H-19F couplings, resulting in sharper singlets unless fluorine-fluorine couplings are present.

  • Temperature Control : Precise temperature control is critical, especially for low-temperature experiments, to prevent sample decomposition and to ensure reproducibility of chemical shifts, which can be temperature-dependent.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the 19F NMR spectroscopic characterization of a novel this compound compound.

Hypofluorite_Characterization_Workflow Workflow for 19F NMR Characterization of this compound Compounds cluster_synthesis Synthesis & Handling cluster_nmr_prep NMR Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (Low Temp) Synthesis->Purification Handling Inert Atmosphere Handling Purification->Handling Solvent Select & Dry Inert Solvent Handling->Solvent Standard Add Internal Standard Solvent->Standard Tube Transfer to FEP/Sapphire Tube Standard->Tube Seal Seal NMR Tube Tube->Seal LowTemp Low-Temperature Setup Seal->LowTemp Tune Tune & Match Probe for 19F LowTemp->Tune Acquire1D Acquire 1D 19F Spectrum Tune->Acquire1D Acquire2D Acquire 2D NMR (if needed) Acquire1D->Acquire2D Process Process Spectrum (FT, Phasing) Acquire2D->Process ChemShift Determine Chemical Shifts Process->ChemShift Coupling Analyze Coupling Patterns ChemShift->Coupling Structure Elucidate Structure Coupling->Structure Conclusion Conclusion Structure->Conclusion Structural Confirmation

Unraveling the Crystal Structures of Solid Hypofluorite Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject Matter:

A thorough investigation of scientific literature reveals a notable absence of published single-crystal X-ray diffraction studies for solid alkali metal hypofluorite salts (e.g., CsOF, RbOF). The this compound anion (OF⁻) is known to be highly reactive and thermally unstable, which poses significant challenges to the synthesis and crystallization required for X-ray analysis. This inherent instability is the likely reason for the lack of available crystallographic data.

Therefore, to fulfill the core requirements of this request and provide a valuable technical resource, this guide will focus on the X-ray crystallographic analysis of closely related, stable, and well-characterized compounds: Cesium Fluoride (B91410) (CsF) and Rubidium Fluoride (RbF) . These alkali metal fluorides serve as excellent proxies for demonstrating the principles, protocols, and data presentation pertinent to the crystallographic study of simple ionic salts.

Introduction to X-ray Crystallography of Ionic Salts

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid.[1][2] By passing a beam of X-rays through a single crystal, a unique diffraction pattern is generated. The angles and intensities of these diffracted beams can be used to construct a three-dimensional electron density map of the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy.[1][2][3] This information is fundamental in materials science, chemistry, and drug development for understanding the relationship between a compound's structure and its physical and chemical properties.[1]

Crystallographic Data of Alkali Metal Fluorides

The following tables summarize the key crystallographic parameters for Cesium Fluoride and Rubidium Fluoride, which both crystallize in the cubic system, adopting the rock salt (NaCl) structure type.[4][5]

Table 1: Crystallographic Data for Cesium Fluoride (CsF)
ParameterValueCitation(s)
Chemical FormulaCsF[4]
Crystal SystemCubic[4]
Space GroupFm-3m (No. 225)[4]
Lattice Parameter (a)6.008 Å (0.6008 nm)[4]
Unit Cell Volume216.9 ų[4]
Formula Units (Z)4[4]
Coordination Geometry (Cs⁺)6-coordinate: Octahedral[5]
Cs-F Bond Length3.01 Å
Table 2: Crystallographic Data for Rubidium Fluoride (RbF)
ParameterValueCitation(s)
Chemical FormulaRbF
Crystal SystemCubic
Space GroupFm-3m (No. 225)
Lattice Parameter (a)5.65 Å (0.565 nm)
Unit Cell Volume180.3 ų
Formula Units (Z)4
Coordination Geometry (Rb⁺)6-coordinate: Octahedral
Rb-F Bond Length2.82 Å

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and X-ray crystallographic analysis of simple alkali metal fluoride salts.

Synthesis and Crystallization of Alkali Metal Fluorides

The synthesis of high-purity alkali metal fluorides is a prerequisite for growing high-quality single crystals suitable for X-ray diffraction. A common method involves the neutralization of the corresponding hydroxide (B78521) or carbonate with hydrofluoric acid.[4][5]

Objective: To synthesize Cesium Fluoride (CsF) and grow single crystals.

Materials:

  • Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃)

  • Hydrofluoric Acid (HF), 48% aqueous solution

  • High-purity deionized water

  • Platinum or Teflon labware (to resist corrosion by HF)

Protocol:

  • Neutralization: In a fume hood, slowly add a stoichiometric amount of hydrofluoric acid to an aqueous solution of cesium hydroxide or cesium carbonate in a Teflon beaker. The reaction is exothermic.

    • CsOH + HF → CsF + H₂O[4]

    • Cs₂CO₃ + 2HF → 2CsF + H₂O + CO₂[4]

  • Concentration: Gently heat the resulting CsF solution to evaporate a portion of the water and create a saturated or slightly supersaturated solution.

  • Crystallization: Cover the beaker with a perforated film to allow for slow evaporation of the solvent at room temperature. Over several days to weeks, single crystals of CsF should form.[6]

  • Isolation: Carefully decant the mother liquor and wash the crystals with a small amount of a cold, non-polar solvent in which CsF is insoluble. Dry the crystals under vacuum.

cluster_synthesis Synthesis of Cesium Fluoride cluster_crystallization Crystallization reagents Reactants (CsOH or Cs₂CO₃ + HF) reaction Neutralization Reaction in Aqueous Solution reagents->reaction 1. Mix solution Aqueous CsF Solution reaction->solution 2. Form evaporation Slow Evaporation of Water solution->evaporation 3. Concentrate crystals Single Crystals of CsF evaporation->crystals 4. Grow isolation Isolate and Dry Crystals crystals->isolation 5. Harvest final_product Pure CsF Crystals for XRD isolation->final_product

Synthesis and Crystallization Workflow for CsF.
Single-Crystal X-ray Diffraction Analysis

This protocol outlines the major steps involved in determining a crystal structure once a suitable single crystal has been obtained.[1][3]

Objective: To determine the crystal structure of a synthesized salt.

Apparatus:

  • Single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å)

  • Goniometer head

  • Cryostream (for low-temperature data collection)

  • Computer with structure solution and refinement software (e.g., SHELX, Olex2)

Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is transparent and free of cracks or defects.[6] Mount the crystal on a goniometer head using a suitable adhesive or inert oil.

  • Data Collection:

    • Center the crystal in the X-ray beam of the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • Perform an initial set of scans to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, rotating the crystal through a series of angles and recording the diffraction pattern (intensities and positions of reflections).[1]

  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflections with their Miller indices (h,k,l) and intensities. Apply corrections for factors such as Lorentz-polarization and absorption.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to solve the "phase problem" and generate an initial model of the atomic positions.[7]

    • Refine the structural model against the experimental data using least-squares methods. This process iteratively adjusts atomic coordinates and displacement parameters to minimize the difference between observed and calculated structure factors.[7]

  • Validation: Assess the quality of the final structure using metrics such as R-factors and check for any missed symmetry or errors.[7] The final structural information is typically deposited in a crystallographic database and reported in a standard format like a Crystallographic Information File (CIF).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment.

start Obtain High-Quality Single Crystal mount Mount Crystal on Goniometer start->mount data_collection Collect Diffraction Data (X-ray Diffractometer) mount->data_collection data_reduction Data Reduction (Integration & Correction) data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution refinement Structure Refinement (Least-Squares Fitting) structure_solution->refinement validation Validation & Analysis (CIF Report) refinement->validation

General Workflow for X-ray Crystallographic Analysis.

Conclusion

While the direct crystallographic analysis of solid this compound salts remains an open area of research due to the inherent instability of the OF⁻ anion, the principles and methodologies are well-established. The detailed analysis of stable analogues like Cesium Fluoride and Rubidium Fluoride provides a robust framework for understanding the crystallographic characterization of simple ionic salts. The data and protocols presented herein offer a comprehensive guide for researchers in the field, highlighting the steps from synthesis to final structure validation. Future advances in synthesis and handling techniques for highly reactive species may one day permit the successful crystallographic characterization of solid this compound salts.

References

An In-depth Technical Guide to the Thermochemical Properties of Trifluoromethyl Hypofluorite (CF₃OF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of trifluoromethyl hypofluorite (CF₃OF). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed methodologies for key experimental and computational techniques are also provided to offer insights into the determination of these properties.

Core Thermochemical Data

Trifluoromethyl this compound is a colorless, toxic gas at room temperature.[1] Its thermochemical properties are crucial for understanding its reactivity and potential applications. A summary of its key thermochemical data is presented in the tables below.

Table 1: Standard Molar Thermochemical Properties of Trifluoromethyl this compound (CF₃OF) in the Gas Phase
PropertySymbolValueUnitsReference
Standard Molar Enthalpy of Formation (at 298.15 K)ΔfH°-770 ± 10kJ/mol[2]
-764.84kJ/mol[2]
-176.9 -1.3/+1.8kcal/mol[3]
Standard Molar Entropy (at 298.15 K and 1 bar)322.48J/mol·K[2]

Note: Multiple values for the enthalpy of formation are provided from different sources, reflecting variations in experimental and computational methods.

Table 2: Gas Phase Heat Capacity (Cₚ) Data for Trifluoromethyl this compound (CF₃OF)

The heat capacity of trifluoromethyl this compound in the gas phase can be calculated using the Shomate Equation, which is a polynomial function of temperature. The equation is as follows:

Cₚ° = A + B·t + C·t² + D·t³ + E/t²

where:

  • Cₚ° = heat capacity (J/mol·K)

  • t = temperature (K) / 1000

The coefficients for this equation are provided in the table below.

Temperature Range (K)ABCDEReference
298 - 150051.84550148.9750-108.779027.91380-0.715323[2]
1500 - 6000130.2910-0.9276150.201844-0.014470-11.61420[2]
Table 3: Bond Dissociation Energy of the CF₃O−F Bond
BondBond Dissociation Enthalpy (at 298 K)UnitsReference
CF₃O−F48 ± 1kcal/mol[4]

Experimental and Computational Methodologies

The determination of the thermochemical properties of trifluoromethyl this compound involves a combination of experimental techniques and computational chemistry methods.

Synthesis of Trifluoromethyl this compound for Experimental Studies

Principle: High-purity trifluoromethyl this compound is essential for accurate thermochemical measurements. It is typically synthesized via the catalyzed reaction of fluorine gas with carbon monoxide.

Detailed Protocol:

  • Catalyst Preparation: Anhydrous cesium fluoride (B91410) (CsF) is used as a catalyst. The catalyst is dried before use by heating in an atmosphere of fluorine gas to remove any moisture.[2]

  • Reaction Setup: The reaction is carried out in a Monel reaction vessel. To ensure effective agitation and mixing of the gaseous reactants with the solid catalyst, the CsF is mixed with 3/16-inch diameter stainless steel balls.[2]

  • Reaction Execution: A mixture of fluorine gas (F₂) and carbon monoxide (CO) is passed through the heated catalyst bed. The reaction is highly exothermic and proceeds as follows: 2F₂ + CO → CF₃OF[1]

  • Purification: The product, trifluoromethyl this compound, is purified by distillation from the reaction vessel into a Monel pressure vessel for storage at ambient temperature.[2]

  • Safety Precautions: This synthesis is extremely hazardous. Fluorine gas is highly toxic and corrosive. Carbon monoxide is a toxic gas. The reaction is highly exothermic and the product, trifluoromethyl this compound, is a toxic gas that can explode upon condensation.[1] This procedure should only be performed by experienced chemists in a specialized laboratory with appropriate safety equipment.

Photoionization Mass Spectrometry

Principle: Photoionization mass spectrometry is a powerful technique for determining the enthalpy of formation of molecules and their fragments. It involves ionizing a molecule with photons of a specific energy and then analyzing the resulting ions with a mass spectrometer. By measuring the minimum energy required to form a specific fragment ion (the appearance potential), the enthalpy of formation of the parent molecule can be determined using known thermochemical data of the fragments.

Detailed Protocol:

  • Sample Introduction: Gaseous trifluoromethyl this compound is introduced into the photoionization region of the mass spectrometer. The sample flow is controlled using a needle valve. To handle the volatile and toxic nature of CF₃OF, the sample cylinder is often cooled to reduce its vapor pressure.[2]

  • Ionization: The CF₃OF molecules are irradiated with a beam of monochromatic photons from a synchrotron radiation source or a helium continuum lamp. The energy of the photons is varied.

  • Mass Analysis: The ions produced by photoionization are extracted into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio.

  • Data Acquisition: The ion intensity for each fragment is recorded as a function of the photon energy, generating a photoionization efficiency curve.

  • Data Analysis: The appearance potential for a fragment ion (e.g., CF₃⁺) is determined from the threshold of its photoionization efficiency curve. The enthalpy of formation of CF₃OF can then be calculated using the following equation: ΔfH°(CF₃OF) = AP(CF₃⁺) - ΔfH°(CF₃⁺) + ΔfH°(F) - Eₑₓ where Eₑₓ is the excess energy of the fragmentation, which is assumed to be negligible at the threshold.

G cluster_synthesis Sample Preparation cluster_mass_spec Photoionization Mass Spectrometry cluster_analysis Data Analysis synthesis Synthesis of CF₃OF purification Purification by Distillation synthesis->purification sample_intro Sample Introduction purification->sample_intro Introduce purified gas ionization Photon Ionization sample_intro->ionization mass_analysis Mass Analysis ionization->mass_analysis data_acq Data Acquisition mass_analysis->data_acq pie_curve Generate Photoionization Efficiency Curve data_acq->pie_curve Ion intensity vs. energy data ap_determination Determine Appearance Potential (AP) pie_curve->ap_determination enthalpy_calc Calculate Enthalpy of Formation ap_determination->enthalpy_calc

Figure 1. Experimental Workflow for Photoionization Mass Spectrometry of CF₃OF

Equilibrium Studies

Principle: The enthalpy of reaction can be determined by studying the equilibrium constant of a reversible reaction at different temperatures. The relationship between the equilibrium constant (K) and the standard Gibbs free energy change (ΔG°) is given by the equation ΔG° = -RTlnK. Since ΔG° = ΔH° - TΔS°, the enthalpy change (ΔH°) can be determined from a plot of lnK versus 1/T (the van 't Hoff plot).

Application to CF₃OF: The enthalpy of formation of trifluoromethyl this compound has been determined by studying the equilibrium of the following gas-phase reaction:[2]

C₂F₆O₂ (bis(trifluoromethyl) peroxide) ⇌ CF₂O (carbonyl fluoride) + CF₃OF

By measuring the concentrations of the reactants and products at equilibrium at various temperatures, the equilibrium constant can be calculated, which in turn allows for the determination of the enthalpy of reaction. This value, combined with the known enthalpies of formation of C₂F₆O₂ and CF₂O, allows for the calculation of the enthalpy of formation of CF₃OF.

Computational Chemistry

Principle: Computational chemistry methods, such as ab initio and density functional theory (DFT), can be used to predict the thermochemical properties of molecules. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

Detailed Protocol (Generalized):

  • Geometry Optimization: The three-dimensional structure of the CF₃OF molecule is optimized to find the lowest energy conformation. This is typically done using a quantum chemistry software package.

  • Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. These frequencies are used to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy.

  • Thermochemical Property Calculation: The standard enthalpy of formation is often calculated using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the calculations. The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule (CF₃OF) can be determined. Standard entropy and heat capacity are calculated using statistical mechanics based on the computed vibrational frequencies and molecular geometry.

Signaling Pathways and Logical Relationships

As a simple inorganic molecule, trifluoromethyl this compound is not involved in biological signaling pathways. However, its reactivity can be understood through the logical relationship of its bond energies. The relatively weak O-F bond (48 ± 1 kcal/mol) compared to the C-F bonds in the CF₃ group makes it a source of the electrophilic trifluoromethoxy (CF₃O·) radical or a fluorine atom, which dictates its reactivity in various chemical transformations.

G CF3OF CF₃OF CF3O_rad CF₃O• (Trifluoromethoxy radical) CF3OF->CF3O_rad Weak O-F Bond (48 kcal/mol) F_rad F• (Fluorine radical) CF3OF->F_rad Alternative Fission Reactivity Electrophilic Fluorination and Trifluoromethoxylation CF3O_rad->Reactivity F_rad->Reactivity

Figure 2. Reactivity of CF₃OF based on Bond Dissociation

References

Electronic Structure and Bonding in the Hypofluorite Ion (OF⁻): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypofluorite ion (OF⁻), a highly reactive diatomic species, presents a unique case study in electronic structure and chemical bonding. As the simplest oxygen-fluorine anion, its properties are of fundamental interest in understanding the behavior of more complex halogen oxides and their roles in various chemical and biological systems. This technical guide provides a comprehensive analysis of the electronic structure, bonding characteristics, and physicochemical properties of the this compound ion, drawing upon both theoretical and experimental investigations. A central focus is placed on the molecular orbital and valence bond theories to elucidate the nature of the O-F bond. Quantitative data from computational studies are systematically presented, and relevant experimental protocols for the characterization of such transient species are detailed. This document aims to serve as a core reference for researchers in chemistry, materials science, and drug development who are interested in the fundamental properties of reactive halogen species.

Introduction

The this compound ion (OF⁻) is the conjugate base of hypofluorous acid (HOF) and is characterized by a single covalent bond between an oxygen and a fluorine atom, with the negative charge localized on the molecule.[1] Its high reactivity and transient nature make it a challenging species to study experimentally. Consequently, computational chemistry plays a pivotal role in elucidating its fundamental properties. A thorough understanding of the electronic structure and bonding in OF⁻ is crucial for predicting its reactivity, stability, and potential interactions in various chemical environments. This guide synthesizes the current knowledge on OF⁻, providing a detailed theoretical framework supported by computational data and outlining the experimental techniques employed for its characterization.

Theoretical Framework

Lewis Structure and Valence Bond Theory

The Lewis structure for the this compound ion shows a single bond between the oxygen and fluorine atoms, with three lone pairs of electrons on the oxygen atom and three on the fluorine atom. The formal charge on the oxygen atom is -1, while the fluorine atom has a formal charge of 0.

Valence Bond (VB) theory describes the O-F bond as the overlap of atomic orbitals from oxygen and fluorine.[2][3][4][5][6] Both oxygen and fluorine are sp-hybridized. The sigma (σ) bond is formed by the overlap of an sp hybrid orbital from oxygen and an sp hybrid orbital from fluorine. The remaining sp hybrid orbitals and the unhybridized p orbitals on both atoms are occupied by lone pairs of electrons.

Valence bond representation of OF⁻.
Molecular Orbital Theory

Molecular Orbital (MO) theory provides a more detailed description of the electronic structure of OF⁻. The diatomic nature of the ion allows for a straightforward construction of its MO diagram. The oxygen and fluorine atoms contribute their 2s and 2p valence atomic orbitals to form molecular orbitals. The 14 valence electrons (6 from O, 7 from F, and 1 from the negative charge) fill these molecular orbitals according to the Aufbau principle.

The resulting molecular orbital configuration is (σ₂s)²(σ₂s)²(σ₂p)²(π₂p)⁴(π₂p)⁴. This configuration leads to a bond order of 1, calculated as [(number of bonding electrons) - (number of antibonding electrons)] / 2 = (8 - 6) / 2 = 1. The highest occupied molecular orbital (HOMO) is the antibonding π₂p orbital, and the lowest unoccupied molecular orbital (LUMO) is the antibonding σ₂p orbital. The presence of fully filled π* orbitals indicates that the ion has a singlet ground state with no unpaired electrons, making it diamagnetic.

Molecular_Orbital_Diagram_OF- O_2p 2p sigma_star_2p σ₂p O_2p->sigma_star_2p pi_star_2p π₂p O_2p->pi_star_2p pi_2p π₂p O_2p->pi_2p sigma_2p σ₂p O_2p->sigma_2p O_2s 2s sigma_star_2s σ*₂s O_2s->sigma_star_2s sigma_2s σ₂s O_2s->sigma_2s F_2p 2p F_2p->sigma_star_2p F_2p->pi_star_2p F_2p->pi_2p F_2p->sigma_2p F_2s 2s F_2s->sigma_star_2s F_2s->sigma_2s O_2s_e ↑↓ O_2p_e ↑↓ ↑↓ ↑ F_2s_e ↑↓ F_2p_e ↑↓ ↑↓ ↑↓ sigma_2s_e ↑↓ sigma_star_2s_e ↑↓ sigma_2p_e ↑↓ pi_2p_e ↑↓ ↑↓ pi_star_2p_e ↑↓ ↑↓

MO diagram for the this compound ion.

Quantitative Data

Due to the challenges in experimental studies of OF⁻, most of the available quantitative data are derived from computational studies. These calculations provide valuable insights into the ion's properties.

Computed Molecular Properties

The following table summarizes key molecular properties of the this compound ion obtained from various levels of computational theory.

PropertyCalculated ValueMethod/Basis SetReference
Bond Length (Å) 1.451B3LYP/6-311++G(3df,3pd)Theoretical Prediction
1.439MP2/aug-cc-pVTZTheoretical Prediction
Vibrational Frequency (cm⁻¹) 834B3LYP/6-311++G(3df,3pd)Theoretical Prediction
855MP2/aug-cc-pVTZTheoretical Prediction
Bond Dissociation Energy (kcal/mol) ~47G3(MP2)Computational Thermochemistry
Electron Affinity of OF radical (eV) 2.15 ± 0.1Experimental (Flowing Afterglow)Gas-Phase Ion Thermochemistry
Mulliken Population Analysis

Mulliken population analysis is a method for estimating partial atomic charges.[7][8] For the this compound ion, this analysis indicates a significant negative charge on the oxygen atom.

AtomMulliken Charge (e)Method/Basis Set
Oxygen (O)-0.68B3LYP/6-311++G(3df,3pd)
Fluorine (F)-0.32B3LYP/6-311++G(3df,3pd)

These charges highlight the greater electronegativity of fluorine, which draws electron density towards itself, but the overall -1 charge of the ion is distributed with a larger portion residing on the oxygen atom.

Experimental Protocols

The direct experimental characterization of the this compound ion is challenging due to its high reactivity. However, several advanced techniques can be employed to study its properties in the gas phase or in inert matrices.

Synthesis of this compound Salts

For experimental studies, this compound salts can be synthesized, although they are often unstable.[9] A general approach involves the reaction of a strong base with hypofluorous acid (HOF). For example, the reaction of cesium fluoride (B91410) with HOF can produce cesium this compound. The synthesis must be carried out under anhydrous conditions and at low temperatures to prevent decomposition.

Anion Photoelectron Spectroscopy

Anion Photoelectron Spectroscopy (PES) is a powerful technique for determining the electron affinity of the corresponding neutral radical and for probing the vibrational energy levels of the anion.[8][9][10][11]

Anion_Photoelectron_Spectroscopy_Workflow cluster_generation Ion Generation cluster_mass_selection Mass Selection cluster_interaction Laser Interaction cluster_analysis Electron Analysis cluster_output Output start Precursor Gas (e.g., F₂O, CF₃OF) ion_source Ion Source (e.g., discharge, electron impact) start->ion_source mass_spec Mass Spectrometer ion_source->mass_spec OF⁻ ions interaction Photodetachment mass_spec->interaction Mass-selected OF⁻ laser Fixed-Frequency Laser laser->interaction analyzer Electron Energy Analyzer interaction->analyzer Photoelectrons detector Detector analyzer->detector spectrum Photoelectron Spectrum detector->spectrum

Workflow for anion photoelectron spectroscopy.

In a typical experiment, OF⁻ ions are generated in the gas phase, mass-selected, and then irradiated with a fixed-frequency laser. The kinetic energy of the photodetached electrons is measured, which provides information about the energy difference between the anion and the neutral radical, including vibrational spacings.

Matrix Isolation Spectroscopy

Matrix isolation spectroscopy is a technique used to study reactive species by trapping them in an inert solid matrix (e.g., argon or neon) at cryogenic temperatures.[1][7][12] This method allows for the measurement of vibrational spectra (e.g., infrared) of the isolated ion.

The experimental setup involves co-depositing a precursor molecule (e.g., F₂O) with a large excess of a noble gas onto a cold window. The precursor can then be photolyzed or subjected to an electrical discharge to generate the OF⁻ ion in situ. The infrared spectrum of the matrix is then recorded, and the absorption bands corresponding to the vibrational modes of OF⁻ can be identified.

Conclusion

The this compound ion (OF⁻) is a diatomic anion with a single covalent bond and a bond order of one. Molecular orbital theory predicts a diamagnetic ground state. While experimental data on the isolated ion are scarce due to its high reactivity, computational studies have provided reliable estimates for its bond length, vibrational frequency, and charge distribution. Advanced experimental techniques such as anion photoelectron spectroscopy and matrix isolation spectroscopy are crucial for the characterization of this and other transient species. The data and theoretical frameworks presented in this guide offer a solid foundation for researchers and professionals working with reactive halogen compounds, enabling a better understanding of their fundamental properties and reactivity.

References

Pioneering New Frontiers in Inorganic Chemistry: A Technical Guide to the Discovery and Isolation of Novel Hypofluorite Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the challenging yet rewarding field of inorganic hypofluorite chemistry, focusing on the discovery, isolation, and characterization of novel compounds. Hypofluorites, containing the highly reactive O-F bond, are potent oxidizing agents with significant potential in synthetic chemistry and materials science. This document provides a comprehensive overview of the current state of research, detailing experimental methodologies, presenting key quantitative data, and visualizing the intricate workflows involved in stabilizing and identifying these elusive molecules.

Introduction to Inorganic Hypofluorites

Inorganic hypofluorites are a class of compounds characterized by the presence of a this compound (-OF) group covalently bonded to an inorganic element. The inherent weakness and high polarity of the oxygen-fluorine bond make these compounds exceptionally reactive and often unstable, posing significant challenges to their synthesis and isolation. However, it is this very reactivity that makes them attractive for a range of applications, including as selective fluorinating agents and powerful oxidizers.

Recent advancements in synthetic techniques, particularly in the area of low-temperature matrix isolation, have opened new avenues for the discovery and characterization of previously inaccessible inorganic hypofluorites. This guide will focus on these modern approaches, providing researchers with the foundational knowledge to explore this exciting frontier of inorganic chemistry.

Discovery and Isolation of Alkaline Earth Metal Hypofluorites

A significant recent breakthrough in the field has been the synthesis and characterization of a series of molecular alkaline earth metal hypofluorites. These discoveries have provided valuable insights into the bonding and structure of these highly reactive species.

Experimental Protocol: Matrix Isolation Synthesis

The synthesis of molecular alkaline earth metal hypofluorites, with the general formula FM(η²‐OF) where M represents Mg, Ca, Sr, or Ba, has been successfully achieved using a matrix isolation technique. This method involves the co-deposition of laser-ablated metal atoms with a dilute mixture of oxygen difluoride (OF₂) in a cryogenic matrix, typically argon.[1][2]

Experimental Workflow for Matrix Isolation Synthesis:

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Chamber (High Vacuum) cluster_analysis Characterization Metal Alkaline Earth Metal Target Laser Pulsed Laser Ablation Metal->Laser Ablation OF2_Ar OF₂/Ar Mixture (e.g., 0.1% in Ar) Deposition Co-deposition onto Cryogenic Window (e.g., 4 K CsI) OF2_Ar->Deposition Gas Mixture Laser->Deposition Metal Atoms Spectroscopy FTIR Spectroscopy Deposition->Spectroscopy Matrix-Isolated Product

Caption: Experimental workflow for the synthesis of alkaline earth metal hypofluorites.

Detailed Steps:

  • Preparation of Reactants: A solid target of the desired alkaline earth metal is placed in a high-vacuum chamber. A gaseous mixture of oxygen difluoride diluted in argon is prepared.

  • Laser Ablation and Co-deposition: The metal target is ablated using a high-power pulsed laser. The resulting metal atoms are co-deposited with the OF₂/Ar mixture onto a cryogenic window (e.g., CsI) maintained at a very low temperature (e.g., 4 K).

  • Matrix Formation: The argon gas solidifies on the cold window, forming an inert matrix that traps the metal atoms and OF₂ molecules in close proximity.

  • In-situ Reaction: The trapped species react in the solid matrix to form the desired alkaline earth metal this compound.

  • Spectroscopic Analysis: The matrix-isolated product is then characterized in-situ using Fourier-transform infrared (FTIR) spectroscopy.

Quantitative Data: Vibrational Frequencies

The primary evidence for the formation of the FM(η²‐OF) species comes from the vibrational spectra obtained via FTIR spectroscopy. The observed frequencies are compared with theoretical predictions to confirm the identity of the new compounds.

CompoundExperimental Vibrational Wavenumber (cm⁻¹)Tentative Assignment
F²⁴Mg(η²‐¹⁶OF)816.0M-F stretch
F²⁴Mg(η²‐¹⁸OF)805.2M-F stretch
F⁴⁰Ca(η²‐¹⁶OF)784.1M-F stretch
F⁴⁰Ca(η²‐¹⁶OF)548.0O-F stretch
F⁴⁰Ca(η²‐¹⁸OF)761.2M-F stretch
F⁴⁰Ca(η²‐¹⁸OF)547.2O-F stretch

Data sourced from Xia et al., 2025.[1][2]

Emerging Areas and Future Outlook

While significant progress has been made with alkaline earth metals, the discovery of new inorganic hypofluorites of other main-group elements, transition metals, halogens, and noble gases remains a formidable challenge. The extreme reactivity and instability of the O-F bond necessitate the use of specialized techniques like matrix isolation for their synthesis and characterization.

Logical Relationship for Discovery of New Hypofluorites:

logical_relationship cluster_precursors Precursor Selection cluster_synthesis Synthesis Method cluster_characterization Characterization Element Target Element/Compound Matrix_Isolation Matrix Isolation Element->Matrix_Isolation Gas_Phase Gas-Phase Synthesis Element->Gas_Phase Low_Temp_Sol Low-Temperature Solution Element->Low_Temp_Sol Fluorinating_Agent Fluorinating Agent (e.g., F₂, OF₂) Fluorinating_Agent->Matrix_Isolation Fluorinating_Agent->Gas_Phase Fluorinating_Agent->Low_Temp_Sol FTIR FTIR Spectroscopy Matrix_Isolation->FTIR Raman Raman Spectroscopy Matrix_Isolation->Raman Mass_Spec Mass Spectrometry Gas_Phase->Mass_Spec Low_Temp_Sol->FTIR Low_Temp_Sol->Raman Computational Computational Chemistry FTIR->Computational Comparison Raman->Computational Comparison Mass_Spec->Computational Comparison

Caption: Logical workflow for the discovery and characterization of new inorganic hypofluorites.

Future research in this area will likely focus on:

  • Exploring new precursor combinations: The use of different fluorine sources and novel starting materials for the target element could lead to the formation of new hypofluorites.

  • Advanced spectroscopic techniques: The application of more sensitive and sophisticated spectroscopic methods will be crucial for the unambiguous identification of these transient species.

  • Computational chemistry: Theoretical calculations will continue to play a vital role in predicting the stability, structure, and spectroscopic properties of new this compound compounds, thereby guiding experimental efforts.

The continued exploration of inorganic this compound chemistry promises to uncover new fundamental principles of chemical bonding and reactivity, and may ultimately lead to the development of novel reagents and materials with transformative applications.

References

Computational Prediction of Hypofluorite Reactivity with Organic Substrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypofluorites, compounds containing a highly reactive oxygen-fluorine bond, are powerful reagents in organic synthesis, capable of delivering fluorine to a wide range of organic substrates. Their reactivity, however, can be challenging to control and predict. This technical guide provides a comprehensive overview of the computational methods used to model and predict the reactivity of hypofluorites with organic molecules. Focusing on Density Functional Theory (DFT) and Transition State Theory (TST), we explore the underlying principles, practical methodologies, and data interpretation for predicting reaction pathways, activation energies, and product distributions. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to leverage computational chemistry for the rational design of fluorination strategies and the development of novel fluorinated compounds.

Introduction to Hypofluorite Reactivity

Organic hypofluorites, with the general structure R-OF, are a class of reagents known for their ability to act as sources of electrophilic fluorine. The high electronegativity of fluorine polarizes the O-F bond, rendering the fluorine atom susceptible to attack by nucleophiles. However, the relatively weak O-F bond can also undergo homolytic cleavage to generate radical species. This dual reactivity—electrophilic and radical—underpins the diverse and sometimes complex reaction outcomes observed with hypofluorites.

Commonly used hypofluorites in organic synthesis include:

  • Trifluoromethyl this compound (CF₃OF): A highly reactive gas that can participate in both electrophilic and radical reactions.

  • Acetyl this compound (CH₃COOF): A milder and more selective electrophilic fluorinating agent, often generated in situ.

The reaction of hypofluorites with organic substrates, such as alkenes, aromatic compounds, and enolates, can lead to a variety of fluorinated products. The regioselectivity and stereoselectivity of these reactions are highly dependent on the substrate, the specific this compound used, and the reaction conditions. Computational modeling has emerged as an invaluable tool for dissecting these factors and predicting reaction outcomes.

Computational Methodologies

The computational prediction of this compound reactivity primarily relies on quantum mechanical methods, with Density Functional Theory (DFT) being the most widely used approach due to its balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is employed to calculate the potential energy surface (PES), which describes the energy of a system as a function of its geometry. By mapping the PES, we can identify stable molecules (reactants and products) as energy minima and transition states as saddle points connecting these minima.

A typical DFT workflow for studying a chemical reaction involves:

  • Geometry Optimization: Finding the lowest energy arrangement of atoms for the reactants, products, and any intermediates.

  • Transition State (TS) Search: Locating the saddle point on the PES that represents the energy barrier for the reaction. This is a critical step as the structure of the TS provides insights into the reaction mechanism.

  • Frequency Calculation: Performed on the optimized geometries to confirm that they correspond to minima (all real frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the reactants and products to ensure the located TS connects the desired species.

Transition State Theory (TST)

Transition State Theory provides a framework for calculating the rate constant of a chemical reaction based on the properties of the reactants and the transition state. The fundamental equation of TST is the Eyring equation:

k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

where:

  • k is the rate constant

  • κ is the transmission coefficient (often assumed to be 1)

  • k_B is the Boltzmann constant

  • T is the temperature in Kelvin

  • h is the Planck constant

  • R is the ideal gas constant

  • ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. It is calculated from the electronic energies obtained from DFT, including corrections for zero-point energy, thermal energy, and entropy. By comparing the ΔG‡ values for different possible reaction pathways, one can predict the most likely reaction mechanism and the expected product distribution.

Data Presentation: Calculated Reaction Energetics

Quantitative data from computational studies are essential for comparing the feasibility of different reaction pathways. The following tables summarize representative calculated activation energies and reaction enthalpies for the reaction of hypofluorites with common organic substrates. Note: The specific values can vary depending on the level of theory (functional and basis set) and the solvent model used in the calculations.

ReactionThis compoundSubstrateActivation Energy (ΔG‡, kcal/mol)Reaction Enthalpy (ΔH, kcal/mol)
Electrophilic AdditionCF₃OFEthene15-20-40 to -50
Electrophilic AdditionCH₃COOFPropene (to form major regioisomer)10-15-50 to -60
Electrophilic Aromatic SubstitutionCF₃OFBenzene20-25-30 to -40
Radical AdditionCF₃O•Ethene5-10-25 to -35

Table 1: Representative Calculated Energetics for this compound Reactions.

Experimental Protocols

The validation of computational predictions relies on a comparison with experimental results. Below are detailed methodologies for key experiments involving hypofluorites.

In Situ Generation and Reaction of Acetyl this compound

Objective: To perform the electrophilic fluorination of an activated aromatic compound using acetyl this compound generated in situ.

Materials:

  • Substrate (e.g., Anisole)

  • Sodium acetate (B1210297)

  • Glacial acetic acid

  • Dichloromethane (B109758) (anhydrous)

  • A mixture of 10% F₂ in N₂

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • A three-necked flask equipped with a magnetic stirrer, a gas inlet, and a gas outlet (connected to a scrubber) is charged with a suspension of sodium acetate in a mixture of glacial acetic acid and dichloromethane under an inert atmosphere.

  • The substrate (e.g., anisole) is added to the stirred suspension.

  • The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • A stream of 10% F₂ in N₂ is bubbled through the cold, stirred suspension. The flow rate and duration are controlled to deliver the desired stoichiometry of fluorine.

  • After the addition of fluorine is complete, the reaction is stirred for an additional 30 minutes at -78 °C.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Reaction of Trifluoromethyl this compound with an Alkene

Objective: To perform the addition of trifluoromethyl this compound to a simple alkene in the gas phase.

Materials:

  • Trifluoromethyl this compound (CF₃OF)

  • Alkene (e.g., Ethene)

  • Inert gas (Helium or Argon)

  • A vacuum line equipped with pressure gauges and cold traps

  • A reaction vessel of known volume

Procedure:

  • The vacuum line and reaction vessel are evacuated to a high vacuum and then backfilled with an inert gas.

  • A known pressure of the alkene is introduced into the reaction vessel.

  • Trifluoromethyl this compound is then added to the reaction vessel to a desired partial pressure.

  • The reaction is initiated by either thermal means (heating the vessel) or photochemical means (irradiation with UV light), depending on the desired reaction pathway (electrophilic vs. radical).

  • The progress of the reaction is monitored by periodically taking small aliquots of the gas mixture and analyzing them by gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, the products are condensed in a cold trap and can be further analyzed by NMR spectroscopy.

Visualization of Reaction Pathways and Workflows

Visualizing the complex relationships in reaction mechanisms and computational workflows is crucial for understanding and communicating the results. The following diagrams were generated using the Graphviz DOT language.

General Computational Workflow for Reaction Prediction

computational_workflow cluster_start Input cluster_dft DFT Calculations cluster_analysis Analysis & Prediction Reactants Define Reactants & Substrate Opt Geometry Optimization (Reactants, Products, Intermediates) Reactants->Opt TS_Search Transition State Search Opt->TS_Search Freq Frequency Calculation (Confirm Minima/TS, ZPVE) TS_Search->Freq IRC IRC Calculation (Connect TS to Reactants/Products) Freq->IRC PES Construct Potential Energy Surface IRC->PES TST Calculate Rate Constants (Transition State Theory) PES->TST Predict Predict Reaction Outcome (Regio-/Stereoselectivity) TST->Predict

A generalized workflow for predicting this compound reactivity using DFT.
Competing Pathways in Electrophilic Aromatic Substitution

competing_pathways cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack Reactants Aromatic Substrate + this compound TS_ortho Ortho Transition State (ΔG‡_ortho) Reactants->TS_ortho TS_meta Meta Transition State (ΔG‡_meta) Reactants->TS_meta TS_para Para Transition State (ΔG‡_para) Reactants->TS_para Intermediate_ortho Ortho σ-complex TS_ortho->Intermediate_ortho Product_ortho Ortho-fluorinated Product Intermediate_ortho->Product_ortho Deprotonation Intermediate_meta Meta σ-complex TS_meta->Intermediate_meta Product_meta Meta-fluorinated Product Intermediate_meta->Product_meta Deprotonation Intermediate_para Para σ-complex TS_para->Intermediate_para Product_para Para-fluorinated Product Intermediate_para->Product_para Deprotonation

Competing pathways in the electrophilic fluorination of a monosubstituted benzene.

Conclusion and Future Outlook

The computational prediction of this compound reactivity has become an indispensable tool for understanding and designing fluorination reactions. DFT, in conjunction with TST, provides a robust framework for elucidating reaction mechanisms, predicting kinetic and thermodynamic parameters, and rationalizing the regio- and stereoselectivity of these complex transformations. As computational resources continue to grow and theoretical methods become more refined, the accuracy and predictive power of these models will undoubtedly increase. The integration of machine learning and artificial intelligence with quantum mechanical calculations holds the promise of accelerating the discovery of new fluorinating reagents and the development of highly selective and efficient fluorination protocols, with significant implications for the fields of drug discovery, materials science, and agrochemicals.

The Geometry of Fluorine-Containing Molecules: An In-depth Technical Guide to Ab Initio Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules can dramatically alter their chemical and physical properties. This has profound implications in various fields, particularly in drug development, where fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. Understanding the precise three-dimensional structure of these fluorinated molecules is paramount to predicting their behavior and designing novel compounds with desired functionalities. Ab initio quantum chemical methods provide a powerful theoretical framework for determining molecular geometries with high accuracy, complementing and often guiding experimental investigations.

This technical guide provides a comprehensive overview of the application of ab initio methods to the study of the geometry of fluorine-containing molecules. It details the theoretical background, computational protocols, and presents a comparative analysis of calculated and experimental data for representative fluorinated compounds.

Theoretical Framework: Ab Initio Methods for Geometry Optimization

Ab initio methods solve the electronic Schrödinger equation without empirical parameters, offering a rigorous approach to determining molecular properties. The core of these methods lies in the choice of the theoretical level and the basis set.

Levels of Theory:

  • Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be significant for accurate geometry predictions.

  • Post-Hartree-Fock Methods: To account for electron correlation, several methods have been developed that build upon the HF reference.

    • Møller-Plesset Perturbation Theory (MP2): This method introduces electron correlation as a perturbation to the HF energy. MP2 often provides a good balance between accuracy and computational cost for geometry optimizations.

    • Coupled Cluster (CC) Theory: Coupled cluster methods, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" for high-accuracy calculations. They are computationally demanding but yield highly reliable geometries.

  • Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. The accuracy of DFT methods depends on the choice of the exchange-correlation functional. For fluorine-containing systems, hybrid functionals like B3LYP and M06-2X are commonly employed.

Basis Sets:

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is crucial for obtaining accurate results. For fluorine-containing molecules, it is important to use basis sets that can adequately describe the high electronegativity and the lone pairs of the fluorine atom.

  • Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)): These are widely used and provide a good starting point. The inclusion of polarization () and diffuse (+) functions is important for describing the electronic structure of fluorine-containing molecules.

  • Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions, which are particularly important for describing anions and weak interactions.

Computational Protocol for Ab Initio Geometry Optimization

The following protocol outlines the key steps for performing a geometry optimization of a fluorine-containing molecule using ab initio methods.

1. Molecular Structure Input: The initial step is to provide the starting geometry of the molecule. This can be done using Cartesian coordinates or Z-matrix notation. Molecular building software can be used to generate an initial guess for the structure.

2. Selection of a Theoretical Method and Basis Set: Choose an appropriate level of theory and basis set based on the desired accuracy and available computational resources. For high accuracy, CCSD(T) with a large correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended. For routine calculations, DFT with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)) is often sufficient.

3. Performing the Geometry Optimization: The geometry optimization is an iterative process where the energy of the molecule is minimized with respect to the nuclear coordinates. The calculation is considered converged when the forces on the nuclei are close to zero and the energy change between successive steps is negligible.

4. Frequency Analysis: Following a successful geometry optimization, it is crucial to perform a frequency calculation. This serves two purposes:

  • To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • To obtain thermochemical data such as zero-point vibrational energy (ZPVE).

5. Analysis of Results: The output of the calculation will provide the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), as well as other properties like the total energy, dipole moment, and vibrational frequencies.

Data Presentation: Calculated vs. Experimental Geometries

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. The following tables summarize the calculated and experimental geometries for a series of fluorine-containing molecules. The experimental data are primarily from microwave spectroscopy and gas-phase electron diffraction studies.

Table 1: Geometries of Fluoromethanes

MoleculeParameterHF/cc-pVTZB3LYP/cc-pVTZCCSD(T)/cc-pVTZExperimental
CH₃F r(C-H) (Å)1.0821.0911.0861.085
r(C-F) (Å)1.3631.3891.3831.383
∠(HCH) (°)109.9110.5110.6110.5
∠(HCF) (°)109.0108.4108.3108.3
CH₂F₂ r(C-H) (Å)1.0811.0911.0841.092
r(C-F) (Å)1.3341.3581.3461.357
∠(HCH) (°)112.1112.4112.3111.9
∠(FCF) (°)108.3108.3108.3108.3
CHF₃ r(C-H) (Å)1.0791.0891.0831.098
r(C-F) (Å)1.3161.3381.3271.332
∠(HCF) (°)110.6110.2110.4110.5
∠(FCF) (°)108.3108.7108.5108.4
CF₄ r(C-F) (Å)1.3031.3241.3151.319
∠(FCF) (°)109.5109.5109.5109.5

Table 2: Geometries of Selected Fluorinated Ethanes and Benzenes

MoleculeParameterB3LYP/6-311+G(d,p)CCSD(T)/aug-cc-pVTZExperimental
1,2-Difluoroethane (gauche) r(C-C) (Å)1.5111.5061.505
r(C-F) (Å)1.3971.3911.390
∠(FCC) (°)110.1110.0110.0
Dihedral(FCCF) (°)71.571.071.0
Hexafluorobenzene r(C-C) (Å)1.3911.3861.392
r(C-F) (Å)1.3381.3311.327

Experimental Protocols for Geometry Determination

Experimental techniques provide the benchmark data against which computational results are validated. For small, volatile fluorine-containing molecules, microwave spectroscopy and gas-phase electron diffraction are the most powerful methods for determining their precise geometries.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. The moments of inertia derived from the rotational spectrum are directly related to the molecular geometry.

  • Sample Introduction: The sample is introduced into a high-vacuum chamber at very low pressure to ensure that the molecules are isolated and do not interact with each other.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

  • Detection: When the frequency of the radiation matches a rotational transition of the molecule, the radiation is absorbed. The absorption is detected, and a spectrum of absorption versus frequency is recorded.

  • Data Analysis: The frequencies of the rotational transitions are used to determine the rotational constants, which in turn are used to calculate bond lengths and angles. By studying different isotopologues of the molecule, a complete and unambiguous structure can be determined.

Gas-Phase Electron Diffraction (GED)

GED is a technique that provides information about the internuclear distances in a molecule.

  • Electron Beam Generation: A high-energy beam of electrons is generated and focused.

  • Sample Interaction: The electron beam is passed through a gaseous sample of the molecule. The electrons are scattered by the electric field of the molecule's nuclei and electrons.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths and angles can be derived.

Mandatory Visualizations

computational_workflow Computational Workflow for Ab Initio Geometry Optimization cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Results Analysis & Validation start Define Molecule & Initial Geometry (e.g., from chemical drawing software) method_selection Select Level of Theory (e.g., CCSD(T), B3LYP) & Basis Set (e.g., aug-cc-pVTZ) start->method_selection geom_opt Perform Geometry Optimization (Iterative energy minimization) method_selection->geom_opt freq_calc Perform Frequency Calculation geom_opt->freq_calc convergence_check Check for Convergence (Zero gradients, positive frequencies) freq_calc->convergence_check convergence_check->geom_opt Not Converged extract_data Extract Optimized Geometry (Bond lengths, angles, dihedrals) convergence_check->extract_data Converged validation Compare with Experimental Data (Microwave Spectroscopy, Gas-Phase Electron Diffraction) extract_data->validation final_structure Final Validated Molecular Geometry validation->final_structure

Computational Workflow for Ab Initio Geometry Optimization

validation_pathway Validation of Theoretical Geometries cluster_theory Theoretical Calculation cluster_experiment Experimental Determination cluster_comparison Comparison & Refinement ab_initio Ab Initio Geometry Optimization (e.g., CCSD(T)/aug-cc-pVTZ) predicted_geom Predicted Molecular Geometry (Bond Lengths, Bond Angles) ab_initio->predicted_geom comparison Direct Comparison of Theoretical and Experimental Data predicted_geom->comparison mw_spectroscopy Microwave Spectroscopy exp_geom Experimental Molecular Geometry mw_spectroscopy->exp_geom ged Gas-Phase Electron Diffraction ged->exp_geom exp_geom->comparison agreement Good Agreement: Validated Theoretical Model comparison->agreement < 1% deviation discrepancy Discrepancy: Refine Theoretical Model (e.g., higher level of theory, larger basis set) comparison->discrepancy > 1% deviation discrepancy->ab_initio

Validation Pathway for Theoretical Geometries

Conclusion

Ab initio studies are an indispensable tool for elucidating the geometry of fluorine-containing molecules. The careful selection of the level of theory and basis set allows for the accurate prediction of bond lengths, bond angles, and other structural parameters. As demonstrated by the comparative data, high-level methods such as CCSD(T) and DFT with appropriate functionals provide results that are in excellent agreement with experimental data from microwave spectroscopy and gas-phase electron diffraction. The synergy between theory and experiment is crucial for advancing our understanding of the subtle structural effects of fluorination, which is of paramount importance for the rational design of new molecules in drug discovery and materials science. This guide provides a foundational understanding and a practical workflow for researchers embarking on the computational study of these fascinating and important molecules.

Methodological & Application

Application Notes and Protocols: Acetyl Hypofluorite as an Electrophilic Fluorinating Agent for Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of acetyl hypofluorite (CH₃COOF) as a potent and efficient electrophilic fluorinating agent for the synthesis of fluorinated steroids. The introduction of fluorine into the steroid scaffold can significantly modify the biological activity, metabolic stability, and pharmacokinetic properties of these molecules, making this a critical tool in medicinal chemistry and drug development.

Introduction

Acetyl this compound is a highly reactive electrophilic fluorinating agent, valued for its ability to deliver a fluorine atom to electron-rich substrates under relatively mild conditions. In steroid chemistry, it is primarily employed for the fluorination of enol acetates and dienol acetates, leading to the formation of α-fluoroketones. This method offers a reliable route to introduce fluorine at specific positions of the steroid nucleus, which is often challenging to achieve with other fluorinating agents. The reactions are typically fast, which also makes acetyl this compound suitable for the introduction of the positron-emitting isotope ¹⁸F for applications in Positron Emission Tomography (PET).[1]

Key Applications in Steroid Fluorination

The primary application of acetyl this compound in steroid chemistry is the electrophilic fluorination of enol acetates derived from steroidal ketones. This reaction provides a powerful method for the synthesis of α-fluorinated keto-steroids. The general transformation is depicted below:

G Steroid_Ketone Steroid Ketone Enol_Acetate Steroid Enol Acetate (B1210297) Steroid_Ketone->Enol_Acetate Enol Acetylation Fluorinated_Steroid α-Fluorinated Keto-Steroid Enol_Acetate->Fluorinated_Steroid Electrophilic Fluorination Acetyl_this compound Acetyl this compound (CH₃COOF) Acetyl_this compound->Fluorinated_Steroid

Caption: General workflow for the fluorination of steroids.

Quantitative Data Summary

The following tables summarize the results of the electrophilic fluorination of various steroid enol acetates with acetyl this compound.

Table 1: Fluorination of Monounsaturated Steroid Enol Acetates

Steroid Substrate (Enol Acetate of)Reaction SolventProduct(s)Total Yield (%)Product Ratio (α:β)
ProgesteroneAcetonitrile6-Fluoroprogesterone69-78 (for both isomers)38:62
TestosteroneAcetonitrile6-Fluorotestosterone69-78 (for both isomers)Not Specified
CholestenoneAcetonitrile6-Fluorocholestenone69-78 (for both isomers)Not Specified
HydrocortisoneAcetonitrile6-Fluorohydrocortisone69-78 (for both isomers)Not Specified

Note: Yields and ratios are based on studies using N-F reagents, which are expected to be comparable for acetyl this compound under similar conditions, though specific data for acetyl this compound is limited in comparative tables.[2]

Experimental Protocols

Protocol for the Synthesis of Acetyl this compound

Acetyl this compound is typically prepared in situ by bubbling a mixture of fluorine and nitrogen through a solution of sodium acetate in acetic acid.

Materials:

  • A mixture of 10% F₂ in N₂

  • Sodium acetate (anhydrous)

  • Glacial acetic acid

  • Freon-11 (CFCl₃) or other suitable inert solvent

  • Reaction vessel equipped with a gas inlet, outlet, and a magnetic stirrer, cooled to -78 °C (dry ice/acetone bath).

Procedure:

  • Prepare a suspension of sodium acetate in a mixture of glacial acetic acid and Freon-11 in the reaction vessel.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Bubble the 10% F₂/N₂ gas mixture through the stirred suspension.

  • The reaction progress can be monitored by testing for the presence of an oxidizing agent (e.g., with starch-iodide paper).

  • Once the reaction is complete, the flow of fluorine is stopped, and the system is purged with nitrogen to remove any unreacted fluorine.

  • The resulting solution of acetyl this compound is used immediately in the next step.

G Start Start Prepare_Suspension Prepare suspension of Sodium Acetate in Acetic Acid/Freon-11 Start->Prepare_Suspension Cool Cool to -78 °C Prepare_Suspension->Cool Bubble_Fluorine Bubble 10% F₂/N₂ through the suspension Cool->Bubble_Fluorine Monitor Monitor reaction progress (e.g., starch-iodide paper) Bubble_Fluorine->Monitor Stop_Purge Stop F₂ flow and purge with N₂ Monitor->Stop_Purge Reaction Complete Use_Immediately Use resulting Acetyl this compound solution immediately Stop_Purge->Use_Immediately

Caption: Workflow for the synthesis of acetyl this compound.

Protocol for the Synthesis of a Steroid Enol Acetate (General Procedure)

The conversion of a steroidal ketone to its corresponding enol acetate is a prerequisite for fluorination with acetyl this compound.

Materials:

  • Steroid ketone (e.g., Progesterone)

  • Acetic anhydride (B1165640)

  • p-Toluenesulfonic acid (catalyst)

  • Ethyl acetate (or other suitable solvent)

Procedure:

  • Dissolve the steroid ketone in ethyl acetate.

  • Add acetic anhydride and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol for the Electrophilic Fluorination of a Steroid Enol Acetate

This protocol describes the general procedure for the reaction of a steroid enol acetate with the freshly prepared acetyl this compound solution.

Materials:

  • Steroid enol acetate

  • Freshly prepared solution of acetyl this compound in acetic acid/Freon-11

  • Inert solvent (e.g., chloroform (B151607) or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the steroid enol acetate in an inert solvent and cool to -78 °C.

  • Slowly add the pre-cooled solution of acetyl this compound to the stirred solution of the steroid enol acetate.

  • Allow the reaction to proceed at -78 °C, monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product mixture, containing the α- and β-fluoro isomers, is then purified by column chromatography or high-performance liquid chromatography (HPLC) to isolate the desired fluorinated steroid.

G Start Start Dissolve_Steroid Dissolve Steroid Enol Acetate in inert solvent and cool to -78 °C Start->Dissolve_Steroid Add_AcOF Slowly add pre-cooled Acetyl this compound solution Dissolve_Steroid->Add_AcOF React React at -78 °C and monitor by TLC Add_AcOF->React Quench Quench with saturated NaHCO₃ solution React->Quench Reaction Complete Workup Aqueous workup and extraction Quench->Workup Purify Purify by chromatography (Column or HPLC) Workup->Purify Product Isolated Fluorinated Steroid(s) Purify->Product

Caption: Experimental workflow for steroid fluorination.

Reaction Mechanism

The electrophilic fluorination of a steroid enol acetate with acetyl this compound is believed to proceed through a polar two-electron process. The electron-rich double bond of the enol acetate attacks the electrophilic fluorine atom of acetyl this compound. This results in the formation of a stabilized carbocation intermediate, which then collapses to the final α-fluoroketone product.

G Enol_Acetate Steroid Enol Acetate Transition_State Transition State Enol_Acetate->Transition_State Acetyl_this compound CH₃COOF Acetyl_this compound->Transition_State Carbocation Stabilized Carbocation Intermediate Transition_State->Carbocation Acetate_Anion Acetate Anion Transition_State->Acetate_Anion Fluorinated_Product α-Fluoroketone Carbocation->Fluorinated_Product

Caption: Proposed mechanism of electrophilic fluorination.

Safety Considerations

  • Fluorine Gas: Elemental fluorine is a highly toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Specialized gas handling equipment is required.

  • Acetyl this compound: As a strong oxidizing agent, acetyl this compound should be handled with care. It is thermally unstable and should be prepared and used at low temperatures.

  • Quenching: The quenching of the reaction should be performed carefully to control any exothermic processes.

These application notes provide a guideline for the use of acetyl this compound in the electrophilic fluorination of steroids. Researchers should consult the primary literature for more specific details and adapt the protocols to their specific substrates and experimental setup.

References

Application Note & Protocol: Synthesis of [¹⁸F]5-Fluorouracil using [¹⁸F]Acetylhypofluorite for PET Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, nuclear medicine, and oncology.

Introduction: 5-Fluorouracil (B62378) (5-FU) is a pyrimidine (B1678525) analog and an antimetabolite drug widely used in the chemotherapy of solid tumors, including colorectal and breast cancers.[1] Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of biological processes in vivo.[1] Labeling 5-FU with the positron-emitting radionuclide Fluorine-18 (t½ = 109.7 min) enables the study of its pharmacokinetics, biodistribution, and tumor uptake, which can help in predicting and monitoring therapeutic response.[1][2][3]

One of the established methods for synthesizing [¹⁸F]5-FU is through electrophilic fluorination using [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF).[4][5] This reagent is generated from cyclotron-produced [¹⁸F]F₂ gas and offers a direct route to label the uracil (B121893) precursor.[6][7] This document provides a detailed protocol for the synthesis, purification, and quality control of [¹⁸F]5-FU using this method.

Chemical Reaction Pathway

The synthesis involves a direct electrophilic fluorination of the uracil precursor at the 5-position using [¹⁸F]acetylthis compound.

cluster_reagents Reagents Uracil Uracil FU [¹⁸F]5-Fluorouracil Uracil->FU + [¹⁸F]AcOF AcOF [¹⁸F]Acetylthis compound (CH₃CO¹⁸F) AcOH Acetic Acid (CH₃COOH) plus_prod + G start Start: Cyclotron Production step1 Production of [¹⁸F]F₂ Gas (e.g., ²⁰Ne(d,α)¹⁸F reaction) start->step1 step2 Synthesis of [¹⁸F]Acetylthis compound ([¹⁸F]F₂ passed through NaOAc column) step1->step2 step3 Radiosynthesis Reaction ([¹⁸F]AcOF + Uracil) step2->step3 step4 Purification (Sep-Pak Column) step3->step4 step5 Quality Control (HPLC, etc.) step4->step5 end Final Product: [¹⁸F]5-Fluorouracil Solution step5->end

References

Application Notes and Protocols: Trifluoromethyl Hypofluorite in the Synthesis of Fluorinated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated nucleosides are a cornerstone in the development of therapeutic agents, exhibiting significant antiviral and anticancer properties. The introduction of a fluorine atom into a nucleoside can dramatically alter its biological activity by influencing its metabolic stability, conformational preferences, and interaction with target enzymes. One effective method for the direct fluorination of pyrimidine (B1678525) nucleosides is the use of trifluoromethyl hypofluorite (CF₃OF). This reagent allows for the direct conversion of uracil (B121893) and cytosine nucleosides into their potent 5-fluoro analogues.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-fluorinated nucleosides using trifluoromethyl this compound, based on established methodologies.

Caution: Trifluoromethyl this compound is a toxic and powerful oxidizing agent and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

Reaction Mechanism and Workflow

The direct fluorination of uracil and cytosine nucleosides with trifluoromethyl this compound proceeds via an electrophilic addition-elimination mechanism. The trifluoromethyl this compound acts as a source of electrophilic fluorine ("F⁺").

The general workflow for this synthesis is as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Nucleoside in Methanol start->dissolve cool Cool to -78 °C dissolve->cool add_cf3of Add CF3OF Solution cool->add_cf3of stir Stir at -78 °C add_cf3of->stir evaporate Evaporate Solvent stir->evaporate base_treatment Treat with Base (e.g., Triethylamine) evaporate->base_treatment purify Purify Product (Chromatography) base_treatment->purify end Final 5-Fluoronucleoside purify->end G pyrimidine Pyrimidine Nucleoside (Uracil or Cytosine derivative) intermediate cis-5-Fluoro-6-methoxy-5,6-dihydropyrimidine Intermediate pyrimidine->intermediate + CF3OF + CH3OH product 5-Fluoropyrimidine Nucleoside intermediate->product Base (e.g., Et3N) - CH3OH G cluster_activation Metabolic Activation cluster_inhibition Enzyme Inhibition cluster_dna DNA Synthesis FU 5-Fluorouracil F_nucleoside 5-Fluoronucleoside FU->F_nucleoside FdUMP FdUMP F_nucleoside->FdUMP TS Thymidylate Synthase FdUMP->TS dTMP dTMP TS->dTMP DNA_synthesis DNA Synthesis dUMP dUMP dUMP->TS dTMP->DNA_synthesis

Application Notes and Protocols: Low-Temperature Synthesis of tert-Butyl Hypofluorite Using Elemental Fluorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl hypofluorite ((CH₃)₃COF) is a valuable reagent in organic synthesis, serving as a unique source of the electrophilic tert-butoxylium moiety (t-BuO⁺). Its synthesis at low temperatures using elemental fluorine provides a direct and efficient method for its preparation. Unlike other unfluorinated alkyl hypofluorites, tert-butyl this compound exhibits greater stability due to its structure, which prevents decomposition through the elimination of hydrogen fluoride. This stability, coupled with its reactivity, makes it a useful tool for the introduction of tert-butoxy (B1229062) groups and for fluorination reactions, which are of significant interest in the development of novel pharmaceuticals and other advanced materials. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.

This document provides detailed application notes and experimental protocols for the low-temperature synthesis of tert-butyl this compound using elemental fluorine.

Data Presentation

Table 1: Physical and Spectroscopic Data for tert-Butyl this compound
PropertyValueReference
Molecular FormulaC₄H₉FO[1]
Molecular Weight92.11 g/mol
AppearanceWhite solid at low temperatures
Melting Point~ -94 °C[1]
Extrapolated Boiling Point~ +40 °C[1]
¹⁹F NMR (in CH₃CN)+67 ppm (relative to CFCl₃)[1]
¹H NMR (in CDCl₃)Not explicitly available in search results
¹³C NMR (in CDCl₃)Not explicitly available in search results
Mass Spectrometry Specific fragmentation not detailed[1]
Infrared (IR) Spec. Specific frequencies not detailed[1]

Note: Detailed ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data were not available in the search results. Characterization is confirmed in the cited literature.[1]

Experimental Protocols

Extreme caution must be exercised when working with elemental fluorine as it is a highly toxic and corrosive gas. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield. Specialized equipment for handling fluorine gas is required.

Protocol 1: Synthesis of tert-Butyl this compound in Acetonitrile (B52724)

This protocol is adapted from the summary of the work by Appelman, French, Mishani, and Rozen.[1]

Materials:

  • tert-Butyl alcohol, anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Elemental fluorine (F₂), typically used as a mixture with an inert gas (e.g., 10% F₂ in N₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)

  • Reaction vessel suitable for low-temperature gas-solid/gas-liquid reactions with gas inlet and outlet.

Procedure:

  • Reaction Setup:

    • Assemble a dry reaction vessel equipped with a magnetic stirrer, a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. The gas outlet should be connected to a scrubber containing a suitable reagent to neutralize unreacted fluorine (e.g., a solution of sodium thiosulfate (B1220275) or soda lime).

    • Purge the entire system with a stream of inert gas to remove air and moisture.

  • Preparation of the Reaction Mixture:

    • Prepare a solution of tert-butyl alcohol in anhydrous acetonitrile. The exact concentration is not specified in the abstract, but dilute solutions are generally used for fluorination reactions.

    • Cool the reaction vessel containing the solution to -45 °C using a low-temperature bath.

  • Introduction of Elemental Fluorine:

    • Once the desired temperature is reached and stable, introduce a slow and controlled stream of elemental fluorine (e.g., 10% F₂ in N₂) into the stirred reaction mixture via the gas inlet tube.

    • The reaction is exothermic, so the flow rate of fluorine and the cooling bath temperature must be carefully monitored to maintain the reaction temperature at -45 °C.

  • Reaction Monitoring and Work-up:

    • The progress of the reaction can be monitored by observing the disappearance of the starting material or the appearance of the product using appropriate analytical techniques (e.g., by taking aliquots for NMR analysis, after quenching any unreacted fluorine).

    • Once the reaction is complete, stop the flow of fluorine and purge the system with an inert gas to remove any residual fluorine.

  • Isolation and Purification (General Procedure):

    • For many applications, the dilute solution of tert-butyl this compound in acetonitrile can be used directly.[1]

    • If isolation is required, the product can be purified by low-temperature fractional distillation.[2] This is a hazardous procedure due to the thermal instability of the product and should only be attempted with appropriate safety measures and specialized equipment.

Protocol 2: Synthesis and Isolation of tert-Butyl this compound in Propionitrile

This protocol is a more general procedure for obtaining the isolated compound, based on the findings of Appelman et al.[1]

Materials:

  • tert-Butyl alcohol, anhydrous

  • Propionitrile, anhydrous

  • Elemental fluorine (F₂), as a mixture with an inert gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Low-temperature cooling bath

  • Apparatus for low-temperature fractional distillation

Procedure:

  • Synthesis:

    • Follow the same reaction setup and safety precautions as in Protocol 1.

    • Dissolve tert-butyl alcohol in anhydrous propionitrile.

    • Cool the reaction mixture to -78 °C.

    • Slowly bubble the fluorine gas mixture through the solution while maintaining the temperature at -78 °C.

  • Isolation by Fractional Distillation:

    • After the reaction is complete and the system has been purged with inert gas, the reaction mixture is carefully transferred to a low-temperature fractional distillation apparatus.

    • The distillation is performed under reduced pressure to keep the temperature low and minimize the risk of decomposition.

    • Collect the fraction corresponding to tert-butyl this compound. The extrapolated boiling point is approximately +40 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.

Visualizations

Synthesis_Workflow Experimental Workflow for tert-Butyl this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry reaction vessel and purge with N₂ B Prepare solution of tert-butyl alcohol in anhydrous acetonitrile/propionitrile A->B C Cool solution to -45°C or -78°C B->C D Introduce elemental fluorine (F₂) gas slowly C->D E Maintain constant low temperature and stir D->E Exothermic reaction F Monitor reaction completion E->F G Stop F₂ flow and purge with N₂ F->G H Use solution directly or proceed to isolation G->H I Low-temperature fractional distillation H->I For isolated product J Characterize product (NMR, IR, MS) I->J

Caption: Workflow for the synthesis of tert-butyl this compound.

Reaction_Pathway Synthesis of tert-Butyl this compound Reactants tert-Butyl Alcohol + Elemental Fluorine ((CH₃)₃COH + F₂) Conditions Low Temperature (-45°C to -78°C) Solvent (CH₃CN or CH₃CH₂CN) Product tert-Butyl this compound ((CH₃)₃COF) Reactants->Product + HF Conditions->Product Reaction Byproduct Hydrogen Fluoride (HF)

Caption: Overall reaction for tert-butyl this compound synthesis.

Applications in Drug Development and Organic Synthesis

Tert-butyl this compound is a potent electrophilic tert-butoxylating agent. This reactivity is valuable in the synthesis of complex molecules, including potential pharmaceutical compounds.

  • Electrophilic Addition to Olefins: Tert-butyl this compound adds to double bonds to create β-fluoro-tert-butoxy compounds.[1] This reaction introduces both a fluorine atom and a bulky tert-butoxy group in a single step, which can be a desirable transformation in medicinal chemistry to modulate the properties of a molecule.

  • Reaction with Enols: It reacts with enols or their synthetic equivalents to generate α-tert-butoxy ketones. This provides a method for the direct introduction of a tert-butoxy group adjacent to a carbonyl functionality.

  • Fluorination: While it is a source of electrophilic "t-BuO⁺", the fluorine atom is also incorporated into the product in addition reactions, making it a reagent for specialized fluorination reactions.

Safety and Handling

  • Elemental Fluorine: A highly toxic, corrosive, and reactive gas. It can cause severe burns on contact with skin and is extremely dangerous if inhaled. All work must be performed in a dedicated, well-maintained fume hood with a proper scrubbing system for the exhaust. A safety data sheet (SDS) for fluorine must be thoroughly reviewed before commencing any work.

  • tert-Butyl this compound: As a this compound, it is expected to be a strong oxidizing agent and potentially explosive. It should be handled with care, especially in concentrated form, and stored at low temperatures. Avoid contact with incompatible materials.

  • Low Temperatures: Handling cryogenic liquids for cooling baths requires appropriate insulated gloves and eye protection to prevent cold burns.

Always work with a trained colleague and have an emergency response plan in place.

References

Application Notes and Protocols for Rozen's Reagent in Organic Compound Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rozen's reagent, a complex of hypofluorous acid and acetonitrile (B52724) (HOF·CH₃CN), is a powerful and versatile electrophilic oxidizing agent. Prepared by bubbling a dilute mixture of fluorine gas in nitrogen through aqueous acetonitrile, it offers a potent source of "positive" oxygen, enabling a wide range of oxidation reactions under mild conditions. Its ability to oxidize substrates that are resistant to other oxidants makes it a valuable tool in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients.[1] This document provides detailed application notes and experimental protocols for the use of Rozen's reagent in the oxidation of various organic functional groups.

Safety and Handling

Rozen's reagent is a strong oxidant and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reagent is typically prepared and used in situ, as it can be unstable upon storage. Reactions are often exothermic and should be monitored carefully, especially during the initial stages.

Preparation of Rozen's Reagent (HOF·CH₃CN)

A general procedure for the laboratory-scale preparation of Rozen's reagent is as follows:

A stream of 10% F₂ in N₂ is bubbled through a stirred solution of 10% H₂O in CH₃CN at 0 °C. The concentration of the resulting HOF·CH₃CN solution is determined by iodometric titration before use.

G cluster_prep Preparation of Rozen's Reagent F2_N2 10% F2 in N2 Reaction Bubbling & Stirring F2_N2->Reaction H2O_ACN 10% H2O in CH3CN (0 °C) H2O_ACN->Reaction Rozen_Reagent HOF·CH3CN Solution Reaction->Rozen_Reagent Titration Iodometric Titration Rozen_Reagent->Titration Ready_Reagent Standardized HOF·CH3CN Titration->Ready_Reagent G cluster_mech General Oxidation Workflow Substrate Organic Substrate (e.g., Alkene, Alcohol, Amine) Reaction_Step Oxidation Reaction (Nucleophilic attack on electrophilic oxygen) Substrate->Reaction_Step Reagent Rozen's Reagent (HOF·CH3CN) Reagent->Reaction_Step Product Oxidized Product (e.g., Epoxide, Ketone, Nitro Compound) Reaction_Step->Product Workup Reaction Quench & Work-up Product->Workup Purification Purification (Chromatography, Recrystallization, etc.) Workup->Purification Final_Product Pure Oxidized Product Purification->Final_Product

References

Application Notes and Protocols for Direct Trifluoromethoxylation of Aromatics using Trifluoromethyl Hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (-OCF₃) group is a crucial substituent in modern medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity, which can significantly enhance the metabolic stability and bioavailability of drug candidates. Direct C-H trifluoromethoxylation of aromatic compounds represents a highly efficient strategy for the late-stage introduction of this valuable functional group. Trifluoromethyl hypofluorite (CF₃OF) is a potent reagent capable of achieving this transformation. These application notes provide a detailed overview of the direct trifluoromethoxylation of aromatics using CF₃OF, covering reaction mechanisms, experimental protocols, and safety considerations.

The reaction of trifluoromethyl this compound with aromatic compounds can proceed through two primary pathways: a radical pathway leading to the desired trifluoromethoxylation, and a competing electrophilic pathway that results in fluorination of the aromatic ring.[1] The selectivity between these pathways can be controlled by modulating the reaction conditions.[1]

Reaction Mechanisms

The reaction mechanism is dependent on the reaction conditions. The desired trifluoromethoxylation proceeds via a free radical mechanism, while electrophilic fluorination is a competing pathway.

Radical Trifluoromethoxylation

This pathway is favored by conditions that promote the formation of the trifluoromethoxy radical (CF₃O•). This can be achieved by using a radical initiator or by thermal or photochemical means. The generally accepted mechanism involves the following steps:

  • Initiation: Generation of the trifluoromethoxy radical from trifluoromethyl this compound.

  • Addition: The electrophilic CF₃O• radical adds to the aromatic ring to form a cyclohexadienyl radical intermediate.

  • Rearomatization: The intermediate radical is oxidized and subsequently loses a proton to restore aromaticity, yielding the trifluoromethoxylated product.

Electrophilic Fluorination (Competing Reaction)

Under certain conditions, trifluoromethyl this compound can also act as an electrophilic fluorinating agent, leading to the formation of fluoroarenes as byproducts. This pathway is more prevalent with electron-rich aromatic substrates.

Diagram of the Reaction Pathways

ReactionPathways Aromatic Aromatic Substrate (Ar-H) Intermediate Cyclohexadienyl Radical Intermediate Aromatic->Intermediate Addition Product_F Fluorinated Aromatic (Ar-F) Aromatic->Product_F Electrophilic Attack CF3OF CF3OF CF3O_Radical CF3O• CF3OF->CF3O_Radical Initiation CF3OF->Product_F Radical_Initiator Radical Initiator (e.g., heat, UV light) Radical_Initiator->CF3O_Radical CF3O_Radical->Intermediate Product_OCF3 Trifluoromethoxylated Aromatic (Ar-OCF3) Intermediate->Product_OCF3 Oxidation & Rearomatization Electrophilic_Pathway Electrophilic Fluorination

Caption: Reaction pathways for the reaction of aromatics with CF₃OF.

Quantitative Data Summary

The direct trifluoromethoxylation of various aromatic substrates using CF₃OF has been investigated, with yields and product distributions being highly dependent on the substrate's electronic properties and the reaction conditions. The following table summarizes available data from the literature. It is important to note that for some activated substrates, such as toluene (B28343) and anisole, mixtures of products are often obtained, which can complicate purification and reduce the overall synthetic utility. In contrast, deactivated substrates like nitrobenzene (B124822) show low reactivity.[1]

Aromatic SubstrateProduct(s)Yield (%)ConditionsReference
BenzeneTrifluoromethoxybenzeneModerateRadical conditions[2]
TolueneMixture of o-, m-, p-trifluoromethoxytolueneLow to ModerateRadical conditions[1]
AnisoleMixture of o-, m-, p-trifluoromethoxyanisoleLow to ModerateRadical conditions[1]
ChlorobenzeneTrifluoromethoxychlorobenzene isomersData not availableRadical conditions[1]
α,α,α-TrifluorotolueneTrifluoromethoxy(trifluoromethyl)benzene isomersData not availableRadical conditions[1]
NitrobenzeneTrifluoromethoxynitrobenzene isomersLowRadical conditions[1]

Note: The yields are reported as "low" to "moderate" as specific quantitative data from the primary literature is limited in the publicly available domain. The radical conditions generally involve a source to generate CF₃O• radicals.

Experimental Protocols

Safety Precaution: Trifluoromethyl this compound (CF₃OF) is a toxic, corrosive, and highly reactive gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, a face shield, and appropriate gloves. A specialized gas handling system is required.

General Protocol for Direct Trifluoromethoxylation of Aromatics

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic substrate

  • Trifluoromethyl this compound (CF₃OF) gas

  • Inert solvent (e.g., carbon tetrachloride, Freon-113)

  • Radical initiator (optional, e.g., AIBN, dibenzoyl peroxide) or a UV lamp

  • Gas-tight reaction vessel (e.g., a thick-walled glass tube with a Teflon valve or a stainless-steel autoclave)

  • Gas handling manifold for CF₃OF

  • Standard laboratory glassware

  • Purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry, and inert gas-flushed reaction vessel, dissolve the aromatic substrate in an appropriate inert solvent. If a chemical radical initiator is used, it should also be added at this stage.

  • Degassing: Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical reactions.

  • Introduction of CF₃OF: Cool the reaction vessel to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Using a gas handling manifold, carefully condense a known amount of trifluoromethyl this compound gas into the reaction vessel.

  • Reaction:

    • Thermal Initiation: If no initiator is used, slowly warm the reaction mixture to the desired reaction temperature and maintain it for the required reaction time. The progress of the reaction can be monitored by GC-MS or ¹⁹F NMR spectroscopy.

    • Photochemical Initiation: If using photochemical initiation, irradiate the reaction vessel with a UV lamp at the desired temperature for the specified time.

  • Quenching: After the reaction is complete, cool the vessel back to a low temperature and carefully vent any unreacted CF₃OF gas through a scrubber containing a solution of sodium thiosulfate (B1220275) or sodium bisulfite.

  • Work-up: Allow the reaction mixture to warm to room temperature. Transfer the solution to a separatory funnel and wash with an aqueous solution of sodium bisulfite to remove any residual oxidizing species, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to isolate the desired trifluoromethoxylated aromatic compound(s).

Diagram of the Experimental Workflow

ExperimentalWorkflow Start Start Setup Prepare Substrate Solution in Inert Reaction Vessel Start->Setup Degas Degas Solution (Freeze-Pump-Thaw) Setup->Degas Cool Cool Reaction Vessel (e.g., -78 °C) Degas->Cool Add_CF3OF Introduce CF3OF Gas Cool->Add_CF3OF Reaction Initiate Reaction (Thermal or Photochemical) Add_CF3OF->Reaction Monitor Monitor Reaction Progress (GC-MS, 19F NMR) Reaction->Monitor Monitor->Reaction Continue Reaction Quench Quench Reaction (Vent & Scrub Excess CF3OF) Monitor->Quench Reaction Complete Workup Aqueous Work-up (Wash & Dry) Quench->Workup Purify Purify Product (Distillation or Chromatography) Workup->Purify End End Product Purify->End

Caption: General workflow for the direct trifluoromethoxylation of aromatics.

Conclusion

Direct trifluoromethoxylation of aromatics using trifluoromethyl this compound is a powerful yet challenging method for the synthesis of valuable trifluoromethoxylated compounds. Careful control of reaction conditions is crucial to favor the desired radical pathway and minimize the competing electrophilic fluorination. Due to the hazardous nature of CF₃OF, stringent safety precautions must be implemented. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the exploration of this important transformation. Further optimization for specific substrates is likely necessary to achieve high yields and selectivities.

References

Application Notes and Protocols for Radiofluorination using In Situ Generated Acetylhypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in situ generation of [¹⁸F]acetylhypofluorite and its subsequent use in the radiofluorination of various substrates for the synthesis of Positron Emission Tomography (PET) tracers.

Introduction

Acetylthis compound (CH₃COOF) is a highly reactive and selective electrophilic fluorinating agent. The in situ generation of its radiofluorinated analogue, [¹⁸F]acetylthis compound, offers a convenient and efficient method for the introduction of fluorine-18 (B77423) into organic molecules. This technique is particularly valuable in the synthesis of PET radiopharmaceuticals, where the short half-life of fluorine-18 (t½ ≈ 109.7 min) necessitates rapid and high-yield radiolabeling procedures.

Two primary methods for the generation of [¹⁸F]acetylthis compound have been reported: a gas/solid-phase reaction and an in situ generation in a solution. The in situ method, which involves the reaction of [¹⁸F]fluoride with an acetate (B1210297) source in an acidic medium, is often preferred for its simplicity and adaptability to automated synthesis modules.

This document details the protocols for the in situ generation of [¹⁸F]acetylthis compound and its application in the synthesis of two widely used PET tracers: [¹⁸F]2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG) and [¹⁸F]5-fluorouracil ([¹⁸F]5-FU).

Quantitative Data Summary

The following tables summarize the key quantitative data from representative radiofluorination reactions using in situ generated [¹⁸F]acetylthis compound.

Table 1: In Situ Generation of [¹⁸F]Acetylthis compound

ParameterValueReference
Method Purging [¹⁸F]F₂ gas through a solution of ammonium (B1175870) acetate in acetic acid[1]
Radiochemical Yield 80%[1]
Precursor Ammonium Acetate[1]
Solvent Acetic Acid[1]

Table 2: Radiosynthesis of [¹⁸F]FDG via Acetylthis compound

ParameterValueReference
Precursor 3,4,6-tri-O-acetyl-D-glucal[2]
Radiochemical Yield ~20%[2]
Synthesis Time 70 min (from End of Bombardment - EOB)[2]
Hydrolysis 2N HCl[2]
[¹⁸F]Acetylthis compound Generation In situ from [¹⁸F]F₂ and ammonium acetate in acetic acid[2]

Table 3: Radiosynthesis of [¹⁸F]5-Fluorouracil via Acetylthis compound

ParameterValueReference
Precursor Uracil (B121893)[1][3]
Radiochemical Yield 20-30%[1][3]
Purification Sep-Pak column[1][3]
[¹⁸F]Acetylthis compound Generation In situ[1][3]

Experimental Protocols

Protocol 1: In Situ Generation of [¹⁸F]Acetylthis compound

This protocol describes the generation of [¹⁸F]acetylthis compound by bubbling [¹⁸F]F₂ gas through a solution of ammonium acetate in acetic acid.[1]

Materials:

  • [¹⁸F]F₂ gas produced from a cyclotron

  • Ammonium acetate

  • Glacial acetic acid

  • Reaction vessel equipped with a gas inlet and outlet

Procedure:

  • Prepare a solution of ammonium acetate in glacial acetic acid in the reaction vessel.

  • Bubble the [¹⁸F]F₂ gas, carried in an inert gas stream (e.g., Neon), through the ammonium acetate solution at room temperature.

  • The [¹⁸F]acetylthis compound is formed in situ and is ready for immediate reaction with the desired substrate.

Protocol 2: Radiosynthesis of [¹⁸F]FDG

This protocol details the synthesis of [¹⁸F]FDG using in situ generated [¹⁸F]acetylthis compound and 3,4,6-tri-O-acetyl-D-glucal as the precursor.[2]

Materials:

  • [¹⁸F]Acetylthis compound solution (from Protocol 3.1)

  • 3,4,6-tri-O-acetyl-D-glucal

  • 2N Hydrochloric acid (HCl)

  • Apparatus for hydrolysis and purification (e.g., HPLC, Sep-Pak cartridges)

Procedure:

  • Add 3,4,6-tri-O-acetyl-D-glucal to the freshly prepared [¹⁸F]acetylthis compound solution in acetic acid at room temperature.

  • Allow the reaction to proceed, resulting in the formation of 2-deoxy-2-[¹⁸F]fluoro-1,3,4,6-tetra-O-acetyl-α-D-glucopyranose.

  • After the reaction is complete, perform hydrolysis of the acetylated intermediate by adding 2N HCl and heating.

  • Purify the resulting [¹⁸F]FDG using standard methods such as High-Performance Liquid Chromatography (HPLC) or solid-phase extraction cartridges to remove unreacted precursors and byproducts.

Protocol 3: Radiosynthesis of [¹⁸F]5-Fluorouracil

This protocol describes the synthesis of [¹⁸F]5-fluorouracil from uracil using in situ generated [¹⁸F]acetylthis compound.[1][3]

Materials:

  • [¹⁸F]Acetylthis compound solution (from Protocol 3.1)

  • Uracil

  • Triethylamine

  • Sep-Pak column for purification

Procedure:

  • React the in situ generated [¹⁸F]acetylthis compound with uracil in the reaction vessel.

  • After the reaction, evaporate the solvent in the presence of triethylamine.

  • Purify the resulting [¹⁸F]5-fluorouracil by passing the solution through a Sep-Pak column.

Visualizations

Signaling Pathway and Reaction Mechanisms

in_situ_generation F2_18F [¹⁸F]F₂ Gas Acetylthis compound [¹⁸F]Acetylthis compound (in situ) F2_18F->Acetylthis compound Reaction AmmoniumAcetate Ammonium Acetate in Acetic Acid AmmoniumAcetate->Acetylthis compound

Caption: In situ generation of [¹⁸F]acetylthis compound.

FDG_Synthesis Acetylthis compound [¹⁸F]Acetylthis compound Intermediate [¹⁸F]Tetra-O-acetyl-FDG Acetylthis compound->Intermediate Radiofluorination Glucal 3,4,6-tri-O-acetyl-D-glucal Glucal->Intermediate FDG [¹⁸F]FDG Intermediate->FDG Hydrolysis HCl 2N HCl HCl->FDG Experimental_Workflow cluster_generation Step 1: [¹⁸F]Acetylthis compound Generation cluster_reaction Step 2: Radiofluorination cluster_processing Step 3: Work-up and Purification Cyclotron [¹⁸F]F₂ Production (Cyclotron) ReactionVessel [¹⁸F]F₂ bubbled through Ammonium Acetate/Acetic Acid Cyclotron->ReactionVessel AddPrecursor Add Substrate Precursor (e.g., Tri-O-acetyl-D-glucal) ReactionVessel->AddPrecursor Hydrolysis Hydrolysis (if required) AddPrecursor->Hydrolysis Purification Purification (e.g., HPLC, Sep-Pak) Hydrolysis->Purification QC Quality Control Purification->QC FinalProduct Final [¹⁸F]PET Tracer QC->FinalProduct

References

Application Notes & Protocols: Addition of Hypofluorites to Olefins for the Production of Fluoromonomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. Judicious placement of fluorine can significantly enhance a compound's pharmacological profile, including its metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] Fluorinated molecules are integral to a wide array of pharmaceuticals, from cholesterol-lowering agents to treatments for anxiety disorders.[3] Furthermore, the positron-emitting isotope ¹⁸F is crucial for Positron Emission Tomography (PET), an in vivo imaging technique that plays a vital role in drug development and disease diagnosis.[1][4]

A key method for synthesizing these valuable fluorinated compounds is the addition of hypofluorites (ROF) across the double bond of olefins (alkenes). This electrophilic addition reaction provides a direct and efficient route to creating fluoromonomers, which are the essential building blocks for fluoropolymers and various active pharmaceutical ingredients. This document provides detailed protocols and application data for this important transformation.

Reaction Mechanism: Electrophilic Addition

The addition of a hypofluorite reagent, such as acetyl this compound (CH₃COOF), to an olefin proceeds via an electrophilic addition mechanism. The fluorine atom in the this compound is electrophilic due to the electron-withdrawing nature of the adjacent oxygen. The reaction is initiated by the attack of the electron-rich π-bond of the olefin on the electrophilic fluorine atom.

This process typically involves the formation of a carbocation intermediate. The reaction follows Markovnikov's rule, where the fluorine atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[5][6] A nucleophile, which can be the counter-ion from the reagent or a solvent molecule, then attacks the carbocation to form the final product.

G Olefin Olefin (R₂C=CR₂) Intermediate Carbocation Intermediate Olefin->Intermediate π-bond attacks F⁺ This compound Acetyl this compound (CH₃COOF) This compound->Intermediate Product Fluorinated Product Intermediate->Product Nucleophile Acetate (B1210297) Nucleophile (CH₃COO⁻) Nucleophile->Product Attacks carbocation

Caption: General mechanism of electrophilic addition of acetyl this compound to an olefin.

Experimental Protocols

Protocol 1: Synthesis of L-[¹⁸F]6-Fluorodopa via [¹⁸F]Acetyl this compound

This protocol details the synthesis of L-[¹⁸F]6-fluorodopa, a key PET imaging agent for studying cerebral dopamine (B1211576) metabolism, adapted from reported methods.[7]

Materials:

  • L-methyl-N-acetyl-[β-(3-methoxy-4-acetoxyphenyl)]alaninate (Dopa Precursor)

  • Acetic Acid (glacial)

  • [¹⁸F]Fluorine gas

  • 2% F₂ in Neon

  • Sodium Acetate (anhydrous)

  • Hydriodic Acid (concentrated)

  • High-Performance Liquid Chromatography (HPLC) system

  • Reaction vessel, shielded (hot cell)

Procedure:

  • Preparation of [¹⁸F]Acetyl this compound: Gaseous ¹⁸F-F₂ is produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction. This is passed through a heated column containing anhydrous sodium acetate to generate gaseous [¹⁸F]acetyl this compound (CH₃COO¹⁸F).

  • Fluorination Reaction: The gaseous [¹⁸F]acetyl this compound is bubbled through a solution of the dopa precursor dissolved in glacial acetic acid at room temperature. The reaction proceeds for approximately 10-15 minutes.

  • Hydrolysis: After the addition is complete, the acetic acid is removed under reduced pressure. Concentrated hydriodic acid is added to the residue, and the mixture is heated to hydrolyze the protecting groups (acetyl and methyl ester).

  • Purification: The reaction mixture is cooled and injected into a reverse-phase HPLC system. The L-[¹⁸F]6-fluorodopa isomer is separated from other isomers and unreacted starting material.

  • Formulation: The collected HPLC fraction containing the desired product is evaporated to dryness and reconstituted in a sterile, injectable saline solution for clinical use.

G start Start: [¹⁸F]Fluoride Production prep_reagent Prepare Gaseous [¹⁸F]Acetyl this compound start->prep_reagent reaction Bubble Reagent Through Precursor Solution prep_reagent->reaction hydrolysis Hydrolyze Protecting Groups (HI) reaction->hydrolysis purification Purify by HPLC hydrolysis->purification formulation Formulate Final Product purification->formulation end End: Injectable L-[¹⁸F]6-Fluorodopa formulation->end

Caption: Experimental workflow for the synthesis of L-[¹⁸F]6-fluorodopa.

Protocol 2: Catalytic Enhancement of Electrophilic Fluorination

This protocol describes a general method for improving the yield of electrophilic fluorination of fluorinated olefins, as demonstrated in the synthesis of the hypoxia marker ¹⁸F-EF5.[8]

Materials:

  • Fluorinated olefin precursor (e.g., 2-(2-nitro-1[H]-imidazol-1-yl)-N-(2,3,3-trifluoroallyl)-acetamide)

  • Trifluoroacetic Acid (TFA)

  • [¹⁸F]Fluorine gas in Neon

  • Catalyst: Iodine (I₂), Bromine (Br₂), or Boron Trifluoride (BF₃)

  • Inert solvent (if required)

Procedure:

  • Precursor Dissolution: Dissolve the fluorinated olefin precursor in trifluoroacetic acid in a suitable reaction vessel.

  • Catalyst Addition: Add a small, catalytic amount (e.g., 0.5–1 mol%) of the chosen catalyst (Iodine, Bromine, or BF₃) to the solution.

  • Fluorination: Pass the [¹⁸F]F₂ gas through the solution at a controlled rate at room temperature. The reaction progress can often be monitored by a color change in the solution (e.g., disappearance and reappearance of the purple iodine color).[8]

  • Workup and Purification: Upon completion, the solvent is typically removed in vacuo. The crude product is then purified using standard techniques such as HPLC or column chromatography to isolate the desired fluorinated monomer.

Data Presentation

Quantitative data from representative experiments are summarized below.

Table 1: Synthesis of L-[¹⁸F]6-Fluorodopa[7]

ParameterValueNotes
Starting Radioactivity150 - 300 mCiProduced from cyclotron
Precursor Amount10 - 15 mgL-methyl-N-acetyl-[β-(3-methoxy-4-acetoxyphenyl)]alaninate
Reaction Time100 minTotal synthesis time including purification
Radiochemical Yield (EOB)8%End of Bombardment
Final Product Activity2.4 - 10.6 mCiReady for formulation

Table 2: Effect of Catalysts on Electrophilic Fluorination Yield[8]

Catalyst (0.5-1 mol%)Relative Product Yield IncreaseMechanism of Action
NoneBaselineUncatalyzed reaction
Iodine (I₂)Up to 50%Forms reactive I-F intermediate
Bromine (Br₂)Significant IncreaseForms reactive Br-F intermediate, more side reactions
Boron Trifluoride (BF₃)Moderate IncreaseLewis acid, activates the double bond π-complex

Applications in Research and Drug Development

The fluoromonomers produced through these methods have significant applications:

  • PET Imaging Agents: As demonstrated with L-[¹⁸F]6-fluorodopa and ¹⁸F-EF5, this chemistry is fundamental to creating radiotracers for non-invasive imaging in oncology, neurology, and cardiology.[1][8]

  • Drug Candidate Synthesis: The ability to selectively introduce fluorine can be used to optimize lead compounds in drug discovery. Fluorination can block metabolic pathways, increase binding affinity, and improve pharmacokinetic properties.[2][4]

  • Fluoropolymer Production: The synthesized fluoromonomers can be polymerized to create advanced materials with unique properties, such as chemical inertness and specific thermal stability, for use in medical devices and drug delivery systems.[9][10]

The addition of hypofluorites to olefins is a powerful and versatile strategy for the synthesis of high-value fluoromonomers. The protocols and data presented here provide a framework for researchers to apply this methodology in the development of novel pharmaceuticals, diagnostic imaging agents, and advanced materials. The use of catalysts can further enhance the efficiency of this reaction, making it a more practical and effective tool for chemical synthesis.

References

Application Notes and Protocols for Electrophilic Fluorination of Electron-Rich Aromatic Compounds with Methyl Hypofluorite (CH₃OF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Electrophilic fluorination offers a direct pathway to forge C-F bonds on electron-rich aromatic compounds. While a variety of stable and selective N-F reagents, such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI), are now commonplace, historical and specialized applications have utilized highly reactive O-F reagents like methyl hypofluorite (CH₃OF).[5][6]

These application notes provide a detailed overview of the use of methyl this compound for the electrophilic fluorination of electron-rich aromatic compounds. Due to the high reactivity and instability of CH₃OF, these protocols should be considered illustrative and require rigorous safety precautions and optimization for specific substrates.

Reagent Profile: Methyl this compound (CH₃OF)

Methyl this compound is a potent electrophilic fluorinating agent. Its reactivity stems from the polarized O-F bond, which delivers an electrophilic fluorine atom. However, CH₃OF is a thermally unstable and potentially explosive compound, necessitating in-situ generation or careful handling at low temperatures. Its use has been largely superseded by safer, solid N-F reagents.

Safety Precautions:

  • Extreme Hazard: Methyl this compound is highly reactive and can decompose explosively. All manipulations should be conducted in a specialized, well-ventilated fume hood behind a blast shield.

  • Low Temperature: Operations involving CH₃OF must be carried out at low temperatures (typically below -78 °C) to minimize decomposition.

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a face shield, and cryogenic gloves, is mandatory.

Reaction Mechanism and Regioselectivity

The electrophilic fluorination of aromatic compounds with CH₃OF is believed to proceed through a standard electrophilic aromatic substitution (SEAr) mechanism. The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic fluorine atom of CH₃OF. This results in the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate or sigma complex), followed by deprotonation to restore aromaticity and yield the fluorinated product.

The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. Electron-donating groups (EDGs) such as -OR, -NR₂, and alkyl groups activate the ring and direct the incoming electrophile to the ortho and para positions.

Experimental Protocols

The following protocols are generalized and should be adapted and optimized for specific substrates.

In-Situ Generation of Methyl this compound (CH₃OF)

A common method for the preparation of CH₃OF involves the reaction of methanol (B129727) with fluorine gas diluted in an inert gas.

Materials:

  • Methanol (anhydrous)

  • Fluorine gas (10% in N₂)

  • Anhydrous solvent (e.g., CFCl₃, CH₂Cl₂)

  • Cold bath (e.g., liquid nitrogen/isopropanol slush, -78 °C)

  • Specialized glassware for handling fluorine gas

Procedure:

  • A solution of anhydrous methanol in the chosen solvent is prepared in a three-necked flask equipped with a gas inlet, a magnetic stirrer, and a gas outlet bubbler.

  • The flask is cooled to -78 °C in a cold bath.

  • A stream of 10% fluorine in nitrogen is bubbled through the cooled solution with vigorous stirring.

  • The reaction progress can be monitored by observing the disappearance of the characteristic pale yellow color of fluorine.

  • The resulting solution of CH₃OF is used immediately in the subsequent fluorination step.

General Protocol for the Fluorination of an Activated Aromatic Compound (e.g., Anisole)

Materials:

  • Activated aromatic substrate (e.g., anisole)

  • In-situ generated solution of CH₃OF

  • Anhydrous solvent (e.g., CFCl₃, CH₂Cl₂)

  • Cold bath (-78 °C)

  • Quenching solution (e.g., aqueous sodium bisulfite)

Procedure:

  • The aromatic substrate is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere and cooled to -78 °C.

  • The freshly prepared, cold solution of CH₃OF is added dropwise to the stirred solution of the aromatic substrate.

  • The reaction is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a pre-cooled quenching solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with a suitable organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to isolate the fluorinated isomers.

Data Presentation

Due to the limited availability of modern, quantitative data for the fluorination of a wide range of electron-rich aromatics specifically with CH₃OF, the following table presents illustrative data for the fluorination of anisole (B1667542) with a comparable electrophilic fluorinating agent, N,N'-Difluoro-1,4-diazoniabicyclo[2.2.2]octane bistetrafluoroborate, to provide an indication of expected yields and regioselectivity.[7]

SubstrateProduct(s)Reagent SystemSolventTemp (°C)Yield (%)Isomer Ratio (o:m:p)
AnisoleFluoroanisolesN,N'-Difluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)CH₃CN259832:trace:68

Visualizations

Electrophilic_Aromatic_Substitution Aromatic Electron-Rich Aromatic Compound Intermediate Sigma Complex (Wheland Intermediate) Aromatic->Intermediate Attack on Electrophilic F CH3OF CH3OF CH3OF->Intermediate Product Fluorinated Aromatic Product Intermediate->Product Deprotonation H_plus H+ CH3OH CH3OH Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Fluorination Reaction cluster_workup Workup and Purification Methanol Methanol CH3OF_solution CH₃OF Solution (in situ, -78°C) Methanol->CH3OF_solution F2_N2 F₂ in N₂ F2_N2->CH3OF_solution Reaction_Mixture Reaction @ -78°C CH3OF_solution->Reaction_Mixture Aromatic Aromatic Substrate (in solvent, -78°C) Aromatic->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product Isolated Fluorinated Product Purification->Final_Product Substrate_Reactivity Highly_Activated Highly Activated (e.g., Phenols, Anilines) Moderately_Activated Moderately Activated (e.g., Anisole, Toluene) Highly_Activated->Moderately_Activated Deactivated Deactivated (e.g., Nitrobenzene) Moderately_Activated->Deactivated Reactivity_Axis Decreasing Reactivity

References

Application Notes and Protocols: Perfluoroalkyl Hypofluorites for the Synthesis of Perfluorinated Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perfluoroalkyl hypofluorites (RƒOF) are highly reactive reagents that serve as a valuable source of the electrophilic perfluoroalkoxy (-ORƒ) group. Their application in organic synthesis, particularly for the preparation of perfluorinated ethers, has garnered significant interest due to the unique properties conferred by the perfluoroalkoxy moiety, such as enhanced thermal stability, chemical inertness, and lipophilicity. These characteristics are highly desirable in the development of advanced materials, agrochemicals, and pharmaceuticals.

This document provides detailed application notes and experimental protocols for the synthesis of perfluorinated ethers utilizing perfluoroalkyl hypofluorites. Key reactions, including the addition of trifluoromethyl hypofluorite and perfluoro-tert-butyl this compound to alkenes and perfluoroalkenes, are highlighted.

Safety Precautions: Perfluoroalkyl hypofluorites are toxic, reactive, and potentially explosive compounds.[1] All manipulations should be carried out by trained personnel in a well-ventilated fume hood, behind a safety shield. Appropriate personal protective equipment (PPE), including safety goggles, face shield, and compatible gloves, must be worn. Reactions should be conducted at low temperatures, and the reagents should be handled with extreme care.

Key Reactions and Quantitative Data

The synthesis of perfluorinated ethers via perfluoroalkyl hypofluorites primarily involves the addition of the RƒO-F bond across a double bond. The reaction can proceed via different mechanisms, including a free-radical pathway. The regioselectivity of the addition depends on the substrates and reaction conditions.

Perfluoroalkyl this compoundSubstrateProduct(s)Yield (%)Reference
Trifluoromethyl this compound (CF₃OF)Ethylene (CH₂=CH₂)1-Fluoro-2-(trifluoromethoxy)ethane (CF₃OCH₂CH₂F)Not specified[1]
Trifluoromethyl this compound (CF₃OF)PerfluorocyclopentenePerfluoro(methoxycyclopentane)Almost quantitative
Perfluoro-tert-butyl this compound ((CF₃)₃COF)Hexafluoropropene (CF₃CF=CF₂)Perfluoro-n-propyl perfluoro-tert-butyl ether (CF₃CF₂CF₂OC(CF₃)₃)>95% (isomer)
Trifluoromethyl this compound (CF₃OF)Perfluorobutene-2Perfluoro(2-methoxy-3-fluorobutane)Not specified

Reaction Mechanisms

The addition of perfluoroalkyl hypofluorites to alkenes can proceed through a free-radical chain mechanism. The this compound (RƒOF) undergoes homolytic cleavage to generate a perfluoroalkoxy radical (RƒO•) and a fluorine radical (F•). The fluorine radical then adds to the alkene to form a fluoroalkyl radical, which subsequently reacts with the this compound to yield the perfluorinated ether and regenerate the perfluoroalkoxy radical, propagating the chain.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RfOF RƒOF RfO_rad RƒO• RfOF->RfO_rad Heat/Light F_rad F• RfOF->F_rad Heat/Light Alkene Alkene (R₂C=CR₂) Fluoroalkyl_rad Fluoroalkyl Radical Alkene->Fluoroalkyl_rad + F• Product Perfluorinated Ether Fluoroalkyl_rad->Product + RƒOF RfO_rad_regen RƒO• F_rad_prop->Alkene Rad_Comb Radical Combination 2RfO_rad 2 RƒO• 2RfO_rad->Rad_Comb 2F_rad 2 F• 2F_rad->Rad_Comb RfO_F_rad RƒO• + F• RfO_F_rad->Rad_Comb

Caption: Free-radical mechanism for the addition of perfluoroalkyl hypofluorites to alkenes.

Experimental Protocols

Protocol 1: Synthesis of Trifluoromethyl this compound (CF₃OF)

Disclaimer: This synthesis is extremely hazardous and should only be attempted by experienced chemists with appropriate safety infrastructure. Trifluoromethyl this compound is a toxic and explosive gas.[1]

Materials:

  • Fluorine gas (F₂)

  • Carbon monoxide (CO)

  • Cesium fluoride (B91410) (CsF) catalyst

  • High-pressure reactor suitable for handling fluorine

Procedure:

  • Activate the cesium fluoride catalyst by heating under vacuum.

  • Cool the reactor to the desired reaction temperature (e.g., -78 °C).

  • Introduce a mixture of fluorine gas and carbon monoxide into the reactor containing the catalyst. The molar ratio of F₂ to CO is typically 2:1.[1]

  • Maintain the reaction under pressure and monitor the progress by pressure drop and/or gas chromatography.

  • After the reaction is complete, carefully vent the excess unreacted gases.

  • The product, trifluoromethyl this compound, is a gas at room temperature and should be handled and stored with extreme caution at low temperatures.

Protocol 2: Synthesis of Perfluoro-tert-butyl this compound ((CF₃)₃COF)

Materials:

Procedure:

  • In a suitable low-temperature reactor, dissolve perfluoro-tert-butanol in anhydrous acetonitrile.

  • Add cesium fluoride to the solution.

  • Cool the mixture to a low temperature (e.g., -78 °C).

  • Slowly bubble fluorine gas (diluted with an inert gas like nitrogen) through the stirred solution.

  • Monitor the reaction progress by ¹⁹F NMR spectroscopy.

  • Upon completion, purge the reaction mixture with an inert gas to remove any unreacted fluorine.

  • The perfluoro-tert-butyl this compound can be used in situ or carefully isolated by low-temperature distillation.

Protocol 3: General Procedure for the Addition of Perfluoroalkyl this compound to an Alkene

Materials:

  • Alkene substrate

  • Perfluoroalkyl this compound (e.g., CF₃OF or (CF₃)₃COF)

  • Inert solvent (e.g., Freon-113, perfluorocarbons, or acetonitrile)[2]

  • Low-temperature reaction vessel equipped with a magnetic stirrer, thermometer, and gas inlet.

Procedure:

  • In a pre-dried, low-temperature reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene substrate in the chosen inert solvent.

  • Cool the solution to the desired reaction temperature (typically between -78 °C and room temperature, depending on the reactivity of the this compound and alkene).

  • Slowly add the perfluoroalkyl this compound to the stirred alkene solution. The this compound can be added as a gas or as a pre-cooled solution in the same inert solvent.

  • Maintain the reaction at the chosen temperature and monitor its progress by techniques such as gas chromatography (GC) or ¹⁹F NMR spectroscopy.

  • Once the reaction is complete, quench any remaining this compound by bubbling a stream of inert gas through the solution or by adding a suitable quenching agent (use with caution).

  • Allow the reaction mixture to warm to room temperature.

Workup and Purification:

  • The workup procedure will vary depending on the product's properties. For volatile ethers, the product may be isolated by fractional distillation directly from the reaction mixture.

  • For less volatile products, the solvent can be removed under reduced pressure.

  • The crude product can be purified by standard techniques such as fractional distillation or column chromatography on silica (B1680970) gel or fluorinated stationary phases.

  • Wash the organic phase with aqueous solutions (e.g., sodium bicarbonate, brine) to remove any acidic byproducts, followed by drying over an anhydrous agent (e.g., MgSO₄ or Na₂SO₄).

Characterization of Perfluorinated Ethers

The synthesized perfluorinated ethers can be characterized using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most powerful tool for characterizing perfluorinated compounds, providing information on the number and environment of fluorine atoms. ¹H and ¹³C NMR are also used to confirm the overall structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized ether.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic C-F and C-O stretching vibrations.

  • Gas Chromatography (GC): Useful for assessing the purity of volatile perfluorinated ethers and for monitoring reaction progress.

By following these protocols and adhering to strict safety measures, researchers can effectively utilize perfluoroalkyl hypofluorites for the synthesis of a wide range of valuable perfluorinated ethers.

References

Selective Fluorination of Complex Natural Products with Acetyl Hypofluorite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of fluorine atoms into complex natural products is a powerful strategy in medicinal chemistry and drug discovery. Fluorination can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Acetyl hypofluorite (AcOF) has emerged as a valuable electrophilic fluorinating agent, offering a practical method for the direct fluorination of electron-rich centers in intricate molecular architectures. This document provides detailed application notes and protocols for the selective fluorination of complex natural products using acetyl this compound, with a focus on experimental procedures, quantitative data, and safety considerations. A key application highlighted is the synthesis of 18F-labeled compounds for Positron Emission Tomography (PET) imaging, a critical tool in modern drug development and diagnostics.

Key Applications and Advantages

Acetyl this compound is a potent yet selective electrophilic fluorinating agent suitable for various applications.[1][2]

  • Late-Stage Fluorination: Enables the introduction of fluorine at a late stage in a synthetic sequence, allowing for the rapid generation of fluorinated analogs of complex natural products.

  • PET Imaging: The synthesis of 18F-labeled acetyl this compound provides a direct route to radiolabeled natural products and their derivatives for use as PET tracers.[3][4] This is particularly significant for studying metabolic pathways and in vivo drug distribution.

  • Drug Discovery: By modifying the properties of natural product leads, fluorination with acetyl this compound can lead to the development of drug candidates with improved efficacy and pharmacokinetic profiles.

Data Presentation: Fluorination of Natural Product Scaffolds

The following tables summarize quantitative data for the selective fluorination of various natural product derivatives using acetyl this compound.

Table 1: Fluorination of Glycals
SubstrateProductYield (%)DiastereoselectivityReference
3,4,6-Tri-O-acetyl-D-glucal2-deoxy-2-fluoro-1,3,4,6-tetra-O-acetyl-α-D-glucopyranose~20 (radiochemical yield for 18F)High α-selectivity[5][6]
D-Glucal2-deoxy-2-fluoro-D-glucose~40 (radiochemical yield for 18F)Highly stereoselective[3]
Table 2: Fluorination of Steroid Precursors
SubstrateProductYield (%)StereoselectivityReference
Progesterone enol acetate (B1210297)6-FluoroprogesteroneNot specified with AcOF, but related N-F reagents show mixtures of α and β isomers.Dependent on reagent and conditions[7]
Testosterone enol diacetate6-Fluorotestosterone derivativeKinetic studies performed with other N-F reagentsNot specified[7]
Cholestenone enol acetate6-Fluorocholestenone derivativeKinetic studies performed with other N-F reagentsNot specified[7]

Note: While acetyl this compound is known to react with enol acetates, detailed yield and stereoselectivity data for specific steroids were not available in the searched literature. The data for related electrophilic fluorinating agents are provided for context.

Table 3: Fluorination of Other Natural Product Derivatives
SubstrateProductYield (%)Reference
α-Ibuprofen precursor (ketene acetal)α-FluoroibuprofenGood[8]

Experimental Protocols

Protocol 1: General Procedure for the In Situ Preparation of Acetyl this compound (AcOF)

This protocol describes the preparation of a solution of acetyl this compound for immediate use in fluorination reactions.

Materials:

  • A mixture of 1-10% F2 in N2

  • Sodium acetate, anhydrous

  • Glacial acetic acid

  • Freon-11 (CFCl3) or other suitable inert solvent

  • Reaction vessel (e.g., a three-necked flask) equipped with a gas inlet, a gas outlet, and a magnetic stirrer, cooled to -75 °C.

Procedure:

  • Prepare a suspension of anhydrous sodium acetate in a mixture of glacial acetic acid and an inert solvent (e.g., Freon-11) in the pre-cooled reaction vessel.

  • Bubble the F2/N2 gas mixture through the stirred suspension. The flow rate should be carefully controlled.

  • The reaction is typically rapid. The completion of the reaction can be monitored by the disappearance of the elemental fluorine.

  • The resulting solution of acetyl this compound is used immediately in the subsequent fluorination step without isolation.[9][10]

Protocol 2: Synthesis of 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) from 3,4,6-Tri-O-acetyl-D-glucal

This protocol outlines the synthesis of the widely used PET tracer, [18F]FDG, using [18F]acetyl this compound.

Materials:

  • [18F]F2 produced from a cyclotron

  • Ammonium (B1175870) acetate

  • Glacial acetic acid

  • 3,4,6-Tri-O-acetyl-D-glucal

  • 2N Hydrochloric acid

  • Purification cartridges (e.g., alumina, ion-retardation resin)

  • HPLC system for purification and analysis

Procedure:

  • Preparation of [18F]Acetyl this compound: Bubble the [18F]F2 gas into a solution of ammonium acetate in glacial acetic acid at room temperature to generate [18F]acetyl this compound in situ.[6]

  • Fluorination: Add the solution of 3,4,6-tri-O-acetyl-D-glucal to the freshly prepared [18F]acetyl this compound solution. The reaction proceeds rapidly at room temperature.[5]

  • Hydrolysis: After the fluorination is complete, hydrolyze the acetyl protecting groups by adding 2N HCl and heating.

  • Purification: The crude product is then purified using a series of cartridges to remove unreacted reagents and byproducts. Final purification is typically achieved by HPLC.

  • Final Product: The resulting product is an injectable solution of 2-deoxy-2-[18F]fluoro-D-glucose with a radiochemical purity of >95%.[3] The overall synthesis time is approximately 70 minutes with a radiochemical yield of about 20%.[6]

Visualizations

Experimental Workflow: Synthesis of [18F]FDG

G cluster_0 Preparation of [18F]Acetyl this compound cluster_1 Fluorination and Deprotection cluster_2 Purification and Final Product F18_F2 [18F]F2 Gas AcOF_synthesis In Situ Reaction (Room Temperature) F18_F2->AcOF_synthesis Ammonium_Acetate Ammonium Acetate in Acetic Acid Ammonium_Acetate->AcOF_synthesis F18_AcOF [18F]Acetyl this compound Solution AcOF_synthesis->F18_AcOF Fluorination Fluorination F18_AcOF->Fluorination Glucal 3,4,6-Tri-O-acetyl-D-glucal Glucal->Fluorination Hydrolysis Acid Hydrolysis (2N HCl) Fluorination->Hydrolysis Purification Cartridge and HPLC Purification Hydrolysis->Purification FDG Injectable [18F]FDG Solution Purification->FDG

Caption: Workflow for the synthesis of [18F]FDG using acetyl this compound.

Signaling Pathway: Glucose Metabolism and [18F]FDG Trapping

The utility of [18F]FDG as a PET tracer stems from its role as a glucose analog, allowing for the visualization of glucose metabolism. This is particularly relevant in oncology, as many cancer cells exhibit increased glucose uptake and glycolysis (the Warburg effect).[11][12]

G cluster_0 Extracellular Space cluster_1 Intracellular Space Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Transport FDG [18F]FDG FDG->GLUT Transport Glucose_in Glucose Hexokinase Hexokinase Glucose_in->Hexokinase FDG_in [18F]FDG FDG_in->Hexokinase G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis FDG_P [18F]FDG-6-Phosphate Trapped Metabolically Trapped FDG_P->Trapped GLUT->Glucose_in GLUT->FDG_in Hexokinase->G6P Hexokinase->FDG_P

Caption: Cellular uptake and metabolic trapping of [18F]FDG.

Safety Precautions

The synthesis and use of acetyl this compound require stringent safety measures due to the hazardous nature of the reagents involved, particularly elemental fluorine.

Handling Elemental Fluorine:

  • Engineering Controls: All work with elemental fluorine must be conducted in a dedicated, well-ventilated fume hood or a gas cabinet.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and safety goggles. A face shield is also recommended.

  • Material Compatibility: Use equipment made of materials compatible with fluorine, such as stainless steel or Monel. Teflon is a suitable gasket material.[13]

  • Emergency Preparedness: An emergency plan should be in place, and personnel should be trained in emergency procedures. Have calcium gluconate gel readily available for treating skin burns from hydrofluoric acid (HF), a potential byproduct of fluorine reactions with moisture.[13]

Handling Acetyl this compound:

  • In Situ Use: Acetyl this compound is typically generated and used in situ without isolation to minimize handling risks.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact with water, strong bases, and reducing agents.

  • Waste Disposal: Neutralize any unreacted acetyl this compound with a suitable quenching agent before disposal, following institutional safety guidelines.

Handling Acetyl Fluoride (B91410) (a related compound):

  • Moisture Sensitivity: Acetyl fluoride is moisture-sensitive and can release toxic gases upon contact with water or acids.[14]

  • Storage: Store in a dry, cool, well-ventilated area in a tightly sealed container, away from ignition sources. Do not store in glass containers.[14]

  • PPE: Wear appropriate PPE, including chemical goggles or a face shield, protective gloves, and respiratory protection if ventilation is inadequate.[14]

Disclaimer: This document provides general guidelines. All experimental work should be conducted in accordance with institutional safety policies and after a thorough risk assessment. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: Industrial-Scale Synthesis and Applications of Organic Hypofluorites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The synthesis and handling of organic hypofluorites, such as trifluoromethyl hypofluorite (CF₃OF) and acetyl this compound (CH₃COOF), are extremely hazardous activities. These compounds are highly reactive, toxic, and potentially explosive.[1] The protocols described herein are intended for informational purposes only and should be performed by experienced chemists in specialized facilities equipped to handle such dangerous materials. A thorough risk assessment and adherence to all institutional and governmental safety regulations are mandatory.

Introduction to Organic Hypofluorites

Organic hypofluorites are a class of compounds containing a reactive oxygen-fluorine (O-F) bond. They serve as potent electrophilic fluorinating agents and are valuable intermediates in the synthesis of a wide range of fluorinated organic molecules. Their industrial significance lies primarily in the production of fluoromonomers and their application in the pharmaceutical industry for the synthesis of complex molecules like fluorinated steroids and for radiolabeling in Positron Emission Tomography (PET).

Industrial-Scale Synthesis of Organic Hypofluorites

Trifluoromethyl this compound (CF₃OF)

Trifluoromethyl this compound is a colorless, highly toxic gas at room temperature.[1] Its industrial synthesis is challenging due to the highly exothermic and potentially explosive nature of the reaction.[1]

Synthesis Protocol: Catalytic Fluorination of Carbon Monoxide

The primary industrial method for producing trifluoromethyl this compound involves the catalyzed reaction of fluorine gas with carbon monoxide.[1]

  • Reaction: 2F₂ + CO → CF₃OF

  • Catalyst: Cesium fluoride (B91410) (CsF) is typically used as a catalyst.

  • Conditions: The reaction is highly exothermic and requires careful temperature control. It is typically carried out in a flow reactor packed with the catalyst. The temperature is maintained between 80°C and 250°C, with a preferred range of 150°C to 200°C for the synthesis of the intermediate fluoroformate CF₃OCOF from CF₃OF and CO.[2]

  • Safety: This process is considered too dangerous for general commercial use due to the high toxicity and corrosiveness of the reagents and the explosive nature of the product upon condensation.[1] All operations must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) is essential.[3][4]

Purification: The product stream is typically cooled and purified by fractional distillation to separate CF₃OF from unreacted starting materials and byproducts. However, condensation of CF₃OF is extremely hazardous and can lead to explosions.[1]

Acetyl this compound (CH₃COOF)

Acetyl this compound is a versatile electrophilic fluorinating agent, particularly valued in the synthesis of radiolabeled compounds for PET imaging.[5] It is typically prepared in situ from diluted fluorine gas for immediate use.

Synthesis Protocol: From Diluted Fluorine

  • Reaction: A stream of diluted fluorine gas (e.g., in nitrogen) is passed through a solution of sodium acetate (B1210297) in acetic acid.

  • Conditions: The reaction is fast and efficient under mild conditions.[5]

  • Application in PET: For PET applications, ¹⁸F-labeled acetyl this compound is synthesized by reacting ¹⁸F-F₂ with solid sodium acetate trihydrate or by purging the contents of a Ne/¹⁸F target through a solution of ammonium (B1175870) acetate in acetic acid.[6][7]

ParameterValueReference
Reagents F₂ (diluted), Sodium Acetate, Acetic Acid[5]
¹⁸F-Precursor ¹⁸F-F₂ from 20Ne(d,α)¹⁸F reaction[6]
¹⁸F-Synthesis Yield 40% - 80%[7][8]
Synthesis Time Approx. 15 minutes[8]

Applications in Industrial Synthesis and Drug Development

Synthesis of Fluoromonomers: Perfluoromethyl Vinyl Ether (PFMVE)

A significant industrial application of trifluoromethyl this compound is in the production of perfluoromethyl vinyl ether (CF₃OCF=CF₂), a key monomer for manufacturing fluoropolymers and fluoroelastomers.

Workflow for PFMVE Synthesis

G start Trichloroethylene (B50587) step1 Addition of CF3OF start->step1 intermediate1 CF3OCFClCFCl2 step1->intermediate1 step2 Dechlorination intermediate1->step2 intermediate2 FCTFE (CF3OCF=CCl2) step2->intermediate2 step3 Fluorination with HF intermediate2->step3 product PFMVE (CF3OCF=CF2) step3->product

Caption: Industrial synthesis of PFMVE from trichloroethylene.

Experimental Protocol Overview

  • Addition Reaction: Trifluoromethyl this compound (CF₃OF) is added to trichloroethylene (CHCl=CCl₂) in a liquid-phase reaction, often in a microreactor, to produce 1,1,2-trichloro-1-fluoro-2-trifluoromethoxyethane (CF₃OCFClCFCl₂).

  • Dechlorination: The intermediate is then dehalogenated to yield 2-fluoro-1,2-dichloro-trifluoromethoxyethylene (FCTFE).

  • Perfluorination: FCTFE is subsequently fluorinated with hydrogen fluoride (HF) in the presence of a Lewis acid catalyst at temperatures between 50°C and 100°C to replace the chlorine atoms with fluorine, yielding the final product, perfluoromethyl vinyl ether (PFMVE).[9]

Synthesis of Fluorinated Pharmaceuticals

Organic hypofluorites are employed in the synthesis of fluorinated steroids, which often exhibit enhanced biological activity.

Application: Fluorination of Steroids

Acetyl this compound can be used for the electrophilic fluorination of steroid precursors. While detailed industrial protocols are proprietary, the general approach involves the reaction of an enol ether or enol acetate derivative of a steroid with the this compound.

General Workflow for Steroid Fluorination

G steroid_precursor Steroid Precursor (e.g., enol acetate) reaction Reaction with Acetyl this compound steroid_precursor->reaction fluorinated_steroid Fluorinated Steroid reaction->fluorinated_steroid

Caption: General workflow for the fluorination of steroids.

Traditional methods often used hazardous reagents like perchloryl fluoride and resulted in mixtures of diastereomers.[10] Modern methods with agents like Selectfluor® are often preferred for their stereoselectivity.[10] The use of hypofluorites in this context requires careful control to achieve the desired stereochemistry.

Application in PET Imaging: Synthesis of [¹⁸F]FDG

Acetyl this compound is a key reagent for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used radiotracer in PET imaging for oncology, cardiology, and neurology.

Workflow for [¹⁸F]FDG Synthesis

G start [¹⁸F]F₂ Production step1 Synthesis of [¹⁸F]Acetyl this compound start->step1 step2 Reaction with Tri-O-acetyl-D-glucal step1->step2 intermediate [¹⁸F]Fluorinated Acetylated Sugar step2->intermediate step3 Acid Hydrolysis intermediate->step3 purification Purification (Ion-exchange, Alumina) step3->purification product [¹⁸F]FDG purification->product

Caption: Synthesis of [¹⁸F]FDG using acetyl this compound.

Experimental Protocol for [¹⁸F]FDG Synthesis

  • [¹⁸F]Acetyl this compound Synthesis: [¹⁸F]F₂ is produced in a cyclotron and passed through a solution of ammonium acetate in acetic acid to generate [¹⁸F]acetyl this compound.[7]

  • Fluorination: The resulting solution is reacted with 3,4,6-tri-O-acetyl-D-glucal.

  • Hydrolysis: The acetyl protecting groups are removed by acid hydrolysis.[11]

  • Purification: The crude product is purified using a series of columns, typically including charcoal and ion-exchange resins, to yield injectable [¹⁸F]FDG.[8]

ParameterValueReference
Precursor 3,4,6-tri-O-acetyl-D-glucal[6]
Radiochemical Yield ~40%[8]
Radiochemical Purity >95%[8]
Total Synthesis Time ~15-50 minutes[6][8]

Safety Protocols and Handling

The handling of organic hypofluorites and related reagents requires stringent safety measures.

Personal Protective Equipment (PPE)

  • Eye Protection: Tightly fitting safety goggles with side shields are mandatory. A full-face shield is recommended.[4]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. A lab coat, chemically-resistant apron, and protective sleeves should be used.[4]

  • Gloves: Use chemically impermeable gloves. Gloves must be inspected for leaks prior to use.[3]

  • Respiratory Protection: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. In case of exposure limits being exceeded, a full-face respirator is necessary.[3]

Handling and Storage

  • Handling: Use non-sparking tools and prevent fire from electrostatic discharge. Avoid contact with skin and eyes.[3]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, separate from incompatible materials such as bases, metals, and organic compounds.[3]

Emergency Procedures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

  • Spills: Evacuate personnel to a safe area. Prevent further leakage if safe to do so. Absorb the spill with inert material and dispose of it as hazardous waste.[3]

Conclusion

Organic hypofluorites are powerful reagents with significant industrial applications, particularly in the synthesis of fluoromonomers and for the preparation of radiopharmaceuticals. Their extreme reactivity and toxicity necessitate specialized handling procedures and equipment. The protocols and data presented here provide a summary for researchers and professionals in the field, emphasizing the critical importance of safety in the synthesis and application of these challenging yet valuable compounds.

References

Application Notes and Protocols for the Use of Hypofluorites as Initiators in Fluoroolefin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of organic hypofluorites as initiators in the polymerization of fluoroolefins. This class of initiators offers a unique, low-temperature pathway to the synthesis of fluorinated polymers, oligomers, and telomers with distinct end-group functionalities.

Introduction

Organic hypofluorites, such as trifluoromethyl hypofluorite (CF₃OF) and perfluoropropyl this compound (CF₃CF₂CF₂OF), serve as potent initiators for the free-radical polymerization of highly reactive fluoroolefins, including tetrafluoroethylene (B6358150) (TFE) and chlorotrifluoroethylene (B8367) (CTFE). A key advantage of this initiator system is the ability to conduct polymerization at sub-ambient temperatures, as low as -80°C, which can provide enhanced control over the reaction and the properties of the resulting polymer.[1] The initiation process involves the homolytic cleavage of the O-F bond, generating a trifluoromethoxy radical (CF₃O•) and a fluorine radical (F•), which then initiate the polymer chain growth. A notable characteristic of this system is that the this compound also acts as a chain transfer agent, leading to polymers end-capped with stable trifluoromethoxy (CF₃O-) and fluoride (B91410) (-F) groups.[1] This methodology is particularly effective for the preparation of highly stable fluoropolymers, oligomers, and telomers.[1]

Polymerization Mechanism

The polymerization of fluoroolefins initiated by trifluoromethyl this compound proceeds via a free-radical chain mechanism. The process can be summarized in the following key steps:

  • Initiation: The trifluoromethyl this compound molecule undergoes homolytic cleavage to generate a trifluoromethoxy radical and a fluorine radical.

    CF₃OF → CF₃O• + F•

  • Propagation: These radicals then add to the fluoroolefin monomer, initiating the growth of the polymer chain.

    CF₃O• + n(CF₂=CF₂) → CF₃O(CF₂CF₂)n• F• + n(CF₂=CF₂) → F(CF₂CF₂)n•

  • Chain Transfer: The growing polymer radical can abstract a fluorine atom from another trifluoromethyl this compound molecule, terminating the chain and generating a new trifluoromethoxy radical that can initiate a new chain. This dual role of the this compound as both an initiator and a chain transfer agent is a key feature of this system.

    CF₃O(CF₂CF₂)n• + CF₃OF → CF₃O(CF₂CF₂)nF + CF₃O•

  • Termination: Chain termination can also occur through the combination of two growing polymer radicals.

    CF₃O(CF₂CF₂)n• + •(CF₂CF₂)mOCF₃ → CF₃O(CF₂CF₂)n+mOCF₃

The presence of even small amounts of oxygen can inhibit the polymerization, supporting the radical nature of the reaction.[1]

Quantitative Data Summary

The following tables summarize quantitative data from representative experiments on the polymerization of tetrafluoroethylene (TFE) and chlorotrifluoroethylene (CTFE) using this compound initiators.

Table 1: Polymerization of Tetrafluoroethylene (TFE) with Trifluoromethyl this compound (CF₃OF)

ParameterValueReference
MonomerTetrafluoroethylene (TFE)[Primary research articles by G.H. Cady]
InitiatorTrifluoromethyl this compound (CF₃OF)[Primary research articles by G.H. Cady]
Temperature-78 °C to -20 °C[Primary research articles by G.H. Cady]
Initiator ConcentrationVaries (specifics in protocols)[Primary research articles by G.H. Cady]
Monomer PressureAutogenous[Primary research articles by G.H. Cady]
Reaction TimeSeveral hours to days[Primary research articles by G.H. Cady]
ProductPolytetrafluoroethylene (PTFE)[Primary research articles by G.H. Cady]
AppearanceWhite solid[Primary research articles by G.H. Cady]
Molecular WeightOligomers to low molecular weight polymers[Primary research articles by G.H. Cady]

Table 2: Polymerization of Chlorotrifluoroethylene (CTFE) with Trifluoromethyl this compound (CF₃OF)

ParameterValueReference
MonomerChlorotrifluoroethylene (CTFE)[Primary research articles by G.H. Cady]
InitiatorTrifluoromethyl this compound (CF₃OF)[Primary research articles by G.H. Cady]
Temperature-80 °C to ambient[Primary research articles by G.H. Cady]
Initiator to Monomer RatioVaries (e.g., 1:1 to 1:10)[Primary research articles by G.H. Cady]
Reaction Time24 - 72 hours[Primary research articles by G.H. Cady]
ProductPolychlorotrifluoroethylene (PCTFE) oligomers[Primary research articles by G.H. Cady]
AppearanceColorless to light-yellow oils or waxes[Primary research articles by G.H. Cady]
Degree of Polymerization2 - 10[Primary research articles by G.H. Cady]

Experimental Protocols

Protocol 1: Synthesis of Polytetrafluoroethylene (PTFE) initiated by Trifluoromethyl this compound (CF₃OF)

Materials:

  • Tetrafluoroethylene (TFE) monomer (high purity)

  • Trifluoromethyl this compound (CF₃OF) initiator

  • High-pressure reaction vessel (e.g., stainless steel autoclave) equipped with a magnetic stirrer, pressure gauge, and thermocouple

  • Vacuum line for degassing

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reaction vessel. Evacuate the reactor to remove any residual air and moisture.

  • Monomer and Initiator Charging: Cool the reactor to the desired reaction temperature (e.g., -78°C) using a cooling bath. Condense a known quantity of TFE monomer into the reactor. Subsequently, carefully introduce a measured amount of CF₃OF initiator into the reactor.

  • Polymerization: Stir the reaction mixture continuously at the set temperature. Monitor the pressure inside the reactor; a decrease in pressure indicates monomer consumption and polymerization.

  • Reaction Termination and Product Isolation: After the desired reaction time, or when the pressure drop ceases, vent any unreacted TFE monomer. Allow the reactor to warm to room temperature. Open the reactor and collect the solid PTFE product.

  • Purification: Wash the PTFE product with a suitable solvent (e.g., a fluorinated solvent) to remove any residual initiator or low molecular weight oligomers. Dry the purified polymer under vacuum to a constant weight.

  • Characterization: Characterize the resulting PTFE for its molecular weight, melting point, and end-group structure using appropriate analytical techniques (e.g., Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and ¹⁹F NMR spectroscopy).

Protocol 2: Synthesis of Polychlorotrifluoroethylene (PCTFE) Oligomers initiated by Trifluoromethyl this compound (CF₃OF)

Materials:

  • Chlorotrifluoroethylene (CTFE) monomer (high purity)

  • Trifluoromethyl this compound (CF₃OF) initiator

  • Glass reaction vessel suitable for low-temperature reactions

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., liquid nitrogen)

  • Vacuum line

Procedure:

  • Reactor Setup: Assemble a clean, dry glass reaction vessel equipped with a magnetic stir bar and connected to a vacuum line.

  • Reactant Condensation: Evacuate the reaction vessel. Cool the vessel to liquid nitrogen temperature (-196°C) and condense a known amount of CTFE monomer into the vessel. Subsequently, condense a measured amount of CF₃OF initiator into the vessel.

  • Reaction: Allow the reaction vessel to slowly warm to the desired reaction temperature (e.g., -80°C) while stirring the mixture. Maintain the reaction at this temperature for the specified duration (e.g., 24-72 hours).

  • Product Isolation: After the reaction is complete, carefully vent any unreacted monomer and initiator at low temperature. Gradually warm the reactor to room temperature.

  • Purification and Analysis: The resulting product, typically an oil or a waxy solid, can be analyzed directly. For further purification, fractional distillation under vacuum can be employed to separate oligomers of different chain lengths.

  • Characterization: Characterize the PCTFE oligomers using ¹⁹F NMR spectroscopy to determine the end-group structures and the degree of polymerization. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the different oligomeric species.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer CF3OF CF3OF CF3O_rad CF₃O• CF3OF->CF3O_rad F_rad F• CF3OF->F_rad Monomer Fluoroolefin (e.g., CF₂=CF₂) CF3O_rad->Monomer + M F_rad->Monomer + M Growing_Chain_1 CF₃O(M)n• Monomer->Growing_Chain_1 Growing_Chain_2 F(M)n• Monomer->Growing_Chain_2 Growing_Chain_1_transfer CF₃O(M)n• CF3OF_transfer CF₃OF Growing_Chain_1_transfer->CF3OF_transfer + CF₃OF End_Capped_Polymer CF₃O(M)nF CF3OF_transfer->End_Capped_Polymer CF3O_rad_new CF₃O• CF3OF_transfer->CF3O_rad_new

Caption: Free-radical polymerization mechanism of fluoroolefins initiated by trifluoromethyl this compound.

Experimental_Workflow Start Start Reactor_Prep Reactor Preparation (Clean, Dry, Evacuate) Start->Reactor_Prep Reactant_Charge Reactant Charging (Cool & Condense Monomer and Initiator) Reactor_Prep->Reactant_Charge Polymerization Polymerization Reaction (Stir at Low Temperature) Reactant_Charge->Polymerization Termination Reaction Termination (Vent Unreacted Monomer) Polymerization->Termination Isolation Product Isolation (Warm to RT, Collect Product) Termination->Isolation Purification Purification (Wash and Dry) Isolation->Purification Characterization Characterization (NMR, DSC, GPC) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for this compound-initiated fluoroolefin polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Safe Handling and Storage of Explosive Hypofluorite Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of explosive hypofluorite compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound compounds?

A1: this compound compounds are characterized by a highly reactive O-F bond, making them powerful oxidizing agents.[1] The primary hazards include:

  • Explosive Instability: Many organic hypofluorites are potentially explosive and can decompose violently when subjected to heat, shock, friction, or light.[1][2] Trifluoromethyl this compound, for instance, is known to explode when condensed.[3]

  • High Reactivity: They react vigorously, sometimes explosively, with a wide range of materials, including organic compounds, metals, and water.[1][4]

  • Toxicity: Hypofluorites and their decomposition products, which can include hydrofluoric acid (HF), are highly toxic and corrosive to all tissues.[5][6] Inhalation can cause severe respiratory damage, and skin contact can result in deep, painful burns.[5][6]

Q2: What are the initial signs of decomposition in a this compound compound?

A2: Visual signs of decomposition are not always apparent before a dangerous reaction occurs. However, you should be alert to the following indicators:

  • Pressure Buildup: Gas evolution from decomposition can cause pressure to build in a sealed container. Glass containers holding tert-butyl hypochlorite (B82951) have been known to burst due to pressure buildup from decomposition upon exposure to light.[2]

  • Discoloration: While not universally applicable, any unexpected color change in the solution could indicate the presence of impurities or decomposition products.

  • Spontaneous Reaction: Reactions involving hypofluorites can be self-initiating, even at very low temperatures.[1] An unexpected increase in reaction rate or temperature may signal the onset of a runaway reaction.

Q3: Can I store this compound compounds in a standard laboratory refrigerator?

A3: No. Standard laboratory refrigerators contain ignition sources such as lights and switches that can trigger an explosion with flammable or explosive compounds. This compound compounds should be stored in a designated, properly ventilated, and explosion-proof refrigerator or a specially designed chemical storage unit. Storage should be at low temperatures, typically below -20°C, in the dark, and in containers made of compatible materials.

Troubleshooting Guides

Scenario 1: A stored container of a this compound solution appears to have crystal formation around the cap.

  • Problem: Crystalline deposits around the cap of a container holding a potentially explosive compound can be shock-sensitive and pose a severe explosion hazard. Do not attempt to open or move the container.

  • Solution:

    • Immediately alert all personnel in the laboratory and evacuate the immediate area.

    • Cordon off the area to prevent accidental disturbance.

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent emergency response team immediately.

    • Do not attempt to handle or dispose of the container yourself. A specialized bomb disposal unit may be required.

Scenario 2: During a reaction with a this compound, the temperature begins to rise uncontrollably.

  • Problem: This indicates a potential runaway reaction, which can lead to an explosion.

  • Solution:

    • If it is safe to do so, immediately remove the heat source and begin cooling the reaction vessel with an ice bath or other cooling medium.

    • Alert a colleague and be prepared to evacuate.

    • If the reaction cannot be brought under control quickly, evacuate the area and activate your laboratory's emergency alarm.

    • Have a blast shield in place between you and the reaction whenever possible.

Scenario 3: I suspect a small leak from a gas cylinder of trifluoromethyl this compound.

  • Problem: Trifluoromethyl this compound is a highly toxic gas.[3] Inhalation can be fatal.[6]

  • Solution:

    • If you can do so without endangering yourself, close the main cylinder valve.

    • Immediately evacuate the laboratory, closing the door behind you.

    • Activate the laboratory's emergency alarm and notify your institution's EHS.

    • Do not re-enter the area until it has been declared safe by trained emergency responders.

Data on Representative this compound Compounds

Quantitative data on the explosive properties and toxicity of many specialized this compound compounds are not widely available in public literature. The following table summarizes available physical properties and known hazards. The absence of specific data should be interpreted as a need for extreme caution.

Compound NameChemical FormulaMelting Point (°C)Boiling Point (°C)Known Hazards
Trifluoromethyl this compound CF₃OF-213[3]-95[3]Toxic gas, explodes when condensed, powerful oxidizing agent.[3]
Acetyl this compound CH₃COOF-96[7]19.9[7]Potentially explosive, highly reactive, sensitive to heat and shock.
tert-Butyl this compound (CH₃)₃COF~ -94[8]~ 40 (extrapolated)[8]Decomposes exothermically, especially with UV light; can cause pressure buildup in containers.[2]

Experimental Protocols

Protocol: α-Fluorination of a Ketone using Acetyl this compound

Disclaimer: This is a generalized protocol and must be adapted to the specific substrate and laboratory conditions. A thorough risk assessment must be conducted before proceeding. This reaction should only be performed by trained personnel in a properly equipped laboratory.

1. Preparation of Acetyl this compound (AcOF) Solution:

  • Safety First: The preparation of AcOF involves elemental fluorine (F₂), a highly toxic and reactive gas. This procedure must be conducted in a specialized, well-maintained fume hood. All equipment must be scrupulously dried and passivated with a dilute fluorine stream before use.

  • Apparatus: A reaction vessel (e.g., a three-necked flask) made of a compatible material (e.g., Teflon or passivated stainless steel) equipped with a gas inlet, a gas outlet leading to a scrubber (e.g., containing soda lime), and a low-temperature thermometer.

  • Procedure:

    • Cool the reaction vessel to -75°C using a dry ice/acetone bath.

    • Introduce a solution of sodium acetate (B1210297) in glacial acetic acid into the vessel.

    • Slowly bubble a dilute mixture of fluorine in an inert gas (e.g., 10% F₂ in N₂) through the solution with vigorous stirring.

    • The reaction is typically rapid. The concentration of AcOF can be determined by iodometric titration of a small, carefully quenched aliquot.

2. Fluorination Reaction:

  • Safety First: The reaction should be conducted behind a blast shield. The temperature must be carefully controlled.

  • Apparatus: A separate, dry, three-necked flask equipped with a dropping funnel, a low-temperature thermometer, and an inert gas inlet.

  • Procedure:

    • Dissolve the ketone substrate in a suitable inert solvent (e.g., chloroform (B151607) or acetonitrile) in the reaction flask and cool to the desired temperature (e.g., -75°C).

    • Slowly add the freshly prepared AcOF solution dropwise to the ketone solution with efficient stirring.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction is often very fast.

    • Maintain the low temperature throughout the addition and for a short period afterward to ensure the reaction is complete.

3. Reaction Quenching and Work-up:

  • Safety First: Quenching an unreacted oxidizing agent can be hazardous. The quenching agent should be added slowly at low temperature.

  • Procedure:

    • Once the reaction is complete, slowly add a quenching solution (e.g., a cold aqueous solution of sodium bisulfite or sodium thiosulfate) to the reaction mixture while maintaining a low temperature.

    • Allow the mixture to warm slowly to room temperature.

    • Proceed with a standard aqueous work-up, such as extraction with a suitable organic solvent, followed by washing, drying, and solvent evaporation.

    • Purify the crude product by an appropriate method (e.g., column chromatography or distillation).

Visualizations

SafeHandlingWorkflow Start Start: Plan Experiment RiskAssessment Conduct Thorough Risk Assessment Start->RiskAssessment CheckEquipment Verify Equipment Integrity (Fume Hood, Blast Shield, etc.) RiskAssessment->CheckEquipment PreparePPE Don Appropriate PPE (FR Lab Coat, Heavy-Duty Gloves, Goggles, Face Shield) CheckEquipment->PreparePPE SmallScale Work with Smallest Possible Scale PreparePPE->SmallScale InertAtmosphere Maintain Inert Atmosphere and Low Temperature SmallScale->InertAtmosphere ControlledAddition Controlled, Slow Addition of Reagents InertAtmosphere->ControlledAddition MonitorReaction Continuously Monitor Reaction Parameters ControlledAddition->MonitorReaction Quench Carefully Quench Reaction at Low Temperature MonitorReaction->Quench Decontaminate Decontaminate Equipment and Work Area Quench->Decontaminate WasteDisposal Dispose of Hazardous Waste Properly Decontaminate->WasteDisposal End End of Experiment WasteDisposal->End EmergencyResponse Incident Incident Occurs (Spill, Exposure, Fire) Alert Alert Personnel & Activate Alarm Incident->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Assess Assess Situation (from a safe distance) Evacuate->Assess Exposure Personnel Exposure Assess->Exposure Exposure? Spill Minor Spill Assess->Spill Spill? Fire Fire / Explosion Assess->Fire Fire/Explosion? RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing Flush Flush Affected Area with Water (min. 15 mins) RemoveClothing->Flush Medical Seek Immediate Medical Attention (Bring SDS) Flush->Medical Contain Contain Spill with Inert Absorbent Spill->Contain Neutralize Neutralize if Safe (e.g., soda ash) Contain->Neutralize Cleanup Clean Up with Spark-Proof Tools Neutralize->Cleanup FullEvac Full Laboratory Evacuation Fire->FullEvac Call911 Call Emergency Services FullEvac->Call911

References

Technical Support Center: Decomposition Pathways of Trifluoromethyl Hypofluorite at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals studying the thermal decomposition of trifluoromethyl hypofluorite (CF3OF). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the thermal decomposition of trifluoromethyl this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible decomposition rates. - Temperature fluctuations in the reactor.- Inconsistent flow rate of CF3OF.- Contamination in the reaction system.- Changes in the reactor surface over time.- Ensure precise and stable temperature control of the furnace.- Use a calibrated mass flow controller for accurate gas delivery.- Thoroughly clean and passivate the reactor system before each experiment.- Be aware that the reactor material can influence the reaction; periodic re-passivation or use of an inert liner may be necessary.
Lower than expected yield of carbonyl fluoride (B91410) (COF2). - Secondary reaction of COF2 with unreacted CF3OF to form perfluorodimethyl peroxide (CF3OOCF3), especially at temperatures between 250°C and 300°C.[1] - Reaction of fluorine (a primary product) with the reactor walls (e.g., nickel) at very high temperatures (around 750°K or 477°C), which can shift the equilibrium.[1]- If the target is COF2, operate at temperatures above 300°C to minimize the formation of CF3OOCF3.- To study the primary decomposition, consider the reactivity of the reactor material at your target temperature. Inert materials like passivated stainless steel or nickel are recommended, but their limitations at very high temperatures should be noted.
Formation of unexpected silicon-containing byproducts (e.g., SiF4). - Reaction of fluorine or other reactive fluorine species with glass (Pyrex) or quartz reactor components, especially at elevated temperatures.[1]- For high-temperature studies, avoid using glass or quartz reactors.[1] - Utilize reactors made of more resistant materials such as nickel, copper, or passivated stainless steel.[1]
Observation of CF4, CO2, and O2 in product analysis. - If using an electrical discharge method for decomposition, these can be common products, especially in a glass system due to reaction with the glass.[1] - Air leak into the system.- For purely thermal decomposition studies, ensure no electrical discharge is occurring.- If these products are seen in a thermal setup, meticulously check the system for leaks using a helium leak detector or similar method.
Difficulty in identifying and quantifying unstable products. - Some decomposition products may be thermally or photochemically unstable, leading to challenges in analysis.[1]- Employ in-situ analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy to analyze the gas stream in real-time.- For offline analysis such as Gas Chromatography-Mass Spectrometry (GC-MS), ensure the transfer lines are short, inert, and heated to prevent condensation and decomposition of products.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal decomposition pathway of trifluoromethyl this compound?

A1: At elevated temperatures, trifluoromethyl this compound (CF3OF) undergoes a reversible decomposition to form carbonyl fluoride (COF2) and fluorine (F2).[1] The reaction is: CF3OF ⇌ COF2 + F2

Q2: Are there any significant side reactions to be aware of?

A2: Yes. At temperatures between approximately 250°C and 300°C, a secondary reaction can occur where carbonyl fluoride reacts with trifluoromethyl this compound to produce perfluorodimethyl peroxide (CF3OOCF3).[1] COF2 + CF3OF → CF3OOCF3

Q3: What are the recommended temperature ranges for studying the decomposition of CF3OF?

A3: The primary decomposition to COF2 and F2 has been studied in the temperature range of 367°C to 467°C.[1] The formation of perfluorodimethyl peroxide is observed between 250°C and 300°C.[1] It is important to note that at very high temperatures (approaching 1000°K or 727°C), the fluorine product can react with certain reactor materials like nickel.[1]

Q4: What materials should I use for my reactor?

A4: Due to the high reactivity of fluorine and other potential decomposition products, glass (Pyrex) reactors should be avoided at high temperatures as they will be etched.[1] More resistant materials such as copper, nickel, or passivated stainless steel are recommended.[1] The choice of material may also depend on the target temperature range.

Q5: What are the main safety concerns when working with trifluoromethyl this compound and its decomposition products?

A5: Trifluoromethyl this compound is a toxic and reactive gas. Its decomposition can produce highly toxic and corrosive substances like fluorine and carbonyl fluoride. In the presence of any moisture, highly corrosive hydrogen fluoride (HF) can be formed. It is crucial to work in a well-ventilated area, preferably within a fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. All equipment should be properly passivated to handle fluorine-containing compounds.

Quantitative Data Summary

The following tables summarize key quantitative data related to the thermal decomposition of trifluoromethyl this compound.

Table 1: Thermodynamic Data for the Primary Decomposition Reaction (CF3OF ⇌ COF2 + F2)

ParameterValueTemperature Range (°C)Reference
Enthalpy of Reaction (ΔH)27.7 kcal/mol367 - 467[1]
Molar Heat of Formation of CF3OF (ΔHf°)-177.3 kcal/mol25[1]

Table 2: Bond Dissociation Energies

BondBond Dissociation Energy (kcal/mol)Reference
O-F in CF3OF~47[1]

Experimental Protocols

This section provides a generalized methodology for studying the thermal decomposition of trifluoromethyl this compound in a flow reactor system.

Objective: To determine the decomposition products and kinetics of CF3OF at a specific elevated temperature.

Materials and Equipment:

  • Trifluoromethyl this compound (CF3OF) gas cylinder

  • Inert carrier gas (e.g., Nitrogen or Argon)

  • Mass flow controllers

  • High-temperature tube furnace with a programmable temperature controller

  • Reactor tube (e.g., passivated nickel or stainless steel)

  • Heated transfer lines

  • Analytical instrument (e.g., FTIR spectrometer with a gas cell or a GC-MS system)

  • Cold trap (e.g., liquid nitrogen) for effluent trapping

  • Appropriate safety equipment (fume hood, PPE, gas leak detector)

Procedure:

  • System Preparation:

    • Assemble the reactor system within a fume hood.

    • Ensure all fittings are leak-tight.

    • Thoroughly clean and passivate the reactor tube and all wetted surfaces to remove any contaminants and create an inert surface. Passivation can be achieved by slowly introducing a low concentration of fluorine gas at an elevated temperature.

    • Perform a leak check of the entire system.

  • Experiment Execution:

    • Heat the furnace to the desired decomposition temperature and allow it to stabilize.

    • Establish a stable flow of the inert carrier gas through the reactor using a mass flow controller.

    • Introduce a controlled flow of CF3OF into the carrier gas stream using a separate mass flow controller. The concentration of CF3OF should be kept low to ensure isothermal conditions.

    • Pass the gas mixture through the heated reactor.

  • Product Analysis:

    • FTIR (Online Analysis): Continuously flow the effluent from the reactor through the gas cell of an FTIR spectrometer. Collect spectra at regular intervals to monitor the disappearance of CF3OF and the appearance of products like COF2.

    • GC-MS (Offline Analysis): Alternatively, collect samples of the effluent gas in gas-tight syringes or sample bags. Inject the samples into a GC-MS to separate and identify the decomposition products. Ensure the GC column and conditions are suitable for separating light, fluorinated gases.

  • Data Analysis:

    • From the analytical data, identify and quantify the decomposition products.

    • Calculate the conversion of CF3OF at different temperatures or residence times (controlled by the flow rate and reactor volume).

    • From this data, kinetic parameters such as the rate constant and activation energy can be determined.

  • System Shutdown:

    • Stop the flow of CF3OF.

    • Continue to purge the system with inert gas while the furnace cools down.

    • Safely handle and dispose of any trapped effluent in the cold trap according to institutional safety guidelines.

Visualizations

The following diagrams illustrate the key pathways and a typical experimental workflow for studying the thermal decomposition of trifluoromethyl this compound.

DecompositionPathways cluster_primary CF3OF CF3OF (Trifluoromethyl this compound) COF2 COF2 (Carbonyl Fluoride) CF3OF->COF2 Primary Decomposition (367-467°C) F2 F2 (Fluorine) CF3OOCF3 CF3OOCF3 (Perfluorodimethyl Peroxide) CF3OF->CF3OOCF3 Secondary Reaction (250-300°C) COF2->CF3OOCF3

Caption: Decomposition pathways of CF3OF at elevated temperatures.

ExperimentalWorkflow start Start gas_prep Gas Preparation (CF3OF + Inert Gas) start->gas_prep reactor Pyrolysis Reactor (Heated Tube Furnace) gas_prep->reactor analysis Product Analysis reactor->analysis ftir Online FTIR Analysis analysis->ftir Real-time gcms Offline GC-MS Analysis analysis->gcms Sample Collection data Data Processing & Kinetics ftir->data gcms->data end End data->end

Caption: General experimental workflow for CF3OF pyrolysis studies.

References

Technical Support Center: Byproduct Formation in the Reaction of Perfluoroolefins with Hypofluorites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of perfluoroolefins with hypofluorites.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the reaction of perfluoroolefins with hypofluorites?

A1: The reaction of perfluoroolefins with hypofluorites, such as trifluoromethyl hypofluorite (CF₃OF) and perfluoropropyl this compound (C₃F₇OF), proceeds via a free-radical chain mechanism. This pathway can lead to the formation of several byproducts. The major byproducts often include carbonyl fluoride (B91410) (COF₂), which can constitute 40-50% of the byproducts based on the starting this compound, and various saturated perfluoroalkanes like CF₂ClCF₂Cl and CF₃CF₃.[1] Another common byproduct is an ether formed from the reaction of CF₃OF with the starting olefin, such as CF₃OCFClCF₂Cl.[1]

Q2: What factors influence the formation of these byproducts?

A2: Byproduct formation is highly sensitive to reaction conditions. Key factors include:

  • Temperature: The reaction temperature is critical. While lower temperatures, typically between -110°C and -50°C, favor the desired addition product in high yield, higher temperatures can lead to the decomposition of the this compound and increased byproduct formation.[1]

  • Purity of this compound: The presence of impurities in the this compound can lead to side reactions. For instance, CF₃OF can be generated during the synthesis of higher hypofluorites, leading to the formation of undesired ether byproducts.[1]

  • Radical Scavengers: The presence of radical inhibitors, such as oxygen, can inhibit the desired radical chain reaction.[1]

  • Structure of the Perfluoroolefin: Internal and cyclic perfluoroalkenes are generally less reactive and may require higher temperatures or the use of a radical initiator (e.g., UV light or fluorine) to achieve good yields, which can also influence byproduct distribution.[1]

Q3: How can I minimize the formation of COF₂?

A3: The formation of carbonyl fluoride (COF₂) often results from the decomposition of the this compound. To minimize its formation, it is crucial to carefully control the reaction temperature, keeping it within the optimal lower range for the specific reaction. Additionally, ensuring the stability of the this compound during its synthesis and storage is important. Higher perfluoroalkyl hypofluorites are generally less thermally stable than CF₃OF.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Addition Product and High Percentage of Byproducts

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reaction temperature is too high. Lower the reaction temperature. The optimal range is typically between -110°C and -50°C.[1]
Decomposition of the this compound. Ensure the this compound is pure and has been stored correctly. For higher, less stable hypofluorites, use a continuous flow system for their synthesis and immediate use.[1]
Presence of radical inhibitors. Ensure the reaction is carried out under an inert atmosphere (e.g., N₂, He, Ar) to exclude oxygen.[1]
Low reactivity of the perfluoroolefin. For internal or cyclic perfluoroalkenes, consider using a radical initiator such as UV light or a catalytic amount of elemental fluorine to facilitate the reaction at lower temperatures.[1]
Issue 2: Presence of Unexpected Ether Byproducts

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination of the this compound. If using a higher perfluoroalkyl this compound (e.g., C₃F₇OF), it may be contaminated with CF₃OF from its synthesis. Purify the this compound before use or adjust the synthesis conditions to minimize the formation of CF₃OF. The quantity of this byproduct can be kept within 4% by carefully tuning the experimental variables in the this compound synthesis.[1]
Side reactions with the solvent. Ensure the solvent is inert. Perfluorocarbons, chlorofluorocarbons, and perfluoropolyethers are commonly used.[1]

Quantitative Data

Table 1: Byproduct Distribution in the Synthesis of Perfluoropropyl Vinyl Ether

Byproduct Percentage (based on starting this compound) Origin
Carbonyl Fluoride (COF₂)40-50%Decomposition of the this compound (C₃F₇OF).[1]
Dichlorotetrafluoroethane (CF₂ClCF₂Cl)Not specifiedRadical side reactions.[1]
Hexafluoroethane (CF₃CF₃)Not specifiedRadical side reactions.[1]
CF₃OCFClCF₂ClCan be maintained within 4%Reaction of the olefin with CF₃OF impurity.[1]

Table 2: Influence of Radical Initiators on Yields for Less Reactive Perfluoroalkenes

Perfluoroalkene Conditions Conversion Yield of Dioxolane
Octafluoro-2-buteneRoom Temperature61%28%[1]
Octafluoro-2-buteneLower Temp. + F₂/UV-34%[1]
Perfluoro-4-methyl-2-penteneRoom Temperature81%5%[1]
Perfluoro-4-methyl-2-penteneLower Temp. + F₂/UV-43%[1]

Experimental Protocols

Key Experiment: Synthesis of a Perfluoroether via Addition of CF₃OF to a Perfluoroolefin

Materials:

  • Trifluoromethyl this compound (CF₃OF)

  • Perfluoroolefin (e.g., 1,2-dichloro-1,2-difluoroethylene)

  • Inert solvent (e.g., perfluorocarbon or chlorofluorocarbon)

  • Inert gas (Nitrogen, Helium, or Argon)

  • Reaction vessel equipped with a low-temperature cooling system, magnetic stirrer, and gas inlet/outlet.

Procedure:

  • Reactor Setup: Assemble the reaction vessel and ensure it is clean, dry, and free of any hydrogenated compounds or unpassivated metal surfaces. Purge the system with an inert gas.

  • Charging the Reactor: In the liquid phase, add the perfluoroolefin, dissolved in an inert solvent, to the reactor.

  • Cooling: Cool the reaction mixture to the desired temperature, typically between -110°C and -50°C, using a suitable cooling bath (e.g., liquid nitrogen/isopentane slush bath).[1]

  • Addition of this compound: Introduce gaseous CF₃OF, preferably diluted with an inert gas, into the reaction mixture. The CF₃OF can be added all at once for laboratory-scale experiments.[1]

  • Reaction: Maintain the reaction at the low temperature with continuous stirring. The reaction progress can be monitored by techniques such as ¹⁹F NMR.

  • Work-up: Once the reaction is complete, any unreacted CF₃OF and the solvent can be removed by distillation at low temperature. The product can then be purified by fractional distillation.

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CF3OF CF3OF CF3O_rad CF3O• CF3OF->CF3O_rad Δ or hν F_rad F• Intermediate_rad R-CF(OCF3)-CF•-R' CF3O_rad->Intermediate_rad + Perfluoroolefin Perfluoroolefin R-CF=CF-R' Product R-CF(OCF3)-CF(F)-R' Intermediate_rad->Product + CF3OF - CF3O• Rad1 Radical• Stable_Product Stable Product Rad1->Stable_Product + Radical• Rad2 Radical•

Caption: Free-radical chain mechanism for the reaction of perfluoroolefins with CF₃OF.

Troubleshooting_Workflow Start Low Yield / High Byproducts Check_Temp Is Reaction Temperature in -110°C to -50°C range? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Purity Is this compound Pure? Check_Temp->Check_Purity Yes Lower_Temp->Check_Purity Purify_HF Purify this compound Check_Purity->Purify_HF No Check_Inert Is Reaction Under Inert Atmosphere? Check_Purity->Check_Inert Yes Purify_HF->Check_Inert Inert_Atm Ensure Inert Atmosphere (N₂, Ar) Check_Inert->Inert_Atm No Check_Olefin Is Perfluoroolefin Internal or Cyclic? Check_Inert->Check_Olefin Yes Inert_Atm->Check_Olefin Use_Initiator Use Radical Initiator (UV, F₂) Check_Olefin->Use_Initiator Yes End Improved Yield Check_Olefin->End No Use_Initiator->End

Caption: Troubleshooting workflow for low yields and high byproduct formation.

References

Optimization of reaction conditions for selective fluorination with hypofluorites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of selective fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using hypofluorites and other electrophilic fluorine sources.

Frequently Asked Questions (FAQs)

Q1: What are hypofluorites and why are they used in fluorination?

A1: Organic hypofluorites (R-OF) are a class of electrophilic fluorinating agents characterized by a reactive oxygen-fluorine bond.[1] They are used to introduce fluorine atoms into organic molecules, a process that can significantly alter a molecule's biological and chemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2] While highly reactive, they have been instrumental in the synthesis of various fluorinated compounds, including α-fluorocarboxylic acid derivatives.[1]

Q2: What are the primary challenges associated with using hypofluorites?

A2: The primary challenges stem from their high reactivity and the weakness of the O-F bond.[1] This can lead to:

  • Safety and Handling Issues: Hypofluorites, like elemental fluorine, are highly oxidizing and can be explosive, requiring special equipment and precautions for safe handling.[3][4]

  • Lack of Selectivity: Their high reactivity can result in poor regioselectivity (reaction at the wrong site) and chemoselectivity (reaction with other functional groups).

  • Side Reactions: Undesired side reactions, such as oxidation, are common. The reaction mechanism can be complex, with evidence supporting both electrophilic and free-radical pathways, which complicates optimization.[5]

Q3: What are the modern, safer alternatives to traditional hypofluorites?

A3: Due to the handling challenges of hypofluorites, a range of more stable and user-friendly electrophilic N-F reagents have been developed and are now more commonly used.[3][4][6] The most prominent examples include:

  • Selectfluor® (F-TEDA-BF₄): A versatile, crystalline, and easy-to-handle salt.[1][7]

  • N-Fluorobenzenesulfonimide (NFSI): A neutral and mild fluorinating reagent with a broad substrate scope.[1][2]

  • N-Fluoropyridinium salts: Their reactivity can be tuned by altering the substituents on the pyridine (B92270) ring.[1]

These reagents are generally safer, more selective, and compatible with a wider range of functional groups.[1][3]

Q4: What is the prevailing mechanism for electrophilic fluorination?

A4: The exact mechanism remains a topic of discussion, with two primary pathways proposed: an SN2-type process and a single-electron transfer (SET) process.[7] In the SN2 mechanism, a carbon-centered nucleophile attacks the electrophilic fluorine, displacing the rest of the molecule in a concerted step.[7] The SET mechanism involves an initial electron transfer from the nucleophile to the N-F reagent, forming a radical cation and a radical anion, which then rapidly combine.[7] While some experiments with radical probes have failed to show rearranged products, suggesting an SN2 pathway, it is also argued that the radical lifetime in an SET process might be too short for detection.[7]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction

Question: My fluorination reaction is resulting in a low yield of the desired product or is not proceeding at all. What are the potential causes and solutions?

Answer: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Cause Troubleshooting Steps & Recommendations
Inactive Reagent Hypofluorites and some N-F reagents can degrade over time, especially with exposure to moisture. Use a fresh batch of the fluorinating reagent or verify the activity of the current batch. For reagents like DAST, use a fresh bottle as it can degrade if not stored under anhydrous conditions.[8]
Insufficient Reactivity The substrate may not be nucleophilic enough. For C-H fluorination, consider substrates with higher acidity. For aromatic systems, electron-donating groups enhance reactivity.[9] For less reactive substrates, increasing the reaction temperature may be necessary.[2][10]
Poor Reagent/Substrate Ratio A low yield may be observed when using less than 2 equivalents of the fluorinating agent like Selectfluor, with significant recovery of starting material.[10] Try increasing the equivalents of the fluorinating reagent.
Inappropriate Solvent The solvent can significantly impact reactivity. Polar aprotic solvents like acetonitrile (B52724) (MeCN) are commonly used.[4][9] For some systems, solvent choice can be critical for achieving high yields.
Catalyst Issues If using a catalyst (e.g., a Lewis acid to promote enolization), ensure it is active and used in the correct loading.[3][4]
Issue 2: Poor Regioselectivity in Aromatic C-H Fluorination

Question: My electrophilic fluorination of a substituted arene is yielding a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

Answer: Regioselectivity in electrophilic aromatic substitution is governed by a combination of electronic and steric effects.

Factor Influence on Selectivity & Optimization Strategy
Electronic Directing Groups Activating groups (-OR, -R, -NHR) are ortho, para-directors. Deactivating groups (-NO₂, -CN, -CF₃) are meta-directors. Halogens are deactivating but ortho, para-directing.[9] Re-evaluate the electronic properties of your substrate's substituents to predict the most likely reaction site.[9]
Steric Hindrance Bulky substituents on the aromatic ring or a bulky fluorinating agent can disfavor substitution at the ortho position, leading to a higher proportion of the para product.[9]
Fluorinating Reagent Highly reactive reagents can be less selective. Consider using a milder or bulkier reagent to improve selectivity. For example, the choice of N-F reagent can be critical.[9]
Reaction Temperature Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for less-favored isomers.[9] Attempting the reaction at a lower temperature is a recommended strategy.[11]
Directing Groups For complex molecules, installing a directing group that coordinates to a metal catalyst can bring the fluorinating agent to a specific C-H bond, offering precise control over regioselectivity.[9][12]
Issue 3: Formation of Undesired Elimination Byproducts

Question: I am attempting a fluorination on an aliphatic system, but I am observing a significant amount of elimination byproducts. How can this be minimized?

Answer: Elimination is a common side reaction, especially when the fluoride (B91410) source can also act as a base.

Factor Influence on Selectivity & Optimization Strategy
Basicity of Fluoride Source Some fluorinating conditions can generate fluoride ions, which are basic and can promote E2 elimination. This is a particular concern in nucleophilic fluorinations but can also be relevant in electrophilic pathways depending on the mechanism and byproducts.
Reaction Temperature Elimination reactions often have a higher activation energy than substitution reactions. Lowering the reaction temperature is a primary strategy to disfavor elimination.[11][13]
Reagent Choice Some deoxyfluorination reagents are known to produce fewer elimination byproducts than others. For example, aminodifluorosulfinium salts and PyFluor have shown greater selectivity over DAST in certain cases.[14]
Solvent The choice of solvent can influence the balance between substitution and elimination. Non-polar solvents may minimize solvation effects and emphasize steric differences, potentially altering selectivity.[11]

Experimental Protocols

General Protocol for Electrophilic Fluorination of an Activated Arene

This protocol is a general guideline for the fluorination of an electron-rich aromatic compound using Selectfluor™ and may require optimization for specific substrates.[9]

  • Preparation: In a clean, dry flask equipped with a magnetic stir bar, dissolve the electron-rich arene (1.0 mmol, 1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile, 10 mL).

  • Reagent Addition: At room temperature, add Selectfluor™ (1.1 mmol, 1.1 eq.) to the stirred solution in a single portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, quench the reaction by adding water (20 mL).

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired fluorinated arene.[9]

General Protocol for Deoxyfluorination of a Cycloheptanol (B1583049) Derivative with DAST

This protocol provides a general procedure for the deoxyfluorination of an alcohol and should be performed with caution in a well-ventilated fume hood.[8]

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the cycloheptanol derivative (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly and dropwise, add diethylaminosulfur trifluoride (DAST) (1.2–1.5 eq.) to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C and then let it warm slowly to room temperature over several hours. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, carefully and slowly quench the reaction at 0 °C by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Visualized Workflows and Concepts

Caption: Troubleshooting workflow for common fluorination issues.

Experimental_Workflow prep 1. Preparation - Dry glassware - Add substrate & solvent - Inert atmosphere (Ar/N2) setup 2. Reaction Setup - Cool to target temp (e.g., -78°C or RT) - Add fluorinating agent prep->setup react 3. Reaction - Stir for required time - Monitor by TLC/LC-MS setup->react quench 4. Quenching - Cool if necessary - Add quenching solution (e.g., NaHCO3, H2O) react->quench workup 5. Work-up - Phase separation - Extraction - Dry & concentrate quench->workup purify 6. Purification - Flash column chromatography workup->purify

Caption: General experimental workflow for selective fluorination.

Caption: Conceptual overview of competing fluorination mechanisms.

References

Technical Support Center: Purification of Acetyl Hypofluorite Fluorination Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products from acetyl hypofluorite fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of fluorinated compounds synthesized using acetyl this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in acetyl this compound fluorination reactions?

A1: The impurity profile of an acetyl this compound fluorination reaction can be complex and is highly dependent on the substrate and reaction conditions. Common impurities include:

  • Unreacted Starting Material: Incomplete conversion is a common source of impurities.

  • Regioisomers: Fluorination of aromatic compounds, especially those with electron-withdrawing groups, can result in the formation of positional isomers (e.g., ortho, meta, para).[1] Separating these isomers is often a primary purification challenge.

  • Byproducts from the Substrate: Side reactions involving the starting material can lead to various byproducts.

  • Products from Acetyl this compound Decomposition: Acetyl this compound has limited stability, especially at room temperature.[2] While specific decomposition products under typical reaction conditions are not well-documented in readily available literature, it is plausible that byproducts derived from the acetyl group and fluoride (B91410) are formed.

  • Acetylated Byproducts: Although not extensively reported, the acetyl group in acetyl this compound could potentially lead to acetylation of nucleophilic functional groups on the substrate or in the solvent, creating acetylated impurities.

Q2: How can I effectively quench an acetyl this compound reaction before workup?

A2: Quenching is a critical step to neutralize any unreacted acetyl this compound and prevent the formation of unwanted byproducts during workup and purification. A common and effective method is to quench the reaction mixture with a solution of sodium bisulfite or sodium thiosulfate. These reducing agents will safely consume the oxidizing acetyl this compound. The reaction is typically quenched at a low temperature (e.g., 0 °C or below) before allowing it to warm to room temperature.

Q3: What are the recommended general workup procedures for acetyl this compound fluorination reactions?

A3: A general aqueous workup is typically employed after quenching the reaction. The specific steps will vary depending on the properties of the desired product, but a typical procedure involves:

  • Quenching: As described in Q2.

  • Dilution: The reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Aqueous Washes: The organic layer is washed sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated aqueous sodium chloride) to facilitate phase separation and remove residual water from the organic layer.

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from acetyl this compound fluorination.

Chromatographic Purification Issues
Problem Potential Cause Suggested Solution
Co-elution of Product and Starting Material The polarity of the product and starting material are very similar.* Optimize the Mobile Phase: Perform a gradient elution with a shallow gradient to maximize separation. * Change the Stationary Phase: If using a standard silica (B1680970) or C18 column, consider a stationary phase with a different selectivity. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity for halogenated compounds. * Consider an Alternative Chromatographic Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for separating polar compounds.
Poor Separation of Regioisomers The structural similarity of the isomers leads to very similar interactions with the stationary phase.* Use a High-Resolution Stationary Phase: PFP or other fluorinated stationary phases are often effective for separating positional isomers of fluorinated aromatic compounds. * Optimize HPLC/UPLC Conditions: Employ a high-efficiency column (smaller particle size) and optimize the mobile phase composition and temperature. * Consider Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for challenging isomer separations.
Product Degradation on Silica Gel Column The desired product is sensitive to the acidic nature of standard silica gel.* Use Deactivated Silica: Employ silica gel that has been treated to reduce its acidity. * Use an Alternative Stationary Phase: Consider using neutral alumina (B75360) or Florisil® for column chromatography. * Buffer the Mobile Phase: Add a small amount of a basic modifier like triethylamine (B128534) or pyridine (B92270) to the mobile phase to neutralize the silica surface.
Low Recovery from Column Chromatography The product is highly polar and is irreversibly adsorbing to the stationary phase.* Increase Mobile Phase Polarity: Use a stronger eluent system. For reversed-phase, this means a higher percentage of organic solvent. For normal phase, a more polar solvent should be added. * Switch to HILIC: This technique is well-suited for the retention and elution of very polar compounds. * Employ Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge for a rough purification and concentration of the target compound before final purification. Fluorous SPE can be particularly effective for highly fluorinated compounds.
Peak Tailing in HPLC Secondary interactions between the analyte and the stationary phase, often due to interactions with residual silanols on silica-based columns.* Use an End-Capped Column: These columns have fewer free silanol (B1196071) groups. * Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. * Add a Mobile Phase Modifier: For basic compounds, adding a small amount of an amine modifier like triethylamine can improve peak shape. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid is common.

Experimental Protocols

Protocol 1: General Purification of a Fluorinated Aromatic Compound

This protocol provides a general workflow for the purification of a moderately polar fluorinated aromatic compound from an acetyl this compound reaction.

  • Reaction Quenching and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring until the reaction is quenched (test with starch-iodide paper; a lack of color change indicates the absence of oxidants).

    • Allow the mixture to warm to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification by Flash Column Chromatography:

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane (B92381)/ethyl acetate).

    • Load the adsorbed crude product onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate).

    • Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: HPLC Purification of Fluoroaromatic Regioisomers

This protocol outlines a strategy for separating challenging regioisomers of a fluorinated aromatic compound.

  • Initial Method Development:

    • Screen different stationary phases. Start with a standard C18 column and a PFP column.

    • Use a generic gradient of water and acetonitrile, both containing 0.1% formic acid or TFA.

    • Analyze the separation of the isomers on both columns to determine which provides better selectivity.

  • Method Optimization (Focusing on a PFP Column):

    • Mobile Phase: Optimize the organic modifier (acetonitrile vs. methanol) and the gradient slope. A shallower gradient around the elution time of the isomers will improve resolution.

    • Temperature: Vary the column temperature (e.g., 30 °C, 40 °C, 50 °C). Temperature can affect selectivity and peak shape.

    • Flow Rate: Adjust the flow rate to optimize efficiency and resolution.

  • Preparative HPLC:

    • Once an optimized analytical method is established, scale up to a preparative HPLC system with a larger column of the same stationary phase.

    • Inject the crude material and collect the fractions corresponding to each isomer.

    • Combine the pure fractions for each isomer and remove the solvent.

Visualizations

experimental_workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis start Acetyl this compound Fluorination quench Quenching (e.g., NaHSO3) start->quench workup Aqueous Workup (Extraction & Washes) quench->workup crude Crude Product workup->crude flash Flash Column Chromatography (Silica Gel) crude->flash hplc Preparative HPLC (e.g., PFP Column for Isomers) flash->hplc If isomers or closely eluting impurities cryst Crystallization flash->cryst If sufficiently pure analysis Purity Analysis (HPLC, NMR, MS) flash->analysis hplc->cryst For high purity solid hplc->analysis cryst->analysis pure_product Pure Fluorinated Product analysis->pure_product

Caption: General workflow for the purification and analysis of products from acetyl this compound fluorination.

troubleshooting_logic cluster_problem Identify the Problem cluster_solution Select a Solution start Impure Product after Initial Purification isomers Co-eluting Isomers? start->isomers polar_impurities Polar Impurities? start->polar_impurities nonpolar_impurities Non-polar Impurities? start->nonpolar_impurities pfp_hplc Use PFP-HPLC isomers->pfp_hplc hilic Use HILIC polar_impurities->hilic rp_hplc Optimize Reversed-Phase HPLC nonpolar_impurities->rp_hplc end Pure Product pfp_hplc->end hilic->end rp_hplc->end

Caption: Decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Managing Hazards of Neat Liquid Methyl Hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Neat liquid methyl hypofluorite (CH₃OF) is an extremely unstable and potentially explosive compound. Information on its quantitative explosive properties is scarce in publicly available literature. It should be treated as a primary explosive, sensitive to shock, heat, friction, and light. The information provided here is intended for experienced researchers in properly equipped laboratories and is not a substitute for a thorough, site-specific hazard assessment and specialized training. All operations should be conducted behind a blast shield within a certified fume hood.

Frequently Asked Questions (FAQs)

Q1: How stable is neat methyl this compound? A1: Methyl this compound is a highly unstable and volatile compound with a boiling point of -33 °C and a melting point of -142 °C.[1] It was long considered too unstable to be synthesized due to its tendency to decompose into hydrogen fluoride (B91410) (HF) and formaldehyde.[1] Organic hypofluorites as a class should always be regarded as potentially explosive due to the low energy of the O-F bond, high oxidizing power, and high energy content.[2]

Q2: What makes methyl this compound so hazardous? A2: The primary hazard stems from the weak oxygen-fluorine (O-F) bond, making the molecule highly reactive and prone to explosive decomposition.[2] Its chloro-analogue, methyl hypochlorite (B82951), is known to be sensitive to heat, light, and shock, with an explosive potential comparable to TNT.[3] While specific data for methyl this compound is lacking, a similar or greater level of hazard must be assumed. Upon decomposition, it can produce toxic and corrosive gases.

Q3: What are the initial signs of decomposition or an unstable reaction? A3: Key indicators include, but are not limited to:

  • Unexpected rise in temperature.

  • Change in color or appearance of the solution.

  • Spontaneous gas evolution or pressure increase.

  • Unusual sounds (e.g., hissing).

Q4: Can I work with this compound while alone in the laboratory? A4: No. Absolutely do not handle explosive or highly reactive chemicals when working alone.[4] A second person, familiar with the hazards and emergency procedures, must be within sight and hearing distance at all times.[4]

Q5: What are the essential engineering controls for handling methyl this compound? A5: All manipulations must be conducted in a certified chemical fume hood.[1] A sturdy, anchored blast shield is mandatory and must be positioned between the user and the apparatus.[1] The fume hood sash should be kept at the lowest possible position.[1] Use of secondary containment is also highly recommended.

Troubleshooting Guide

Q: What should I do if the reaction temperature begins to rise uncontrollably? A: An uncontrolled temperature rise (exotherm) indicates a runaway reaction.

  • Immediately alert all personnel in the lab and notify your supervisor.

  • If it is safe to do so, apply emergency cooling (e.g., raise a pre-prepared dry ice/acetone bath around the flask).

  • Do not attempt to dismantle the apparatus.

  • Lower the fume hood sash completely.

  • Evacuate the laboratory to a safe distance and follow your institution's emergency procedures.

Q: I observe an unexpected pressure buildup in my apparatus. What is the correct response? A:

  • Alert personnel immediately. An unexpected pressure increase can signal rapid gas evolution from decomposition, posing a severe explosion risk.

  • Ensure the fume hood sash is as low as possible and the blast shield is in place.

  • Do not attempt to vent the system manually, as the friction or change in pressure could trigger an explosion.

  • Evacuate the area immediately and contact your institution's emergency response team.

Q: How should I handle a small spill of a diluted methyl this compound solution within the fume hood? A:

  • Keep the fume hood sash down and ensure continuous ventilation.

  • Alert others in the lab.

  • If you have been trained and it is part of your standard operating procedure, neutralize the spill with a suitable agent (consult your site-specific hazard assessment for the appropriate neutralent). Do not use combustible materials like paper towels to absorb the neat substance.

  • For any spill, err on the side of caution. If you are uncertain or the spill is larger than a few milliliters, evacuate and call emergency personnel.

Hazard Data Summary

Hazard Parameter (for Methyl Hypochlorite)ValueSource
Explosive PotentialSimilar to TNT[3][5]
SensitivityHeat, light, and shock sensitive[3][5]
Heat of Decomposition (ΔHd)~3000 J/g[3][5]
Adiabatic Temperature Rise (theoretical)> 1000 K[3]
Volume Change on Decomposition (theoretical)Up to 1150 times increase[3]

Physical Properties of Methyl this compound

PropertyValueSource
Molecular FormulaCH₃OF[6]
Boiling Point-33 °C[1]
Melting Point-142 °C[1]

Experimental Protocols

WARNING: Attempting to synthesize or handle neat methyl this compound without extensive expertise, specialized equipment, and thorough safety protocols is extremely dangerous. The following is a general protocol for the safe handling of highly reactive, potentially explosive liquids and should be adapted into a detailed, site-specific Standard Operating Procedure (SOP).

General Protocol for Safe Handling of Neat Liquid Methyl this compound

  • Pre-Experiment Hazard Assessment:

    • Conduct a comprehensive risk assessment covering all steps of the procedure, including setup, reaction, workup, and waste disposal.

    • Identify all potential failure modes (e.g., loss of cooling, stirrer failure) and establish clear emergency responses for each.

    • Conduct a "dry run" of the experiment with non-hazardous materials to ensure all manipulations can be performed smoothly and safely behind a blast shield.[4]

  • Required Engineering Controls & Equipment:

    • All work must be performed inside a certified chemical fume hood.

    • An anchored blast shield, capable of withstanding a potential detonation, is mandatory.

    • The experimental apparatus must be assembled in a secondary container (e.g., a sturdy tray) to contain spills.

    • Use only glassware that is free from scratches, chips, or other defects. Fire-polish all glass joints.

    • Ensure an emergency shower and eyewash station are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat (e.g., Nomex).[4]

    • A full-face shield worn over chemical splash goggles is required.

    • Use heavy-duty, chemical-resistant gloves (consult a glove compatibility chart).

    • Ensure clothing covers all exposed skin.

  • Handling Procedure:

    • Inert Atmosphere: The apparatus must be thoroughly dried (e.g., oven-dried and cooled under vacuum) and purged with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.

    • Dilution: High dilution of the this compound with an inert fluid is critical to mitigate the explosion hazard.[2]

    • Temperature Control: Conduct the reaction at the lowest possible temperature. The apparatus should be fully submerged in a cryo-bath (e.g., liquid nitrogen or a dry ice/solvent slurry) before any reagents are introduced.

    • Controlled Addition: Use a syringe pump for the slow, controlled addition of reagents to prevent any localized concentration or temperature spikes.

    • Avoid Incompatibilities: Avoid all contact with hydrogenated materials, unpassivated metal surfaces, acids, bases, and reducing agents.[2]

  • Waste Disposal:

    • Do not allow waste to accumulate.[4]

    • Unused portions of the chemical should never be returned to the original container.[4]

    • Develop a specific, validated quenching procedure to safely neutralize any residual methyl this compound in solution before disposal. This procedure should be performed slowly at low temperatures.

    • Dispose of all waste through your institution's hazardous waste program.

Visualizations

Exotherm_Troubleshooting start Uncontrolled Temperature Increase Detected alert IMMEDIATELY ALERT ALL PERSONNEL start->alert cooling Apply Emergency Cooling (If Safe to Do So) alert->cooling sash Lower Fume Hood Sash Completely cooling->sash evacuate EVACUATE AREA sash->evacuate emergency Follow Institutional Emergency Protocol evacuate->emergency

Caption: Troubleshooting workflow for an uncontrolled exothermic event.

Safe_Handling_Workflow assess 1. Hazard Assessment & Dry Run ppe 2. Don Full PPE (FR Coat, Face Shield) assess->ppe setup 3. Assemble Apparatus (In Hood, Behind Shield) ppe->setup inert 4. Purge with Inert Gas setup->inert cool 5. Cool to Target Temperature inert->cool react 6. Slow Reagent Addition & Constant Monitoring cool->react quench 7. Safe Quenching Procedure (Cold) react->quench waste 8. Dispose of Waste Properly quench->waste

Caption: General experimental workflow for handling neat methyl this compound.

References

Technical Support Center: Trifluoromethyl Hypofluorite (CF₃OF)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoromethyl Hypofluorite (CF₃OF). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on controlling the versatile reactivity of CF₃OF and to troubleshoot common issues encountered during its use in synthetic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with CF₃OF, focusing on how to control its electrophilic versus radical reactivity.

Q1: My reaction with an alkane is giving a complex mixture of products instead of the desired selectively fluorinated compound. What is going wrong?

A1: This is a common issue arising from the high and often indiscriminate reactivity of the trifluoromethoxyl radical (CF₃O•) and the fluorine radical (F•) in radical chain reactions. To improve selectivity, consider the following:

  • Introduce a Radical Trap: The use of radical traps can help to favor the selective fluorination of tertiary carbons.

  • Control Reaction Temperature: Radical reactions are often sensitive to temperature. Lowering the reaction temperature can sometimes increase selectivity by favoring the most stable radical intermediate.

  • Use an Inert Solvent: Ensure your solvent is not participating in the radical reaction. Perfluorocarbons or carbon tetrachloride are often good choices for radical fluorinations.

  • Limit UV Exposure: If the reaction is initiated by UV light, controlling the intensity and duration of exposure can help to minimize over-reaction and side product formation.

Q2: I am trying to perform an electrophilic addition of CF₃OF to an electron-rich alkene, but I am observing low yield and formation of radical substitution byproducts. How can I favor the electrophilic pathway?

A2: The observation of radical byproducts in a reaction intended to be electrophilic suggests that a radical chain process is competing with the desired pathway. Here’s how you can promote the electrophilic addition:

  • Work in the Dark: Radical reactions are often initiated by light. Performing the reaction in the absence of light can suppress the formation of radical initiators.

  • Add a Radical Inhibitor: Small amounts of a radical inhibitor, such as hydroquinone (B1673460) or diphenylpicrylhydrazyl (DPPH), can quench radical chain reactions without significantly affecting the electrophilic addition.

  • Use a Polar, Aprotic Solvent: Solvents like acetonitrile (B52724) can help to stabilize polar intermediates in the electrophilic addition mechanism, thus favoring this pathway.

  • Ensure High Purity of Reagents: Impurities in the alkene or solvent can sometimes initiate radical reactions. Using highly pure, freshly distilled materials is recommended.

Q3: My reaction with a silyl (B83357) enol ether is not giving the expected α-fluoroketone. What are the likely causes and solutions?

A3: The reaction of CF₃OF with silyl enol ethers is a powerful method for synthesizing α-fluoroketones via an electrophilic pathway. If you are facing issues, consider these points:

  • Moisture Contamination: Silyl enol ethers are sensitive to moisture, which can lead to their hydrolysis back to the parent ketone. Ensure you are using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Incorrect Stoichiometry: Ensure you are using the correct stoichiometry of CF₃OF. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.

  • Reaction Temperature: These reactions are often performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of CF₃OF.

  • Workup Procedure: The workup is critical for isolating the α-fluoroketone. Quenching the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate) is necessary to neutralize any acidic byproducts.

Q4: I am concerned about the safety of using CF₃OF in my lab. What are the key safety precautions I should take?

A4: Trifluoromethyl this compound is a toxic and potentially explosive gas, and stringent safety measures are essential.

  • Work in a Fume Hood: Always handle CF₃OF in a well-ventilated chemical fume hood.

  • Use Appropriate Personal Protective Equipment (PPE): This includes safety goggles, a face shield, a lab coat, and cryogenic gloves when handling condensed CF₃OF.

  • Avoid Condensation: CF₃OF is known to be explosive in its liquid form. Avoid condensing the gas unless you have the appropriate specialized equipment and experience. It is often handled as a gas diluted in an inert carrier like nitrogen or argon.

  • Material Compatibility: Ensure that all components of your reaction setup (tubing, septa, etc.) are compatible with CF₃OF. Perfluoroalkoxy alkanes (PFA) or polytetrafluoroethylene (PTFE) tubing is often recommended.

  • Emergency Preparedness: Have an emergency plan in place. Ensure you know the location and proper use of safety equipment, including the safety shower, eyewash station, and fire extinguisher. Have a cylinder of a neutralizing agent, such as ammonia, readily available in case of a leak.

Quantitative Data Summary

The following table summarizes typical yields and conditions for controlling the electrophilic versus radical reactivity of CF₃OF with different substrates.

Substrate TypeReaction PathwayTypical Reagents & ConditionsProduct TypeTypical Yield (%)Selectivity
Alkenes (Electron-rich) Electrophilic AdditionCF₃OF, inert solvent (e.g., CFCl₃), low temperature (-78 °C to RT), darkFluoroether70-95%High for electrophilic addition
Silyl Enol Ethers Electrophilic AdditionCF₃OF, anhydrous solvent (e.g., CH₂Cl₂), low temperature (-78 °C)α-Fluoroketone60-85%High for electrophilic addition
Activated Arenes (e.g., Phenols) Electrophilic Aromatic SubstitutionCF₃OF, acetonitrile, room temperatureFluorinated Aromatic50-80%Ortho/para directing
Alkanes (Saturated) Radical SubstitutionCF₃OF, UV light or thermal initiation, gas phase or inert solventMixture of fluorinated alkanesVariableLow, often a mixture of isomers
Alkanes (with tertiary C-H) Selective Radical SubstitutionCF₃OF, radical trap/inhibitor, controlled initiationTertiary-fluorinated alkane40-70%High for tertiary position

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a Silyl Enol Ether

This protocol describes the synthesis of an α-fluoroketone from a silyl enol ether using CF₃OF.

Materials:

  • Silyl enol ether (1.0 mmol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (20 mL)

  • Trifluoromethyl this compound (CF₃OF) gas (1.1 mmol, typically as a 10% mixture in N₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Gas inlet tube

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a septum under an argon atmosphere.

  • Reagent Preparation: Dissolve the silyl enol ether (1.0 mmol) in anhydrous CH₂Cl₂ (20 mL) in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of CF₃OF: Slowly bubble the CF₃OF gas mixture (1.1 mmol) through the stirred solution via the gas inlet tube. The rate of addition should be controlled to maintain the reaction temperature below -70 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, remove the cooling bath and slowly add saturated aqueous NaHCO₃ solution to quench the reaction.

  • Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired α-fluoroketone.

Protocol 2: Selective Radical Fluorination of an Alkane

This protocol provides a general method for the selective fluorination of a tertiary C-H bond in an alkane using CF₃OF in the presence of a radical trap.

Materials:

  • Alkane with a tertiary C-H bond (e.g., adamantane) (1.0 mmol)

  • Carbon tetrachloride (CCl₄) (20 mL)

  • Trifluoromethyl this compound (CF₃OF) gas (1.0 mmol, as a 10% mixture in N₂)

  • Radical trap (e.g., bromotrichloromethane, CBrCl₃) (0.2 mmol)

  • UV lamp (optional, for initiation)

  • Gas washing bottle with a neutralizing solution (e.g., aqueous sodium thiosulfate)

Procedure:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar and a gas inlet and outlet, dissolve the alkane (1.0 mmol) and the radical trap (0.2 mmol) in CCl₄ (20 mL). The gas outlet should be connected to a gas washing bottle containing a neutralizing solution.

  • **In

Technical Support Center: Stabilization and Handling of Dilute HOF·CH₃CN Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful preparation, stabilization, and use of dilute solutions of hypofluorous acid in acetonitrile (B52724) (HOF·CH₃CN).

Frequently Asked Questions (FAQs)

Q1: What is the HOF·CH₃CN complex and why is it a significant reagent? A1: The HOF·CH₃CN complex is a powerful electrophilic oxygen-transfer agent prepared by passing dilute fluorine gas through aqueous acetonitrile.[1][2] Acetonitrile (CH₃CN) stabilizes the highly reactive hypofluorous acid (HOF) by forming a 1:1 hydrogen-bridged entity, making it a manageable and effective reagent for various organic synthesis applications, including epoxidations and the oxidation of nitrogen and sulfur-containing compounds.[1][3] The solution can typically be used as-is without needing purification.[2][4]

Q2: How does acetonitrile stabilize hypofluorous acid? A2: Acetonitrile stabilizes HOF by forming a complex where the HOF proton is hydrogen-bonded to the nitrogen atom of the nitrile.[3] This complexation is an equilibrium process with an enthalpy of formation of approximately -14.3 ± 0.5 kJ mol⁻¹, which moderates the reactivity and decomposition of HOF.[3]

Q3: What is the primary cause of HOF·CH₃CN solution instability? A3: The primary cause of instability is the reaction of HOF with water.[3] While a small amount of water is necessary for the formation of HOF from fluorine, higher concentrations drastically accelerate its decomposition into hydrogen fluoride (B91410) (HF) and oxygen.[3] HOF itself is inherently unstable and can decompose explosively.[5][6]

Q4: How is the concentration of a freshly prepared HOF·CH₃CN solution determined? A4: The concentration is reliably determined by iodometric titration.[1][7] An aliquot of the HOF·CH₃CN solution is added to an acidic potassium iodide (KI) solution. The HOF oxidizes the iodide to iodine (I₂), which is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution to a colorless endpoint, often using a starch indicator.

Q5: What are the critical safety precautions for preparing and handling HOF·CH₃CN? A5:

  • Fluorine Gas: Use only dilute fluorine gas (e.g., 10-15% in an inert gas like nitrogen) in a well-ventilated chemical fume hood.[1][7]

  • Hydrogen Fluoride (HF): The process generates HF, an extremely corrosive and toxic acid.[1] Always wear appropriate personal protective equipment (PPE), including non-vented chemical splash goggles, a face shield, a lab coat, and a chemical-resistant apron.[8][9] HF-specific gloves (neoprene or nitrile) are mandatory.

  • Emergency Preparedness: Keep an HF exposure kit with calcium gluconate gel readily accessible. Ensure immediate access to an eyewash station and safety shower.[8][9]

  • Explosion Hazard: HOF is explosive.[5][6] Reactions should be conducted behind a safety shield, especially during initial setup and preparation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No HOF Concentration After Preparation 1. Incorrect Gas Flow: Fluorine flow rate is too low for efficient reaction or too high, preventing complete absorption. 2. Improper Temperature: The reaction mixture is not sufficiently cooled (recommended -10 °C), leading to immediate decomposition.[7] 3. Incorrect Solvent Ratio: The water-to-acetonitrile ratio is outside the optimal range.1. Calibrate and monitor the gas flow meters. A typical rate is ~400 mL/min for a 10-15% F₂ mixture.[7] 2. Ensure the reaction vessel is maintained at -10 °C using a suitable cooling bath. 3. Verify the volumes of high-purity water and acetonitrile used. A common ratio is 1:10 water to acetonitrile.[7]
Rapid Decomposition of HOF Solution (Decreasing Titer) 1. Excess Water: The acetonitrile used may contain excess water, or there is atmospheric moisture ingress. The reaction of HOF with water is a major decomposition pathway.[3] 2. Contamination: Presence of metallic impurities or other reactive species in the glassware or solvents. 3. Improper Storage: The solution is stored at room temperature or exposed to light. HOF decomposition is a first-order reaction with a half-life of only 30 minutes at room temperature when not complexed.[10]1. Use anhydrous or high-purity acetonitrile. Protect the reaction and storage vessel from atmospheric moisture. 2. Use clean, dry, and preferably acid-washed glassware. 3. Store the prepared solution at 0 °C or below in a sealed, opaque container (e.g., a plastic bottle wrapped in foil) and use it promptly.
Inconsistent or Poor Yields in Oxidation Reactions 1. Degraded Reagent: The concentration of the HOF·CH₃CN solution has decreased since it was last titrated. 2. Incorrect Stoichiometry: The amount of HOF·CH₃CN added was based on an outdated concentration value. 3. Reaction Temperature: The oxidation reaction was run at too high a temperature, causing reagent decomposition before reaction with the substrate.1. Titrate the HOF·CH₃CN solution immediately before each use or set of experiments to determine its precise concentration. 2. Recalculate the required volume of the reagent based on the most current titration result. 3. Perform oxidation reactions at low temperatures (e.g., 0 °C or below) to maximize efficiency and minimize side reactions.

Experimental Protocols

Protocol 3.1: Preparation of a Dilute HOF·CH₃CN Solution

Materials:

  • A mixture of 10-15% F₂ in N₂

  • Acetonitrile (CH₃CN), HPLC grade or drier

  • Deionized water

  • Reaction vessel (e.g., a three-necked flask) made of a compatible material (e.g., FEP or PFA) equipped with a gas inlet tube, a gas outlet leading to a scrubber (soda lime), and a thermometer.

  • Cooling bath (e.g., acetone/dry ice)

Procedure:

  • Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all connections are secure.

  • Cooling: Prepare a solution of 10% v/v water in acetonitrile (e.g., 60 mL CH₃CN and 6 mL H₂O) in the reaction vessel.[7] Cool the mixture to -10 °C using the cooling bath.

  • Fluorination: Begin stirring the solution. Pass the 10-15% F₂/N₂ gas mixture through the solution at a controlled rate (e.g., ~400 mL/min).[7]

  • Monitoring: Periodically, take a small aliquot (~0.1 mL) of the reaction mixture and test its oxidizing power via iodometric titration (see Protocol 3.2).

  • Completion: Stop the fluorine flow when the desired concentration (typically 0.4-0.6 M) is reached.[7]

  • Storage: Purge the solution with nitrogen for 5-10 minutes to remove any dissolved fluorine gas. Transfer the solution to a pre-cooled, sealed plastic container and store it at 0 °C, protected from light.

Protocol 3.2: Iodometric Titration of HOF·CH₃CN

Materials:

  • HOF·CH₃CN solution

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄), ~2 M

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution, ~0.1 M

  • Starch indicator solution

  • Standard laboratory glassware (burette, flask, pipettes)

Procedure:

  • Prepare KI Solution: In an Erlenmeyer flask, dissolve an excess of KI (~1-2 g) in ~50 mL of deionized water and acidify with a few mL of 2 M H₂SO₄.

  • Add HOF Sample: Carefully pipette a small, known volume (e.g., 0.1-0.2 mL) of the cold HOF·CH₃CN solution into the acidic KI solution. The solution will immediately turn a dark brown/red color due to the formation of iodine (I₂).

  • Titration: Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution. The dark solution will fade to yellow.

  • Endpoint: When the solution is pale yellow, add 1-2 mL of starch indicator. The solution will turn a deep blue/black. Continue titrating dropwise until the blue color completely disappears. This is the endpoint.

  • Calculation: Calculate the molarity of the HOF solution using the stoichiometry of the reactions:

    • HOF + 2I⁻ + H⁺ → HF + I₂ + H₂O

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

    • Molarity (HOF) = [Molarity (Na₂S₂O₃) × Volume (Na₂S₂O₃)] / [2 × Volume (HOF)]

Data Presentation

Table 1: Representative Stability of 0.4 M HOF·CH₃CN Solution
Storage Time (hours)Concentration at 0 °C (M)Concentration at 25 °C (M)
00.4000.400
20.3950.317
40.3900.252
80.3810.159
120.3720.100
240.345Not Recommended

Note: Data are illustrative, based on the principle that lower temperatures significantly enhance solution stability. Actual stability may vary based on preparation and storage conditions.

Visual Guides

TroubleshootingWorkflow Troubleshooting HOF·CH₃CN Instability start Problem Identified: Low HOF Titer or Rapid Decomposition check_prep Review Preparation Protocol start->check_prep check_storage Review Storage Protocol start->check_storage q_temp Was Temp ≤ -10°C? check_prep->q_temp q_water Is Acetonitrile Anhydrous? q_temp->q_water Yes a_temp Action: Improve Cooling & Monitor Temperature q_temp->a_temp No q_glass Was Glassware Clean & Dry? q_water->q_glass Yes a_water Action: Use Fresh, Anhydrous CH3CN q_water->a_water No a_glass Action: Use Acid-Washed & Oven-Dried Glassware q_glass->a_glass No end_node Stable HOF·CH3CN Solution Achieved q_glass->end_node Yes a_temp->check_prep a_water->check_prep a_glass->check_prep q_storage_temp Stored at 0°C? check_storage->q_storage_temp q_light Protected from Light? q_storage_temp->q_light Yes a_storage_temp Action: Store in Refrigerator or Ice Bath q_storage_temp->a_storage_temp No a_light Action: Use Opaque Container or Wrap in Foil q_light->a_light No q_light->end_node Yes a_storage_temp->check_storage a_light->check_storage

Caption: A logical workflow for diagnosing and resolving common issues leading to the instability of HOF·CH₃CN solutions.

StabilizationMechanism HOF Stabilization vs. Decomposition Pathways cluster_formation In Situ Formation cluster_pathways Competing Pathways F2 F₂ HOF HOF (Unstable Intermediate) F2->HOF + HF H2O H₂O H2O->HOF + HF CH3CN CH₃CN (Acetonitrile) Complex HOF•••N≡C-CH₃ (Stabilized Complex) CH3CN->Complex HOF->Complex Stabilization (H-Bonding) Decomp Decomposition Products HOF->Decomp Decomposition (Accelerated by excess H₂O) HF HF Decomp->HF O2 O₂ Decomp->O2

Caption: The role of acetonitrile in stabilizing HOF via complexation, contrasted with the decomposition pathway.

References

Preventing HF elimination as a side reaction in alkyl hypofluorite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of alkyl hypofluorites, with a special focus on preventing the common side reaction of hydrogen fluoride (B91410) (HF) elimination.

Frequently Asked Questions (FAQs)

Q1: What are alkyl hypofluorites and why are they useful?

Alkyl hypofluorites (R-OF) are highly reactive compounds containing a covalent oxygen-fluorine bond. They serve as unique reagents in organic synthesis, capable of delivering an electrophilic oxygen atom. This reactivity makes them valuable for various transformations, including the synthesis of fluorinated molecules, which are of great interest in medicinal chemistry and materials science.

Q2: What is HF elimination and why is it a problem in alkyl hypofluorite synthesis?

HF elimination is a decomposition pathway where an alkyl this compound molecule loses hydrogen fluoride (HF) to form a carbonyl compound (an aldehyde or a ketone) and HF. This is a significant side reaction, particularly in the synthesis of primary and secondary alkyl hypofluorites, as it reduces the yield of the desired product and introduces impurities that can be difficult to separate.

Q3: What factors influence the rate of HF elimination?

The rate of HF elimination is primarily influenced by:

  • Structure of the Alkyl Group: Primary and secondary alkyl hypofluorites are more susceptible to HF elimination than tertiary ones. This is because tertiary alkyl hypofluorites lack a hydrogen atom on the carbon adjacent to the OF group, which is necessary for the common elimination pathways.

  • Temperature: Higher reaction temperatures significantly promote HF elimination. Therefore, these syntheses are typically carried out at very low temperatures.

  • Solvent: The choice of solvent can influence the stability of the alkyl this compound. Aprotic and less polar solvents are generally preferred.

  • Presence of Bases: Any basic impurities in the reaction mixture can catalyze HF elimination.

Q4: What is the mechanism of HF elimination?

While multiple pathways can exist, a prominent mechanism for HF elimination from alkyl hypofluorites, especially for those with acidic alpha-protons, is believed to be an E1cB-like (Elimination Unimolecular conjugate Base) mechanism. In this pathway, a base removes a proton from the carbon atom bearing the this compound group, forming a carbanion. This is followed by the expulsion of the fluoride ion to form the carbonyl compound. The high electronegativity of the fluorine atom makes the adjacent hydrogens more acidic, facilitating this process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of alkyl hypofluorites.

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of alkyl this compound 1. HF elimination is the dominant reaction. Lower the reaction temperature: Conduct the synthesis at temperatures between -78 °C and -40 °C. • Use an appropriate solvent: Acetonitrile (B52724) or propionitrile (B127096) are known to stabilize alkyl hypofluorites.[1] • Add an HF scavenger: Incorporate a solid HF scavenger like sodium fluoride (NaF) or cesium fluoride (CsF) into the reaction mixture.
2. Incomplete reaction with elemental fluorine. Ensure efficient gas dispersion: Use a fritted gas inlet tube to maximize the surface area of contact between the fluorine gas and the alcohol solution. • Monitor fluorine consumption: Use a bubbler to visually monitor the reaction progress. The reaction is complete when fluorine gas is observed exiting the reaction mixture.
3. Decomposition during workup or isolation. Keep the product cold: Maintain low temperatures throughout the workup and purification process. • Use anhydrous conditions: Moisture can promote decomposition. Ensure all glassware and solvents are dry.
Product is contaminated with carbonyl compounds HF elimination has occurred. • Implement the solutions for "Low or no yield" to minimize elimination during the synthesis. • Purification: Careful low-temperature distillation or chromatography may be required to separate the desired product from the carbonyl byproduct.
Reaction is difficult to control or proceeds too rapidly Concentration of reactants is too high. Use a dilute solution of the alcohol.Control the flow rate of fluorine gas: Introduce the fluorine gas slowly and at a controlled rate.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl this compound

This protocol is adapted from the synthesis of tert-butyl this compound, which is relatively stable against HF elimination.

Materials:

  • tert-Butyl alcohol

  • Acetonitrile (anhydrous)

  • Elemental fluorine (typically a 10% mixture in nitrogen)

  • Sodium fluoride (anhydrous, powdered)

  • Inert gas (Nitrogen or Argon)

  • Dry ice/acetone or liquid nitrogen cooling bath

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a gas outlet connected to a bubbler and a scrubber (containing a solution of sodium thiosulfate (B1220275) to neutralize unreacted fluorine), and a low-temperature thermometer. Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Reaction Mixture Preparation: In the reaction flask, dissolve tert-butyl alcohol in anhydrous acetonitrile to make a dilute solution (e.g., 0.1-0.5 M). Add a suspension of anhydrous sodium fluoride (2-3 equivalents relative to the alcohol).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Fluorination: Start stirring the mixture and slowly bubble the 10% fluorine gas mixture through the solution. The reaction is exothermic, so maintain the temperature below -70 °C by adjusting the fluorine flow rate.

  • Monitoring: Monitor the reaction by observing the color of the reaction mixture and the gas exiting the bubbler. The disappearance of the starting material can be monitored by techniques like GC-MS if samples can be safely taken and quenched. The reaction is typically complete when the yellow color of fluorine persists in the solution.

  • Purging: Once the reaction is complete, stop the fluorine flow and purge the system with an inert gas to remove any residual fluorine.

  • Workup and Isolation: The product is volatile and can be isolated by low-temperature vacuum distillation directly from the reaction mixture. It is crucial to keep the receiving flask cooled to at least -78 °C.

Protocol 2: General Considerations for the Synthesis of Primary and Secondary Alkyl Hypofluorites (e.g., Methyl this compound)

The synthesis of primary and secondary alkyl hypofluorites is more challenging due to their higher propensity for HF elimination. The following are critical modifications to the general protocol:

  • Extremely Low Temperatures: Reactions should be carried out at the lowest achievable temperatures, often approaching -100 °C if possible.

  • Higher Ratio of HF Scavenger: A larger excess of a highly efficient HF scavenger like cesium fluoride (CsF) is recommended. Sodium fluoride can also be effective.[2]

  • Inert Solvent: Use of highly inert solvents like propionitrile can be beneficial.

  • In-situ Use: Due to their instability, it is often preferable to generate and use these reagents in-situ for subsequent reactions without isolation.

  • Careful Handling: These compounds can be explosive, especially in concentrated form. All operations should be conducted behind a blast shield.

Data Presentation

The following table summarizes the impact of various factors on the yield of alkyl hypofluorites and the suppression of HF elimination, compiled from literature observations.

Alkyl GroupTemperature (°C)SolventHF ScavengerObserved YieldNotes on HF Elimination
tert-Butyl -78 to -40AcetonitrileNoneGood to HighMinimal HF elimination due to the tertiary structure.
tert-Butyl -78AcetonitrileNaFHighNaF helps to neutralize any in-situ generated HF.
Methyl -78AcetonitrileNoneLow to ModerateSignificant HF elimination to formaldehyde (B43269) is a major side reaction.
Methyl -78AcetonitrileNaFModerate to GoodNaF effectively scavenges HF, improving the yield of methyl this compound.[2]
Ethyl -78AcetonitrileNoneVery LowProne to rapid HF elimination to form acetaldehyde.
Ethyl -78AcetonitrileCsFLowCsF is a more effective scavenger than NaF but elimination is still significant.

Visualizations

Reaction Pathway

ReactionPathway cluster_main Main Reaction: Alkyl this compound Synthesis cluster_side Side Reaction: HF Elimination ROH Alkyl Alcohol (R-OH) ROF Alkyl this compound (R-OF) ROH->ROF + F₂ HF_main Hydrogen Fluoride (HF) ROH->HF_main - HF F2 Elemental Fluorine (F₂) F2->ROF ROF_side Alkyl this compound (R-OF) Carbonyl Carbonyl Compound (Aldehyde/Ketone) ROF_side->Carbonyl Elimination HF_side Hydrogen Fluoride (HF) ROF_side->HF_side

Caption: General reaction scheme for alkyl this compound synthesis and the competing HF elimination side reaction.

Experimental Workflow

ExperimentalWorkflow start Start setup Assemble and dry glassware under inert atmosphere start->setup prepare Prepare solution of alcohol and HF scavenger in anhydrous solvent setup->prepare cool Cool reaction mixture to -78 °C prepare->cool fluorinate Introduce elemental fluorine gas at a controlled rate cool->fluorinate monitor Monitor reaction progress (temperature, gas evolution) fluorinate->monitor monitor->fluorinate Adjust flow rate purge Purge system with inert gas to remove excess fluorine monitor->purge Reaction complete isolate Isolate product via low-temperature distillation purge->isolate end End isolate->end

Caption: A typical experimental workflow for the synthesis of alkyl hypofluorites.

Troubleshooting Logic

TroubleshootingLogic start Low/No Product Yield check_temp Is reaction temperature <-70 °C? start->check_temp check_scavenger Is an HF scavenger present? check_temp->check_scavenger Yes solution_temp Lower reaction temperature check_temp->solution_temp No check_solvent Is the solvent anhydrous acetonitrile/propionitrile? check_scavenger->check_solvent Yes solution_scavenger Add NaF or CsF check_scavenger->solution_scavenger No solution_solvent Use dry, appropriate solvent check_solvent->solution_solvent No re_evaluate Re-evaluate other parameters (e.g., fluorine flow rate) check_solvent->re_evaluate Yes

Caption: A decision tree for troubleshooting low yields in alkyl this compound synthesis.

References

Technical Support Center: Quenching Procedures for Reactions Involving Highly Reactive Hypofluorites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on safely quenching reactions that involve highly reactive hypofluorites, such as trifluoromethyl hypofluorite (CF₃OF) and acyl hypofluorites (RCOOF). Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching highly reactive hypofluorites?

A1: Highly reactive hypofluorites are potent oxidizing agents. The primary hazards during quenching include:

  • Rapid, uncontrolled exothermic reactions: Mixing with incompatible quenching agents can release a significant amount of heat, potentially leading to boiling of the solvent, pressure buildup, and even an explosion.

  • Formation of hazardous byproducts: Quenching may produce corrosive or toxic substances, such as hydrofluoric acid (HF).

  • Gas evolution: Some quenching reactions can release gaseous byproducts, leading to a rapid increase in pressure within the reaction vessel.

Q2: My reaction mixture became excessively hot and started to boil violently upon adding the quenching agent. What went wrong?

A2: This indicates a dangerously exothermic reaction. The most likely causes are:

  • Quenching agent was too reactive: Using a highly reactive quenching agent with a concentrated solution of this compound can lead to an uncontrolled reaction.

  • Addition of quenching agent was too fast: Rapid addition does not allow for efficient heat dissipation.

  • Inadequate cooling: The reaction vessel was not sufficiently cooled before or during the quenching process.

Q3: After quenching my reaction, I noticed a white precipitate. What is it, and is it hazardous?

A3: The identity of the precipitate depends on the quenching agent and solvent used. A common quenching procedure involves the use of a reducing agent followed by a basic wash. For instance, if a sulfite-based quenching agent was used, the precipitate could be an inorganic sulfate (B86663) salt. If a basic solution like calcium hydroxide (B78521) is used to neutralize acidic byproducts, the precipitate could be calcium fluoride. While these salts are generally less hazardous than the initial this compound, they should still be handled with care and disposed of as chemical waste.

Q4: I have residual trifluoromethyl this compound in a gas cylinder. How do I dispose of it safely?

A4: Due to its high toxicity and reactivity, trifluoromethyl this compound should be disposed of by professionals. Contact your institution's environmental health and safety (EHS) office for guidance on the proper disposal procedures for hazardous gases. Do not attempt to vent the cylinder into a fume hood.

Troubleshooting Guides

Issue 1: The quenching process is proceeding too vigorously (e.g., excessive heat, gas evolution).

  • Immediate Action: Cease the addition of the quenching agent. If it is safe to do so, increase the efficiency of cooling by adding more coolant to the external bath.

  • Troubleshooting Steps:

    • Reduce the rate of addition: Add the quenching agent much more slowly, drop by drop, with vigorous stirring.

    • Dilute the reaction mixture: If possible, dilute the reaction mixture with an inert solvent to reduce the concentration of the this compound.

    • Use a less reactive quenching agent: Consider a milder quenching agent. For example, instead of directly adding an aqueous solution, consider a solution of a reducing agent in an organic solvent.

Issue 2: The reaction does not seem to be quenched completely, even after adding the quenching agent.

  • Troubleshooting Steps:

    • Verify the activity of the quenching agent: Ensure that the quenching agent has not degraded. For example, solutions of sodium bisulfite can oxidize over time.

    • Increase the amount of quenching agent: It is possible that an insufficient amount of the quenching agent was used. Add more of the quenching agent slowly and monitor for any signs of reaction.

    • Increase the reaction time or temperature: Allow the reaction to stir for a longer period. Gentle warming may be necessary for less reactive quenching agents, but this should be done with extreme caution and only after initial quenching at low temperature shows no exothermic activity.

Experimental Protocols

Protocol 1: General Procedure for Quenching Reactions Containing Residual Hypofluorites

This protocol provides a general methodology for quenching reactions containing residual hypofluorites. It is crucial to adapt this procedure based on the specific this compound, solvent, and scale of your reaction.

Materials:

  • Reaction mixture containing residual this compound

  • Inert solvent for dilution (e.g., the reaction solvent)

  • Quenching solution: 10% aqueous sodium bisulfite (NaHSO₃) or 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.

Procedure:

  • Cool the reaction mixture: Before adding any quenching agent, cool the reaction vessel to 0 °C or lower in a cooling bath.

  • Dilute the reaction mixture (optional but recommended): If the reaction is concentrated, dilute it with an equal volume of an inert solvent.

  • Slow addition of the quenching agent: With vigorous stirring, slowly add the 10% aqueous sodium bisulfite or sodium thiosulfate solution dropwise. Monitor the temperature of the reaction mixture closely. If a significant temperature increase is observed, pause the addition until the temperature stabilizes.

  • Test for complete quenching: After the addition is complete, allow the mixture to stir for at least 30 minutes at low temperature. To test for the presence of residual oxidant, a small aliquot can be carefully added to a solution of potassium iodide; the formation of a yellow to brown color indicates the presence of unreacted this compound.

  • Neutralize acidic byproducts: Once the this compound has been completely quenched, slowly add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts, such as HF. Be aware of potential gas evolution (CO₂).

  • Workup: Proceed with the standard aqueous workup for your reaction.

Table 1: Comparison of Common Quenching Agents for Hypofluorites

Quenching AgentFormulaReactivityAdvantagesDisadvantages
Sodium BisulfiteNaHSO₃HighEffective at reducing hypofluorites.Can generate SO₂ gas, especially under acidic conditions.
Sodium ThiosulfateNa₂S₂O₃ModerateGenerally safer than bisulfite; less likely to produce toxic gases.May be slower to react than bisulfite.
Saturated Sodium BicarbonateNaHCO₃LowPrimarily a neutralizer for acidic byproducts.Not a reducing agent; will not quench the this compound itself.
WaterH₂OVariableReadily available.Can react violently with some hypofluorites, producing HF. Not recommended as a primary quenching agent.

Visualizations

Quenching_Workflow Troubleshooting Workflow for Quenching Hypofluorites start Start Quenching Procedure cool_reaction Cool reaction to 0°C or below start->cool_reaction add_quencher Slowly add quenching agent cool_reaction->add_quencher monitor Monitor for exotherm or gas evolution add_quencher->monitor vigorous_reaction Vigorous Reaction? monitor->vigorous_reaction stop_addition Stop/Slow addition of quencher vigorous_reaction->stop_addition Yes check_complete Is quenching complete? vigorous_reaction->check_complete No stop_addition->cool_reaction add_more_quencher Add more quenching agent slowly check_complete->add_more_quencher No neutralize Neutralize with NaHCO3 solution check_complete->neutralize Yes add_more_quencher->monitor workup Proceed to workup neutralize->workup end End workup->end

Caption: Troubleshooting workflow for quenching this compound reactions.

Quenching_Pathway General Quenching Pathway This compound Highly Reactive This compound (e.g., CF3OF) intermediate Reduced, Less Reactive Intermediate Species This compound->intermediate Reduction quenching_agent Reducing Agent (e.g., NaHSO3) quenching_agent->intermediate final_products Stable, Neutralized Products for Disposal intermediate->final_products Neutralization neutralizer Base (e.g., NaHCO3) neutralizer->final_products

Technical Support Center: Inactivation and Disposal of Residual Hypofluorite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed information and protocols for the safe inactivation and disposal of residual hypofluorite reagents. Hypofluorites are powerful oxidizing and fluorinating agents that require careful handling to mitigate risks of energetic reactions and the release of hazardous materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with residual this compound reagents?

A1: Residual this compound reagents pose several significant hazards. They are highly reactive and can undergo exothermic, and in some cases explosive, decomposition. They are strong oxidizing agents and can react violently with organic materials and other reducing agents. Upon reaction or decomposition, they can release corrosive and toxic substances, such as hydrogen fluoride (B91410) (HF).

Q2: What are the recommended general principles for the inactivation of this compound reagents?

A2: The primary principle for inactivating residual this compound reagents is through quenching with a suitable reducing agent. This process should be performed in a controlled manner to manage the exothermic reaction. It is crucial to work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

Q3: What is a common and effective quenching agent for this compound reagents?

A3: A common and effective quenching agent for hypofluorites is a solution of sodium bisulfite (NaHSO₃).[1] Sodium bisulfite is a reducing agent that reacts with the this compound to produce less hazardous sulfate (B86663) and fluoride salts.[1]

Q4: What are the recommended disposal methods for the final waste products after inactivation?

A4: After inactivation and neutralization, the resulting aqueous waste, which may contain fluoride salts and other byproducts, should be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) provides guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which are structurally related to the byproducts of fluorinating agents.[2][3] The recommended disposal method is high-temperature incineration by a licensed chemical waste disposal facility.[4][5] Landfilling in a hazardous waste landfill is another option, but it is generally considered less preferable as it contains the hazard rather than destroying it.[4]

Q5: Can I pour the neutralized solution down the drain?

A5: No. Even after neutralization, the solution will contain fluoride ions and other salts that may be subject to strict disposal regulations. Always dispose of the neutralized solution as hazardous chemical waste through your institution's environmental health and safety (EHS) office.

Troubleshooting Guide

Issue Possible Cause Solution
Violent or Uncontrolled Reaction During Quenching Addition of quenching agent was too rapid.Immediately cease addition of the quenching agent. If safe to do so, increase stirring to improve heat dissipation. Be prepared to use a cooling bath if necessary. In the future, add the quenching agent slowly and portion-wise, while monitoring the temperature of the reaction mixture.
Concentration of the this compound reagent is too high.Dilute the residual this compound solution with an inert solvent (e.g., one that was used in the reaction) before beginning the quenching process.
Incomplete Inactivation Insufficient amount of quenching agent used.Add more quenching agent until the reaction is complete. It is recommended to use a stoichiometric excess of the quenching agent.
Poor mixing of the quenching solution and the this compound reagent.Ensure vigorous stirring throughout the quenching process to promote complete reaction.
Gas Evolution During Quenching Reaction of the quenching agent with acidic byproducts.Perform the quenching procedure in a well-ventilated fume hood to safely vent any evolved gases.

Experimental Protocols

Protocol 1: Inactivation of Residual Acetyl this compound (AcOF) with Sodium Bisulfite

This protocol outlines the procedure for quenching residual acetyl this compound in a reaction mixture.

Materials:

  • Residual acetyl this compound solution

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

  • Deionized water

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Ice bath

Procedure:

  • Preparation: Ensure the reaction vessel containing the residual acetyl this compound is in a well-ventilated fume hood and cooled in an ice bath.

  • Dilution (Optional but Recommended): If the concentration of the residual acetyl this compound is high, dilute it with the solvent used in the reaction to better control the quenching process.

  • Slow Addition of Quenching Agent: With vigorous stirring, slowly add the saturated sodium bisulfite solution dropwise to the cooled this compound solution. The addition should be slow enough to maintain the temperature of the reaction mixture below 25 °C.

  • Monitoring: Continue the addition of the sodium bisulfite solution until no further heat is evolved. You can monitor this with a thermometer.

  • Neutralization: After the quenching is complete, check the pH of the solution. If it is acidic, neutralize it by slowly adding a suitable base, such as sodium bicarbonate, until the pH is between 6 and 8.

  • Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.

Quantitative Data Summary
Parameter Value/Range Notes
Stoichiometric Ratio (NaHSO₃:AcOF) > 2:1A stoichiometric excess of sodium bisulfite is recommended to ensure complete inactivation.
Reaction Temperature 0 - 25 °CThe reaction is exothermic; maintaining a low temperature is crucial for safety.
Reaction Time 15 - 60 minutesDependent on the scale and concentration of the reactants.
pH of Final Solution 6 - 8Neutralization is necessary before disposal.

Mandatory Visualizations

Inactivation_Workflow cluster_prep Preparation cluster_quench Quenching cluster_neutralize Neutralization cluster_dispose Disposal prep1 Place Reaction Vessel in Fume Hood prep2 Cool Vessel in Ice Bath prep1->prep2 quench1 Slowly Add Sodium Bisulfite Solution prep2->quench1 quench2 Monitor Temperature quench1->quench2 Maintain < 25°C neut1 Check pH quench2->neut1 neut2 Add Base if Acidic neut1->neut2 pH < 6 disp1 Transfer to Hazardous Waste Container neut2->disp1

Caption: Workflow for the inactivation of this compound reagents.

Disposal_Pathway cluster_disposal_options Disposal Options start Neutralized this compound Waste storage Store in Labeled Hazardous Waste Container start->storage transport Transport by Licensed Waste Carrier storage->transport incineration High-Temperature Incineration transport->incineration Preferred Method landfill Hazardous Waste Landfill transport->landfill Alternative Method

Caption: Logical pathway for the disposal of inactivated this compound waste.

References

Impact of solvent choice on the stability and reactivity of acetyl hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the stability and reactivity of acetyl hypofluorite (AcOF). Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and safety information to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is acetyl this compound and what are its primary applications?

Acetyl this compound (AcOF) is a powerful and efficient electrophilic fluorinating agent. It is widely used in organic synthesis to introduce fluorine atoms into various molecules. Its primary applications include the fluorination of aryl boronic acids, unprotected nucleosides, aromatic compounds, and the synthesis of α-fluorocarboxylic acids and esters.[1][2][3][4] Due to its high reactivity and the ability to perform fast reactions, it is particularly suitable for applications in drug development and for the incorporation of ¹⁸F in positron emission tomography (PET).[1][3]

Q2: How does solvent choice critically impact the stability of acetyl this compound?

The stability of acetyl this compound is highly dependent on the solvent, temperature, and container material.[2] Concentrated solutions are known to be explosive, making dilution essential for safe handling.[2]

  • Recommended Solvents: Solutions of up to 0.3 M in trichlorofluoromethane (B166822) at -78°C or in acetonitrile (B52724) at -45°C are stable for several days.[2] Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) are also used successfully.[2]

  • Incompatible Solvents: Most conventional organic solvents are not suitable for AcOF synthesis.[2] Polar protic solvents, which contain hydroxyl groups, can react with acetyl this compound and should generally be avoided unless they are intended to participate in the reaction.[2]

Q3: Which solvents are generally recommended for reactions involving acetyl this compound?

The choice of solvent depends on the specific reaction.

  • For the synthesis of AcOF itself, a mixture of acetic acid and Freon-11 (trichlorofluoromethane) is commonly used.[5][6]

  • For subsequent fluorination reactions, chlorinated solvents such as dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are effective.[2]

  • In some cases, the solvent can act as a reactant. For example, using dichloromethane or dibromomethane (B42720) as a solvent in reactions with pyridine (B92270) can lead to the formation of 2-chloro- or 2-bromopyridines, respectively.[7] Similarly, primary alcohols can serve as solvents to produce 2-alkoxypyridines.[7]

Q4: Can water be used as a solvent for reactions with acetyl this compound?

While generally reactive with protic solvents, acetyl this compound has been shown to be a stable and highly stereoselective fluorinating agent in aqueous systems over a wide pH range for specific applications, such as the synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose for PET imaging.[8]

Troubleshooting Guide

Q1: My reaction yield is low. What are the potential solvent-related causes?

Low yields can often be traced back to solvent issues. Consider the following:

  • Reagent Decomposition: If the solvent is not suitable or the temperature is not adequately controlled, the AcOF may decompose before it can react with the substrate. Ensure you are using a recommended stable solvent system (e.g., acetonitrile at -45°C).[2]

  • Poor Substrate Solubility: If your substrate is not fully dissolved in the reaction medium, the reaction will be slow and incomplete. You may need to screen for a solvent that dissolves your substrate without compromising AcOF stability.

  • Side Reactions with Solvent: The solvent itself might be reacting with the AcOF, consuming the reagent. This is particularly true for solvents that can be easily oxidized or act as nucleophiles.[7]

Q2: I am observing unexpected side products. Could the solvent be the cause?

Absolutely. The solvent can be an active participant in the reaction. For instance, when fluorinating pyridine systems, chlorinated solvents like CH₂Cl₂ can act as a chloride source, leading to chlorinated byproducts alongside or instead of the desired fluorinated product.[7] If you observe halogenated or alkoxylated side products, evaluate your solvent choice.

Q3: My acetyl this compound solution is turning color or decomposing rapidly. How can I improve its stability?

Rapid decomposition is a common issue and can be mitigated by addressing these factors:

  • Temperature Control: Maintain the recommended low temperatures for your chosen solvent (e.g., -78°C for trichlorofluoromethane, -45°C for acetonitrile).[2]

  • Container Material: The material of the reaction vessel is crucial. AcOF has a half-life of about two hours at room temperature in Kel-F containers, but this is significantly shorter in Monel apparatus.[2] Avoid metals that can catalyze decomposition.[2] Glass should also be avoided.[9]

  • Atmosphere: Ensure a dry, inert atmosphere. Moisture can react with AcOF. The presence of oxygen has been noted to inhibit decomposition in the vapor phase.[2]

Quantitative Data Summary

The stability and reactivity of acetyl this compound are highly sensitive to the experimental conditions. The following tables summarize key quantitative data found in the literature.

Table 1: Stability of Acetyl this compound in Various Conditions

Solvent Concentration Temperature Stability/Half-life Container Citation
Trichlorofluoromethane Up to 0.3 M -78 °C Stable for several days - [2]
Acetonitrile Up to 0.3 M -45 °C Stable for several days - [2]
Not Specified Not Specified Room Temp. ~2 hours Kel-F [2]

| Not Specified | Not Specified | Room Temp. | Significantly shorter than 2 hours | Monel |[2] |

Table 2: Example Reaction Yields with Acetyl this compound

Substrate Type Reaction Product Yield Citation
Electron-rich aryl boronic acids/pinacol esters Electrophilic Fluorination 45–85% [1]
α/β-branched carboxylic acid derivatives Electrophilic Fluorination Good yields [3]

| Unprotected nucleosides (uracil, cytosine) | Addition/Fluorination | Good yields (stable adducts) |[2] |

Key Experimental Protocols

Protocol 1: Preparation of Acetyl this compound (AcOF) Solution

This protocol is a general guideline based on literature procedures for the in-situ generation of AcOF from diluted fluorine gas.[1][5]

CAUTION: This procedure involves elemental fluorine and should only be performed by trained personnel in a specialized chemical fume hood with appropriate safety measures.

  • Apparatus Setup: Assemble a dry, fluorine-compatible reaction vessel (e.g., made of Kel-F or Teflon) equipped with a gas inlet, a magnetic stirrer, and a low-temperature thermometer.

  • Reagent Preparation: Prepare a suspension of anhydrous sodium acetate (B1210297) in a suitable solvent (e.g., a mixture of acetic acid and trichlorofluoromethane) in the reaction vessel.

  • Cooling: Cool the suspension to the desired temperature (e.g., -78°C).

  • Fluorination: Bubble a diluted mixture of fluorine gas (e.g., 10-20% F₂ in N₂) through the stirred suspension. The reaction is fast. The concentration of the resulting AcOF solution can be determined by iodometric titration.

  • Usage: The freshly prepared AcOF solution should be used immediately for subsequent reactions.

Protocol 2: General Procedure for Electrophilic Fluorination of Aryl Boronic Acids

This protocol describes a typical application of a freshly prepared AcOF solution.[1]

  • Substrate Preparation: In a separate dry, inert-atmosphere flask, dissolve the aryl boronic acid in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Cooling: Cool the substrate solution to a low temperature (e.g., -78°C to 0°C, depending on substrate reactivity).

  • Addition of AcOF: Slowly add the cold, freshly prepared AcOF solution to the stirred substrate solution.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹⁹F NMR). Reactions are typically very fast.

  • Quenching: Once the reaction is complete, quench the excess AcOF by adding a suitable quenching agent, such as a solution of sodium bisulfite or sodium thiosulfate.

  • Workup and Purification: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate it under reduced pressure. Purify the crude product using column chromatography or another suitable method.

Visualized Workflows and Logic

The following diagrams illustrate key processes and decision-making logic for working with acetyl this compound.

experimental_workflow cluster_prep AcOF Preparation cluster_reaction Fluorination Reaction cluster_workup Product Isolation prep_reagents Prepare Suspension (e.g., NaOAc in CFCl3/AcOH) cool_prep Cool to -78°C prep_reagents->cool_prep bubble_f2 Bubble Diluted F₂ Gas cool_prep->bubble_f2 add_acof Add AcOF Solution bubble_f2->add_acof Use Immediately prep_substrate Dissolve Substrate (e.g., in CH₂Cl₂) cool_reaction Cool Substrate Solution prep_substrate->cool_reaction cool_reaction->add_acof monitor Monitor Reaction (TLC, NMR) add_acof->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify Product extract->purify caption Diagram 1. General experimental workflow for the preparation and use of acetyl this compound.

Diagram 1. General workflow for preparing and using acetyl this compound.

solvent_selection start Start: Select Solvent for Fluorination q_stability Is maximum stability the primary concern? start->q_stability q_reactivity Is the solvent intended to be a reactant? q_stability->q_reactivity No rec_stability Recommended: Acetonitrile (at -45°C) or CFCl₃ (at -78°C) q_stability->rec_stability Yes rec_general Recommended for General Fluorination: Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) q_reactivity->rec_general No rec_reactant_halo For Halogenation: Use CH₂Cl₂ or CH₂Br₂ q_reactivity->rec_reactant_halo Yes (Halogen Source) rec_reactant_alkoxy For Alkoxylation: Use Primary Alcohols (e.g., MeOH, EtOH) q_reactivity->rec_reactant_alkoxy Yes (Alkoxy Source) caption Diagram 2. Decision tree for solvent selection in AcOF reactions.

Diagram 2. Decision tree for solvent selection in AcOF reactions.

Safety Precautions

Working with acetyl this compound and its precursor, elemental fluorine, requires strict adherence to safety protocols.

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[9][10] Avoid breathing vapors, mist, or gas.[9] Use only non-sparking tools and proper grounding procedures to prevent static discharge.[9]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, impervious gloves, and suitable protective clothing.[9][10] In case of inadequate ventilation, respiratory protection is necessary.[9]

  • Storage: Store in a tightly closed, compatible container (e.g., Kel-F) in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials such as acids, strong bases, and water.[9] Do not store in glass containers.[9]

  • First Aid:

    • Inhalation: Remove the person to fresh air. Seek immediate medical attention.[9]

    • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. For fluoride (B91410) exposure, continuously rub 2.5% calcium gluconate gel into the affected area. Seek immediate medical attention.[9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.[9]

References

Technical Support Center: Identifying and Characterizing Impurities in Synthesized Hypofluorite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our Technical Support Center dedicated to addressing the challenges of identifying and characterizing impurities in synthesized hypofluorite reagents. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to impurities in this compound reagents.

Common Impurities and Their Origin

Q1: What are the most common impurities in trifluoromethyl this compound (CF₃OF) and where do they come from?

A1: Impurities in trifluoromethyl this compound (CF₃OF) can originate from starting materials, side reactions during synthesis, or degradation of the reagent.

  • Unreacted Starting Materials: Residual carbon monoxide (CO) and fluorine (F₂) from the synthesis process are common impurities.

  • Synthesis Byproducts: The primary byproduct is often carbonyl fluoride (B91410) (COF₂), formed from incomplete fluorination of CO or decomposition of CF₃OF at elevated temperatures. Carbon dioxide (CO₂) can also be present.

  • Degradation Products: CF₃OF can decompose, especially when exposed to heat, light, or certain materials, leading to the formation of perfluorodimethyl peroxide (CF₃OOCF₃). In the presence of glass, decomposition can also yield silicon tetrafluoride (SiF₄), carbon tetrafluoride (CF₄), and oxygen (O₂).[1]

  • Hydrolysis Products: Although CF₃OF hydrolyzes slowly at neutral pH, the presence of moisture can lead to the formation of hydrogen fluoride (HF) and other degradation products over time.

Q2: What types of impurities should I expect in other alkyl and acyl hypofluorites?

A2: The impurity profile of other hypofluorites is also dependent on the synthetic route and stability of the reagent.

  • tert-Butyl this compound ((CH₃)₃COF): Synthesis can result in impurities from the starting alcohol and fluorinating agent. Adducts with the solvent, such as those derived from acetonitrile, may also be formed.[2]

  • Acyl Hypofluorites (e.g., Acetyl this compound, CH₃COOF): These reagents are often generated in situ and can be highly reactive. Impurities can include unreacted starting materials like acetic anhydride (B1165640) and fluorine. Due to their thermal instability, they can decompose to form various byproducts.[3][4] Peroxide-containing species can also form, especially in the presence of oxygen.[5][6][7][8]

Q3: How does the presence of water impact my this compound reagent and subsequent reactions?

A3: Water is a critical impurity that can significantly affect the stability and reactivity of this compound reagents. It can lead to hydrolysis of the this compound, generating hydrofluoric acid (HF) and the corresponding alcohol or carboxylic acid. This not only reduces the potency of your reagent but the generated HF can also lead to undesired side reactions and corrosion of equipment.[4]

Troubleshooting Experimental Issues

Q4: My fluorination reaction is giving a low yield. Could impurities in my this compound reagent be the cause?

A4: Yes, impurities are a common cause of low reaction yields.

  • Reduced Reagent Purity: The presence of non-reactive impurities dilutes the active this compound reagent, leading to an effectively lower stoichiometry than calculated and incomplete conversion of your starting material.

  • Reactive Impurities: Impurities such as HF can react with your substrate or intermediates in competing, non-productive pathways. Peroxide impurities can initiate unwanted radical side reactions.[9]

  • Catalyst Deactivation: If your reaction is catalyzed, impurities can act as catalyst poisons, reducing the efficiency of the catalytic cycle.

Solution:

  • Re-purify the Reagent: If possible, purify the this compound reagent, for example, by low-temperature fractional distillation.

  • Verify Reagent Concentration: Use analytical techniques like ¹⁹F NMR to determine the actual concentration of the active this compound in your reagent stock.

  • Use Freshly Prepared Reagent: For unstable reagents like acyl hypofluorites, it is best to use them immediately after synthesis.

  • Ensure Anhydrous Conditions: Rigorously dry all solvents and starting materials to minimize hydrolysis of the this compound reagent.[10][11]

Q5: I am observing unexpected side products in my reaction. How can I determine if impurities in the this compound reagent are responsible?

A5: The formation of unexpected side products is a strong indicator of reactive impurities.

  • HF-Mediated Reactions: The presence of HF from hydrolysis can catalyze rearrangements or lead to hydrofluorination byproducts.

  • Radical Reactions: Peroxide impurities can initiate radical chain reactions, leading to a complex mixture of products.

  • Solvent-Derived Byproducts: If the this compound synthesis was performed in a reactive solvent, adducts of the solvent may be present and participate in side reactions.

Solution:

  • Analyze the Reagent: Before use, analyze your this compound reagent using GC-MS and/or ¹⁹F NMR to identify and quantify any impurities.

  • Run Control Experiments: If a specific impurity is identified, if possible, add a small amount of that impurity to a reaction with a pure batch of reagent to see if the same side products are formed.

  • Modify Reaction Conditions: Adding radical inhibitors (if radical side reactions are suspected) or a non-nucleophilic base to scavenge HF can help to suppress the formation of certain side products.

Quantitative Data Summary

The following tables provide a summary of typical impurities and analytical detection limits.

Table 1: Common Impurities in this compound Reagents

This compound ReagentCommon ImpuritiesTypical Origin
Trifluoromethyl this compound (CF₃OF) Carbonyl Fluoride (COF₂), Carbon Dioxide (CO₂), Perfluorodimethyl Peroxide (CF₃OOCF₃), Silicon Tetrafluoride (SiF₄)Synthesis byproduct, degradation
tert-Butyl this compound ((CH₃)₃COF) Unreacted tert-Butanol, Solvent Adducts (e.g., from acetonitrile)Starting material, synthesis
Acetyl this compound (CH₃COOF) Acetic Anhydride, Acetic Acid, Peroxidic SpeciesStarting material, degradation
All Hypofluorites Water (H₂O), Hydrogen Fluoride (HF)Contamination, hydrolysis

Table 2: Typical Analytical Detection Limits for Impurity Analysis

Analytical TechniqueAnalyte TypeTypical Limit of Detection (LOD)
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile Fluorinated Compounds0.1 - 10 µg/mL
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Organofluorine Compounds0.05 - 0.1 g/100g (quantitative)
Karl Fischer Titration Water10 ppm - 100% (Volumetric), 1 ppm - 5% (Coulometric)

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying and quantifying volatile impurities in this compound reagents.

  • Sample Preparation:

    • Due to the high reactivity and volatility of this compound reagents, direct injection is often not feasible.

    • A headspace analysis or derivatization approach is recommended. For headspace, a known volume of the gaseous reagent is sampled from the container headspace using a gas-tight syringe.

    • Alternatively, the reagent can be bubbled through a suitable solvent at low temperature to create a dilute solution for injection. Caution: This should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.

  • GC-MS Parameters:

    • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is generally suitable.

    • Injector: Use a split/splitless injector at a temperature of 150-200 °C. A high split ratio is recommended to avoid overloading the column and detector.

    • Oven Program:

      • Initial temperature: 35 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

    • Quantify impurities by creating a calibration curve using certified standards if available.

Protocol 2: ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Identification and Quantification

¹⁹F NMR is a powerful tool for both identifying and quantifying fluorine-containing impurities.[10]

  • Sample Preparation:

    • This compound reagents are typically gases or volatile liquids. Samples for NMR analysis are prepared by bubbling a slow stream of the gas through a cooled, deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube until a sufficient concentration is reached. Caution: This must be done in a fume hood with appropriate safety measures.

    • A known amount of an internal standard containing fluorine (e.g., trifluorotoluene) can be added for quantitative analysis.

  • NMR Parameters:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.

    • Reference: An external or internal reference such as CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm) should be used.[12]

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment.

      • Relaxation Delay (d1): A long relaxation delay (e.g., 5-10 seconds) is crucial for accurate quantification to ensure full relaxation of all fluorine nuclei.

      • Number of Scans: Dependent on the concentration, but typically 16-64 scans are sufficient.

  • Data Analysis:

    • Identify impurities by their characteristic chemical shifts.[1][13]

    • Quantify impurities by integrating the signals and comparing them to the integral of the internal standard.

Protocol 3: Karl Fischer Titration for Moisture Content

This method is used to determine the water content in the this compound reagent.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator can be used. Coulometric is generally more sensitive for low moisture levels.[2][14][15][16][17][18]

  • Sample Introduction:

    • For gaseous hypofluorites, a gas-tight syringe can be used to inject a known volume of the gas directly into the Karl Fischer titration cell.

    • For volatile liquids, a syringe can be used to inject a known mass or volume into the cell. Caution: Ensure the reagent is compatible with the Karl Fischer reagents and does not react to produce or consume water.

  • Titration:

    • The instrument will automatically titrate the sample and calculate the water content.

  • Data Analysis:

    • The result is typically given in ppm or percentage of water. It is important to perform multiple measurements to ensure accuracy.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow_for_Impurity_Analysis Experimental Workflow for Impurity Analysis cluster_sample Sample Acquisition cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_action Action Sample This compound Reagent Sample GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS NMR 19F NMR Analysis (Fluorinated Impurities) Sample->NMR KF Karl Fischer Titration (Moisture Content) Sample->KF Identify Identify Impurities GCMS->Identify NMR->Identify Quantify Quantify Impurities KF->Quantify Identify->Quantify Purify Purify Reagent Quantify->Purify Adjust Adjust Reaction Conditions Quantify->Adjust

Caption: Workflow for the identification and characterization of impurities in this compound reagents.

Troubleshooting_Fluorination_Reactions Troubleshooting Fluorination Reactions Start Fluorination Reaction Issues (e.g., Low Yield, Side Products) CheckReagent Analyze this compound Reagent (GC-MS, 19F NMR, KF) Start->CheckReagent Impurity_Present Impurities Detected? CheckReagent->Impurity_Present High_Moisture High Moisture Content? Impurity_Present->High_Moisture Yes No_Impurities No Significant Impurities Detected Impurity_Present->No_Impurities No Reactive_Impurities Reactive Impurities (e.g., HF, Peroxides)? High_Moisture->Reactive_Impurities No Solution_Moisture Use Anhydrous Conditions & Re-purify Reagent High_Moisture->Solution_Moisture Yes Inert_Impurities Inert Impurities Present? Reactive_Impurities->Inert_Impurities No Solution_Reactive Add Scavengers (e.g., base for HF) & Re-purify Reagent Reactive_Impurities->Solution_Reactive Yes Solution_Inert Increase Reagent Stoichiometry & Re-purify Reagent Inert_Impurities->Solution_Inert Yes Check_Other Investigate Other Reaction Parameters (Temp, Time, Substrate) Inert_Impurities->Check_Other No End Problem Resolved Solution_Moisture->End Solution_Reactive->End Solution_Inert->End No_Impurities->Check_Other Check_Other->End

Caption: Logical flowchart for troubleshooting common issues in fluorination reactions.

References

Validation & Comparative

A Head-to-Head Battle of Electrophilic Fluorinating Agents: Acetyl Hypofluorite vs. Selectfluor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. This has led to a high demand for efficient and selective fluorinating agents. Among the arsenal (B13267) available to researchers, acetyl hypofluorite (CH₃COOF) and Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have emerged as prominent electrophilic fluorinating reagents. This guide provides a comprehensive comparison of their reactivity, substrate scope, and operational handling, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

At a Glance: Key Differences

FeatureAcetyl this compoundSelectfluor
Chemical Formula CH₃COOFC₇H₁₄B₂ClF₉N₂
Reagent Type This compoundN-F Reagent
Physical State Typically prepared and used in solutionStable, crystalline solid
Handling Requires in situ preparation from elemental fluorine; highly reactive and potentially explosiveCommercially available, easy to handle, and relatively stable
Substrate Scope Effective for electron-rich substrates, including aromatics, alkenes, and enol derivativesBroad substrate scope including ketones, esters, amides, and aromatic compounds.[1]
Key Applications PET imaging, fluorination of biomolecules, synthesis of α-fluorocarboxylic acidsGeneral purpose electrophilic fluorination in medicinal and materials chemistry

Reactivity and Mechanistic Pathways

Both acetyl this compound and Selectfluor act as sources of electrophilic fluorine ("F+"), yet their reactivity and underlying mechanisms exhibit notable differences.

Acetyl this compound: As a this compound, it is a highly reactive and potent electrophilic fluorinating agent. Its reactivity stems from the weak and polarized O-F bond. The mechanism of fluorination with acetyl this compound is often substrate-dependent. For instance, in the fluorination of activated aromatic rings, an addition-elimination mechanism is proposed.[2] For other substrates, a direct electrophilic attack on an electron-rich center is the likely pathway.

Selectfluor: This N-F reagent is generally considered a milder and more selective fluorinating agent compared to acetyl this compound. The mechanism of fluorination by Selectfluor has been a subject of considerable study and can proceed through either a single-electron transfer (SET) pathway or a direct SN2-type attack on the fluorine atom, depending on the substrate and reaction conditions.[1][3] For many common transformations, such as the fluorination of enolates, a polar, two-electron process is implicated.[4]

Logical Flow for Reagent Selection

ReagentSelection Decision-Making for Electrophilic Fluorination Start Substrate for Fluorination HighReactivity High Reactivity Required? (e.g., for PET labeling) Start->HighReactivity HandlingSafety Ease of Handling & Safety a Priority? HighReactivity->HandlingSafety No Acetylthis compound Acetyl this compound HighReactivity->Acetylthis compound Yes Selectfluor Selectfluor HandlingSafety->Selectfluor Yes MildConditions Mild Reaction Conditions Preferred? HandlingSafety->MildConditions No MildConditions->Selectfluor Yes BroadScope Broad Substrate Scope Needed? MildConditions->BroadScope No BroadScope->Selectfluor Yes BroadScope->Acetylthis compound No

Caption: A decision-making workflow for selecting between Acetyl this compound and Selectfluor.

Comparative Performance Data

The following tables summarize the performance of acetyl this compound and Selectfluor in the electrophilic fluorination of various substrates. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.

Table 1: Fluorination of Aromatic Compounds
SubstrateReagentConditionsProductYield (%)
AnisoleAcetyl this compoundCFCl₃, -78 °C2-Fluoroanisole75
AnisoleSelectfluorMeCN, rt2-Fluoroanisole85
TolueneAcetyl this compoundCFCl₃, -78 °C2-Fluorotoluene60
TolueneSelectfluorMeCN, rt2-Fluorotoluene70
Table 2: Fluorination of Carbonyl Compounds
SubstrateReagentConditionsProductYield (%)
1,3-Diphenyl-1,3-propanedioneAcetyl this compoundCH₂Cl₂, rt2-Fluoro-1,3-diphenyl-1,3-propanedione~70
1,3-Diphenyl-1,3-propanedioneSelectfluorMeCN, rt2-Fluoro-1,3-diphenyl-1,3-propanedione95
Ethyl 2-oxocyclohexanecarboxylateSelectfluorMeCN, rtEthyl 1-fluoro-2-oxocyclohexanecarboxylate92

Experimental Protocols

General Procedure for Electrophilic Fluorination with Acetyl this compound

Warning: Acetyl this compound is a powerful oxidizing agent and should be handled with extreme care in a well-ventilated fume hood. It is typically prepared in situ and used immediately.

  • A solution of sodium acetate (B1210297) in a mixture of acetic acid and a suitable solvent (e.g., CFCl₃) is cooled to -78 °C.

  • A stream of 5-10% F₂ in N₂ is bubbled through the solution with vigorous stirring. The concentration of acetyl this compound can be determined by iodometric titration.

  • The substrate, dissolved in a suitable solvent, is added dropwise to the cold solution of acetyl this compound.

  • The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched by the addition of a sodium bisulfite solution.

  • The organic layer is separated, washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure for Electrophilic Fluorination with Selectfluor
  • The substrate (1.0 mmol) is dissolved in a suitable solvent (e.g., acetonitrile, 10 mL) in a round-bottom flask.

  • Selectfluor (1.1 mmol) is added to the solution in one portion.

  • The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with water and brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude product is purified by column chromatography.

Mechanistic Representation of Electrophilic Fluorination

References

A Comparative Guide to the Validation of ¹⁸F-Labeled Compounds Synthesized with Acetylhypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ¹⁸F-labeling using acetylhypofluorite against alternative methods, supported by experimental data and detailed protocols. The validation of ¹⁸F-labeled compounds is critical for ensuring their safety and efficacy for use in Positron Emission Tomography (PET).

The synthesis of radiopharmaceuticals labeled with fluorine-18 (B77423) (¹⁸F) is a cornerstone of PET imaging. Among the various methods to introduce ¹⁸F into a molecule, electrophilic fluorination using [¹⁸F]acetylthis compound (CH₃CO¹⁸OF) represents a classical approach. This guide delves into the validation of compounds synthesized via this method and provides a comparative analysis with the more commonly used nucleophilic substitution methods.

Performance Comparison: Acetylthis compound vs. Nucleophilic Methods

The choice of labeling strategy significantly impacts key parameters of the final radiopharmaceutical. The following table summarizes a comparison between the electrophilic [¹⁸F]acetylthis compound method and standard nucleophilic substitution methods (e.g., using K¹⁸F/Kryptofix) for the synthesis of the most common PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG).

Parameter[¹⁸F]Acetylthis compound Method (Electrophilic)Nucleophilic Substitution Method
Radiochemical Yield (RCY) 20-40%[1]50-80%[2]
Specific Activity (SA) Lower (carrier-added)Higher (no-carrier-added)
Synthesis Time 15-70 minutes[1]~50 minutes[3]
Precursor Tri-O-acetyl-D-glucalMannose triflate[3]
Stereospecificity Can be less stereospecific[1]Highly stereospecific (Sɴ2 inversion)
Substrate Scope Generally limited to electron-rich aromatic rings and glycals[4][5]Broader scope, including non-activated aromatic systems with appropriate leaving groups[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of any radiopharmaceutical. Below are key methodologies for the synthesis and quality control of an ¹⁸F-labeled compound, using [¹⁸F]FDG as an example, and for assessing its stability.

Synthesis of [¹⁸F]FDG using [¹⁸F]Acetylthis compound

This protocol is a generalized procedure based on established methods.

  • Production of [¹⁸F]F₂: Gaseous [¹⁸F]F₂ is produced in a cyclotron via the ²⁰Ne(d,α)¹⁸F nuclear reaction.

  • Synthesis of [¹⁸F]Acetylthis compound: The [¹⁸F]F₂ gas is bubbled through a solution of sodium acetate (B1210297) in acetic acid. The [¹⁸F]acetylthis compound is formed in situ.

  • Radiolabeling: The [¹⁸F]acetylthis compound is then reacted with the precursor, 3,4,6-tri-O-acetyl-D-glucal, dissolved in an appropriate solvent at room temperature.

  • Hydrolysis: The acetyl protecting groups are removed by acid hydrolysis (e.g., with HCl) to yield [¹⁸F]FDG.

  • Purification: The final product is purified using a series of columns, which may include charcoal, ion-retardation resin, and alumina, to remove unreacted fluoride (B91410) and other impurities.

Quality Control of ¹⁸F-Labeled Compounds

Quality control ensures the identity, purity, and safety of the radiopharmaceutical before administration.

  • Radiochemical Purity and Identity:

    • High-Performance Liquid Chromatography (HPLC): An HPLC system equipped with a radiometric detector is used to separate and quantify the desired ¹⁸F-labeled compound from any radiochemical impurities.

    • Thin-Layer Chromatography (TLC): TLC is a simpler method to confirm the identity of the product by comparing its retention factor (Rƒ) to a known standard.

  • pH: The pH of the final injectable solution is measured using pH paper or a pH meter and should be within a physiologically acceptable range (typically 4.5-7.5).

  • Radionuclidic Purity: The identity of the radionuclide is confirmed by measuring its half-life using a dose calibrator. The half-life of ¹⁸F is approximately 109.8 minutes.

  • Bacterial Endotoxin Test (LAL test): This test is performed to ensure the absence of fever-inducing pyrogens.

  • Sterility: Sterility testing is conducted to ensure the absence of microbial contamination.

In Vitro and In Vivo Stability Assessment
  • In Vitro Serum Stability:

    • The purified ¹⁸F-labeled compound is incubated in human or animal serum at 37°C.[8]

    • Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).[8]

    • The serum proteins are precipitated (e.g., with acetonitrile (B52724) or ethanol), and the supernatant is analyzed by radio-HPLC or radio-TLC to determine the percentage of the intact radiotracer over time.[8]

  • In Vivo Stability and Biodistribution:

    • The ¹⁸F-labeled compound is administered to laboratory animals (e.g., mice or rats).

    • At selected time points post-injection, the animals are euthanized, and major organs and tissues (e.g., blood, heart, liver, kidneys, bone, brain) are collected and weighed.

    • The radioactivity in each tissue sample is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8]

    • Blood and urine samples can also be analyzed by radio-HPLC to identify and quantify metabolites. Increased radioactivity in the bone can be an indicator of in vivo defluorination.[9]

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow Synthesis Workflow for ¹⁸F-Compounds cluster_electrophilic Electrophilic Method ([¹⁸F]Acetylthis compound) cluster_nucleophilic Nucleophilic Method F2_prod [¹⁸F]F₂ Production AcOF_synth [¹⁸F]Acetylthis compound Synthesis F2_prod->AcOF_synth E_label Electrophilic Labeling AcOF_synth->E_label E_hydrolysis Hydrolysis E_label->E_hydrolysis E_purification Purification E_hydrolysis->E_purification E_QC Quality Control E_purification->E_QC E_final Final ¹⁸F-Product E_QC->E_final F_prod [¹⁸F]Fluoride Production F_activation [¹⁸F]Fluoride Activation (e.g., with Kryptofix) F_prod->F_activation N_label Nucleophilic Labeling (Sɴ2) F_activation->N_label N_hydrolysis Hydrolysis N_label->N_hydrolysis N_purification Purification N_hydrolysis->N_purification N_QC Quality Control N_purification->N_QC N_final Final ¹⁸F-Product N_QC->N_final

Caption: Comparative synthesis workflows for ¹⁸F-labeled compounds.

Validation_Process Validation Process for ¹⁸F-Radiopharmaceuticals start Synthesized ¹⁸F-Compound qc Quality Control (Purity, pH, etc.) start->qc invitro In Vitro Stability (Serum Assay) qc->invitro invivo In Vivo Studies invitro->invivo biodist Biodistribution invivo->biodist metabolism Metabolite Analysis invivo->metabolism release Release for Preclinical/Clinical Use biodist->release metabolism->release

Caption: General validation workflow for ¹⁸F-labeled radiopharmaceuticals.

Concluding Remarks

The use of [¹⁸F]acetylthis compound for the synthesis of ¹⁸F-labeled compounds, while historically significant, presents several disadvantages compared to modern nucleophilic methods, most notably lower radiochemical yields and lower specific activity.[1][2] Nucleophilic substitution reactions are generally more efficient and provide higher specific activity products, which is crucial for sensitive PET imaging applications.[2]

However, the electrophilic approach with [¹⁸F]acetylthis compound can still be a valuable tool for specific applications, particularly for substrates that are not amenable to nucleophilic substitution or when high specific activity is not a critical requirement. The validation of any ¹⁸F-labeled compound, regardless of the synthetic route, must follow rigorous and well-documented protocols for quality control and stability assessment to ensure the data generated is reliable and the product is safe for its intended use.

References

19F NMR analysis for the structural elucidation of fluorinated reaction products

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable technique in modern chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure of molecules. For the burgeoning field of fluorinated compounds, crucial to pharmaceuticals, agrochemicals, and materials science, ¹⁹F NMR has emerged as a uniquely powerful analytical tool. Its inherent properties offer distinct advantages for the unambiguous structural elucidation of fluorinated reaction products, setting it apart from other common analytical methods.

This guide provides a comprehensive comparison of ¹⁹F NMR with alternative techniques, supported by quantitative data and detailed experimental protocols. It is designed for researchers, scientists, and drug development professionals who seek to leverage the full potential of ¹⁹F NMR for characterizing fluorinated molecules.

Quantitative Comparison of Key NMR Nuclei

The utility of an NMR-active nucleus is determined by its fundamental physical properties. The ¹⁹F nucleus possesses an exceptionally favorable combination of high natural abundance and a large gyromagnetic ratio, second only to ¹H. This results in high receptivity, making it nearly as sensitive as ¹H NMR and vastly more sensitive than ¹³C NMR.

Property¹⁹F¹H¹³C
Spin (I) 1/21/21/2
Natural Abundance (%) 10099.991.06[1]
**Gyromagnetic Ratio (γ / 10⁷ rad T⁻¹ s⁻¹) **25.181[1][2]26.752[1]6.728[1][2]
Relative Receptivity (vs ¹H) 0.834[3]1.0000.00017
Chemical Shift Range (ppm) ~400 to -300[3]~0 to 15~0 to 220[4]

Performance Comparison with Alternative Methods

The choice of analytical technique is critical for obtaining reliable structural information. ¹⁹F NMR offers a unique combination of sensitivity and specificity that often surpasses traditional methods for the analysis of fluorinated compounds.

¹⁹F NMR vs. ¹H and ¹³C NMR

While ¹H and ¹³C NMR are foundational techniques for organic chemistry, they have limitations when analyzing complex fluorinated molecules.

  • ¹H NMR: The sensitivity of ¹H NMR is comparable to ¹⁹F NMR. However, the proton chemical shift range is narrow (~15 ppm), which can lead to severe signal overlap in complex molecules, making interpretation difficult.[2] Furthermore, the presence of ¹H-¹⁹F coupling can complicate spectra, though this is also a source of valuable structural information.

  • ¹³C NMR: With a natural abundance of only 1.1%, the ¹³C nucleus is inherently insensitive, requiring longer acquisition times or higher sample concentrations.[5] While ¹³C NMR provides a direct view of the carbon backbone, ¹⁹F NMR is approximately 5,882 times more receptive, making it far superior for detecting and quantifying low-concentration fluorinated species.

The primary advantages of ¹⁹F NMR are its high sensitivity and expansive chemical shift range (over 700 ppm).[3] This broad range minimizes the likelihood of signal overlap, ensuring that chemically distinct fluorine atoms in a molecule typically produce resolved, individual signals.[6] Because fluorine is virtually absent in biological systems, ¹⁹F NMR provides "background-free" spectra, making it an exceptional tool for studying fluorinated drugs and metabolites in complex biological matrices.[6]

¹⁹F NMR vs. Mass Spectrometry (MS)

Mass spectrometry, particularly LC-MS/MS, is a highly sensitive method for detecting and identifying compounds based on their mass-to-charge ratio. However, it presents challenges for the comprehensive analysis of fluorinated reaction mixtures.

  • Quantification: MS techniques can be quantitatively unreliable for fluorinated compounds. Variations in ionization efficiency between different fluorinated molecules can lead to significant underestimation of certain species.[7] Studies have shown that targeted LC-MS/MS methods may only detect a small fraction (as low as 11.4%) of the total organofluorine content in a sample.[8]

  • Isomers: MS cannot easily distinguish between structural isomers, which have the same mass.

  • Structural Detail: While fragmentation patterns can provide structural clues, they can be complex to interpret and may not yield a complete, unambiguous structure.

¹⁹F NMR overcomes these limitations by serving as an inclusive, nondestructive, and inherently quantitative method.[8] By integrating the signals against a known internal standard, ¹⁹F NMR provides a direct and accurate measure of every fluorine-containing species in a sample, regardless of its specific structure or ionization properties.[7] This makes it an ideal complementary technique to MS, with MS providing initial identification and molecular formulas, and ¹⁹F NMR delivering accurate quantification and detailed structural verification.[9]

Experimental Protocols

Accurate and reproducible data acquisition is fundamental to successful structural elucidation. The following are standard protocols for key ¹⁹F NMR experiments.

Protocol 1: Standard 1D ¹⁹F NMR Spectroscopy

This protocol outlines the acquisition of a quantitative one-dimensional ¹⁹F NMR spectrum with ¹H decoupling.

  • Sample Preparation:

    • Accurately weigh and dissolve 5-25 mg of the fluorinated product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • For quantitative analysis, add a known amount of an internal standard (e.g., trifluorotoluene). The standard should have a resonance that does not overlap with the analyte signals.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a spectrometer equipped with a probe capable of ¹⁹F detection.

    • Tune and match the probe to the ¹⁹F frequency to ensure optimal signal transmission.

    • Perform shimming on the deuterium (B1214612) lock signal to optimize magnetic field homogeneity.

  • Acquisition Parameters (Bruker Example):

    • Pulse Program: zgfhigqn (a standard single-pulse experiment with inverse-gated ¹H decoupling for quantitative accuracy).

    • Spectral Width (SW): Set a wide spectral width initially (e.g., 250 ppm / ~100,000 Hz on a 400 MHz spectrometer) to identify all fluorine signals. Narrow the width to encompass all signals for the final experiment.

    • Transmitter Offset (O1p): Center the spectral width on the expected chemical shift region of the fluorine signals.

    • Number of Scans (NS): Use 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei for accurate integration (a delay of 10-30 seconds is often sufficient).

    • Acquisition Time (AQ): Typically 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectrum using the internal standard or an external reference like CFCl₃ (0 ppm).

    • Integrate the signals to determine the relative ratios of the different fluorinated species.

Protocol 2: 2D ¹H-¹⁹F Heteronuclear Correlation (HETCOR)

This experiment identifies scalar couplings between ¹H and ¹⁹F nuclei, providing critical connectivity information.

  • Sample Preparation & Instrument Setup: Follow steps 1 and 2 from the 1D protocol. An internal standard is not required for a qualitative correlation experiment.

  • Acquisition Parameters:

    • Pulse Program: Use a standard HETCOR or HSQC pulse sequence.

    • Spectral Width (SW): Set the spectral width in the ¹⁹F dimension (F1) to cover all fluorine signals and in the ¹H dimension (F2) to cover all proton signals.

    • Number of Increments (TD in F1): Acquire 128-256 increments to achieve adequate resolution in the indirect dimension.

    • Number of Scans (NS): Use 8-16 scans per increment.

    • Relaxation Delay (D1): 1.5-2 seconds is typically sufficient.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a 2D Fourier transformation.

    • Phase and baseline correct the 2D spectrum.

    • The resulting spectrum will display cross-peaks that correlate specific ¹⁹F nuclei with the ¹H nuclei they are coupled to, enabling the mapping of H-F connectivities through bonds.

Visualizing the Elucidation Workflow

A ¹⁹F-centered approach provides a logical and efficient workflow for determining the structure of unknown fluorinated products in a reaction mixture. This process systematically builds the molecular structure by leveraging the fluorine atom as a starting point.

G start Fluorinated Reaction Product (Complex Mixture) nmr_sample Prepare NMR Sample (with Internal Standard) start->nmr_sample one_d_f19 Acquire 1D ¹⁹F NMR (¹H decoupled) nmr_sample->one_d_f19 analysis1 Identify number of unique F environments Perform initial quantification via integration one_d_f19->analysis1 one_d_f19_coupled Acquire 1D ¹⁹F NMR (¹H coupled) analysis1->one_d_f19_coupled Proceed if structure is unknown analysis2 Determine ¹H-¹⁹F coupling patterns (J-coupling multiplicities) one_d_f19_coupled->analysis2 two_d_hetcor Acquire 2D ¹H-¹⁹F HETCOR analysis2->two_d_hetcor analysis3 Correlate specific ¹H and ¹⁹F nuclei Establish direct connectivity two_d_hetcor->analysis3 other_2d Acquire other 2D NMR (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC/HMBC) analysis3->other_2d analysis4 Assemble ¹H and ¹³C backbone fragments Connect to F-containing moieties other_2d->analysis4 final_structure Propose Final Structure(s) analysis4->final_structure

Caption: Workflow for ¹⁹F-centered structural elucidation.

This workflow begins with simple 1D ¹⁹F experiments to count the number of distinct fluorine environments and assess their relative concentrations. Subsequent coupled and 2D correlation experiments (like HETCOR) are used to establish direct connections between fluorine and proton nuclei. This information provides a solid anchor point to which the rest of the molecular structure, determined from standard experiments like ¹H-¹H COSY and ¹H-¹³C HSQC/HMBC, can be attached, leading to an unambiguous structural assignment.

References

A Comparative Guide to the Mass Spectrometric Analysis of Intermediates in Hypofluorite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of highly reactive chemical transformations, the ability to identify and characterize transient intermediates is paramount. Hypofluorite reactions, known for their potent electrophilic fluorinating capabilities, proceed through fleeting intermediates that dictate reaction pathways and product distributions. This guide provides a comprehensive comparison of mass spectrometry and its alternatives for the real-time analysis of these elusive species, supported by experimental data and detailed protocols.

Mass Spectrometry vs. Nuclear Magnetic Resonance Spectroscopy: A Head-to-Head Comparison

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical techniques for the in-situ monitoring of chemical reactions. Each offers a unique set of advantages and disadvantages for the study of reactive intermediates.

Mass Spectrometry excels in its exceptional sensitivity and high temporal resolution, making it ideal for detecting the low concentrations of short-lived intermediates characteristic of this compound reactions. Techniques such as electrospray ionization (ESI) and cryospray ionization (CSI) allow for the gentle transfer of charged or chargeable species from the reaction solution to the gas phase for mass analysis.

NMR Spectroscopy , particularly ¹⁹F NMR in the context of fluorination reactions, provides unparalleled structural information and is inherently quantitative without the need for calibration standards for each species.[1] Stopped-flow NMR is a powerful technique for monitoring rapid reaction kinetics.[1][2]

Quantitative Performance Comparison

The following tables summarize the key performance metrics of mass spectrometry and NMR for the analysis of reaction intermediates.

Table 1: Performance Metrics for the Detection of Reaction Intermediates

ParameterMass Spectrometry (ESI-MS)NMR Spectroscopy (Stopped-Flow ¹⁹F NMR)
Sensitivity (LOD) Picomole to femtomoleMicromole to nanomole
Time Resolution Milliseconds to microsecondsSeconds to milliseconds[1]
Selectivity High (based on mass-to-charge ratio)High (based on chemical shift)
Quantitative Capability Requires calibrationInherently quantitative[1]
Structural Information Limited (provides elemental composition)Rich (provides detailed structural insights)
Dynamic Range WideModerate

Table 2: Comparison of Ionization Techniques for Mass Spectrometry

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Cryospray Ionization (CSI)
Analyte Polarity Polar to moderately polar[3]Non-polar to moderately polar[3][4]Suitable for labile and non-covalent complexes[5]
Ionization Mechanism Soft ionization from liquid phase[4]Gas-phase chemical ionization[4]Low-temperature ESI[5]
Thermal Degradation MinimalPossible for thermally labile compounds[6]Minimized due to low temperatures[5]
Multiple Charging Common[4]Rare[4]Observed
Typical Flow Rates nL/min to mL/min>0.2 mL/min[6]µL/min[5]

Experimental Protocols

Online Electrospray Ionization Mass Spectrometry (ESI-MS) Monitoring of a this compound Reaction

This protocol describes a general procedure for the online monitoring of the reaction between an alkene and trifluoromethyl this compound (CF₃OF) using ESI-MS.

Materials and Instrumentation:

  • Mass spectrometer equipped with an ESI source (e.g., Agilent 6540 QTOF)[7]

  • Syringe pumps

  • T-mixer

  • PEEK tubing

  • Alkene solution (e.g., 1 mM in acetonitrile)

  • Trifluoromethyl this compound solution (e.g., 1.1 mM in a fluorinated solvent, handle with extreme care)

  • Acetonitrile (LC-MS grade)

Procedure:

  • System Setup: Connect the syringe pumps to the T-mixer using PEEK tubing. Connect the outlet of the T-mixer to the ESI probe of the mass spectrometer.

  • Analyte Infusion: Load the alkene solution and the trifluoromethyl this compound solution into separate syringes and place them on the syringe pumps.

  • Reaction Initiation and Monitoring: Start the infusion of both solutions at a constant flow rate (e.g., 5 µL/min each) into the T-mixer. The reaction is initiated upon mixing.

  • Mass Spectrometric Analysis: Acquire mass spectra in positive or negative ion mode over a relevant m/z range. Monitor the appearance of signals corresponding to potential intermediates and the final product, as well as the disappearance of the reactant signals.

  • Data Analysis: Plot the ion intensities of reactants, intermediates, and products as a function of time to obtain kinetic profiles.

Stopped-Flow ¹⁹F NMR for Kinetic Analysis of a Fluorination Reaction

This protocol outlines a general method for studying the kinetics of a fast fluorination reaction using stopped-flow ¹⁹F NMR.[1][2]

Materials and Instrumentation:

  • NMR spectrometer with a ¹⁹F probe

  • Stopped-flow NMR accessory

  • Fluorinated substrate solution (e.g., 10 mM in a deuterated solvent)

  • Fluorinating agent solution (e.g., 11 mM of a this compound in a compatible solvent)

  • Deuterated solvent

Procedure:

  • Sample Preparation: Prepare the substrate and fluorinating agent solutions in the chosen deuterated solvent.

  • System Setup: Install the stopped-flow accessory in the NMR spectrometer and load the reactant solutions into the designated syringes.

  • Reaction Initiation and Data Acquisition: Rapidly inject the reactant solutions into the NMR tube within the probe. Trigger the NMR acquisition immediately after stopping the flow.

  • Time-Resolved Spectroscopy: Acquire a series of ¹⁹F NMR spectra at defined time intervals to monitor the changes in the signals of the fluorine-containing reactant, intermediates, and products.

  • Kinetic Analysis: Integrate the signals of interest in each spectrum and plot the concentrations as a function of time to determine the reaction kinetics.

Visualizing the Workflow and Analytical Landscape

To better illustrate the experimental setups and the relationship between the discussed analytical techniques, the following diagrams are provided.

experimental_workflow_ms cluster_reactants Reactant Delivery reactant1 Alkene Solution in Syringe 1 mixer T-Mixer reactant1->mixer reactant2 CF3OF Solution in Syringe 2 reactant2->mixer reaction_tube Reaction Tubing mixer->reaction_tube ms_inlet ESI Source reaction_tube->ms_inlet mass_spec Mass Spectrometer ms_inlet->mass_spec data_analysis Data Analysis mass_spec->data_analysis

Online ESI-MS Monitoring Workflow

analytical_techniques cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy reaction This compound Reaction ms High Sensitivity High Speed reaction->ms Detects low conc. intermediates nmr Structural Detail Quantitative reaction->nmr Provides structural confirmation esi ESI ms->esi csi CSI ms->csi apci APCI ms->apci sf_nmr Stopped-Flow NMR nmr->sf_nmr f19_nmr ¹⁹F NMR nmr->f19_nmr

Analytical Techniques for Intermediate Analysis

References

A Comparative Analysis of O-F Bond Dissociation Energies in Hypofluorites Using Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of theoretical calculations against experimental data for trifluoromethyl hypofluorite (CF₃OF), methyl this compound (CH₃OF), and hypofluorous acid (HOF) reveals key insights into the factors influencing O-F bond strength. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance of various Density Functional Theory (DFT) methods and the experimental protocols used to validate these theoretical predictions.

The stability of the oxygen-fluorine (O-F) bond in hypofluorites is a critical parameter in various chemical processes, including atmospheric chemistry and the design of novel fluorinating agents. Understanding the factors that govern the O-F bond dissociation energy (BDE) is essential for predicting the reactivity and decomposition pathways of these compounds. This guide presents a comparative analysis of the O-F BDEs in a series of hypofluorites—CF₃OF, CH₃OF, and HOF—utilizing both high-level theoretical calculations and experimental findings.

Quantitative Comparison of O-F Bond Dissociation Energies

A summary of reported theoretical and experimental O-F bond dissociation energies for the selected hypofluorites is presented in the table below. The theoretical values were obtained using various DFT functionals and the high-level Gaussian-2 (G2) procedure, providing a broad comparison of computational methods.

MoleculeComputational MethodCalculated O-F BDE (kcal/mol)Experimental O-F BDE (kcal/mol)
CF₃OF To be determinedTo be determined~43.6
CH₃OF G245.9[1]≥44.0 ± 0.7[1]
Other DFT methodsTo be determined
HOF G247.7 (Derived)[1]44.5 ± 0.5
Other DFT methodsTo be determined

Note: The G2 calculated value for HOF was derived from the study on CH₃OF for comparative purposes. Further focused studies are required for a direct calculation.

The data indicates a trend in the O-F bond strength, with the bond in HOF being the strongest among the three, followed by CH₃OF, and then CF₃OF. This trend can be attributed to the electronic effects of the substituent group (H, CH₃, or CF₃) attached to the oxygen atom. The highly electronegative CF₃ group in trifluoromethyl this compound withdraws electron density from the O-F bond, weakening it and resulting in a lower BDE compared to methyl this compound and hypofluorous acid.

Methodologies for Determining Bond Dissociation Energies

The determination of bond dissociation energies relies on both sophisticated experimental techniques and robust computational methods.

Experimental Protocols

Experimental values for O-F bond dissociation energies are typically determined through techniques such as:

  • Photoionization Mass Spectrometry: This technique involves irradiating molecules with high-energy photons to cause ionization and fragmentation. By measuring the appearance energy of the fragment ions, one can deduce the bond dissociation energies.[1]

  • Kinetic Studies: The rates of thermal decomposition or chemical reactions involving the cleavage of the O-F bond are measured. From the activation energy of these reactions, the bond dissociation energy can be estimated.

  • Calorimetry: This method directly measures the heat released or absorbed during a chemical reaction where the O-F bond is broken, allowing for the calculation of the bond enthalpy.

Computational Protocols: DFT Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for calculating bond dissociation energies with a good balance of accuracy and computational cost. The general workflow for calculating the BDE of an O-F bond is as follows:

  • Geometry Optimization: The three-dimensional structures of the parent this compound molecule (R-OF) and its corresponding radical fragments (R-O• and F•) are optimized to find their lowest energy conformations. This is typically performed using a specific DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d), aug-cc-pVTZ).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

  • Energy Calculation: The total electronic energies of the optimized parent molecule and the radical fragments are calculated at a higher level of theory or with a larger basis set for improved accuracy.

  • BDE Calculation: The bond dissociation energy is calculated as the difference between the sum of the energies of the radical products and the energy of the parent molecule, with corrections for the zero-point vibrational energy.

The equation for the BDE calculation is: BDE(O-F) = [E(R-O•) + E(F•)] - E(R-OF) + ΔZPVE

Where:

  • E(R-OF) is the total energy of the this compound molecule.

  • E(R-O•) is the total energy of the oxy radical.

  • E(F•) is the total energy of the fluorine radical.

  • ΔZPVE is the difference in zero-point vibrational energies between the products and the reactant.

The choice of the DFT functional and basis set is crucial for obtaining accurate BDE values. Different functionals vary in their treatment of electron correlation, and the basis set determines the flexibility of the mathematical functions used to describe the electron orbitals. High-level composite methods like Gaussian-2 (G2) theory, which involve a series of calculations with different levels of theory and basis sets, are often used to achieve high accuracy.[2][3]

Logical Workflow for BDE Comparison

The following diagram illustrates the logical workflow for comparing theoretical and experimental O-F bond dissociation energies in different hypofluorites.

BDE_Comparison_Workflow cluster_molecules This compound Molecules cluster_methods Methodology cluster_data Data Collection cluster_analysis Analysis & Comparison CF3OF CF₃OF DFT DFT Calculations CF3OF->DFT Experimental Experimental Measurement CF3OF->Experimental CH3OF CH₃OF CH3OF->DFT CH3OF->Experimental HOF HOF HOF->DFT HOF->Experimental Theoretical_BDE Theoretical BDEs DFT->Theoretical_BDE Experimental_BDE Experimental BDEs Experimental->Experimental_BDE Comparison Comparative Analysis Theoretical_BDE->Comparison Experimental_BDE->Comparison

Figure 1. Logical workflow for the comparison of theoretical and experimental O-F bond dissociation energies.

This guide highlights the importance of a combined theoretical and experimental approach to accurately determine and understand the O-F bond dissociation energies in hypofluorites. The presented data and methodologies serve as a valuable resource for researchers in the fields of chemistry and drug development, aiding in the prediction of reactivity and the design of new chemical entities.

References

A Comparative Guide to Experimental and Computational ¹⁹F NMR Chemical Shifts of Hypofluorite Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Methodologies and Data

In the realm of fluorine chemistry, the hypofluorite functional group (R-O-F) presents a unique and highly reactive moiety with significant implications in synthesis and materials science. The characterization of these compounds heavily relies on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique that provides detailed information about the electronic environment of the fluorine nucleus. This guide offers a comparative analysis of experimental and computational approaches for determining ¹⁹F NMR chemical shifts in this compound derivatives, presenting supporting data and detailed methodologies to aid researchers in their work.

The Challenge of the O-F Bond

The direct linkage of the two most electronegative elements, oxygen and fluorine, results in a highly polarized and reactive bond. This unique electronic environment makes the ¹⁹F NMR chemical shift of hypofluorites particularly sensitive to subtle changes in molecular structure. However, this sensitivity also poses a significant challenge for both experimental measurement and computational prediction.

Experimental Determination of ¹⁹F NMR Chemical Shifts

The experimental acquisition of ¹⁹F NMR spectra for this compound derivatives requires careful consideration due to the inherent instability and reactivity of these compounds.

Experimental Protocols

Sample Preparation: Due to their reactivity, this compound derivatives are often prepared in situ at low temperatures. The synthesis typically involves the fluorination of a suitable precursor using reagents like elemental fluorine (F₂) or xenon difluoride (XeF₂). Solvents must be inert and rigorously dried to prevent decomposition. Common choices include chlorofluorocarbons (e.g., CFCl₃, which also serves as a common chemical shift reference), sulfur dioxide (SO₂), or noble gas matrices at cryogenic temperatures for highly unstable species.

NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer equipped with a fluorine-observe probe is essential.

  • Temperature Control: Low-temperature capabilities are crucial for acquiring spectra of thermally sensitive hypofluorites.

  • Referencing: Chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, most commonly CFCl₃ (δ = 0 ppm).

  • Acquisition Parameters: Standard one-dimensional ¹⁹F NMR pulse sequences are generally employed. Due to the large chemical shift dispersion of ¹⁹F, a wide spectral width is necessary.

Computational Prediction of ¹⁹F NMR Chemical Shifts

Computational chemistry offers a powerful tool for predicting ¹⁹F NMR chemical shifts, aiding in spectral assignment and providing insights into the electronic structure of molecules. The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within the framework of Density Functional Theory (DFT), has become a standard for calculating NMR shielding constants.

Computational Methodologies

Geometry Optimization: The first step in any computational NMR study is to obtain an accurate molecular geometry. This is typically achieved through geometry optimization calculations using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

NMR Shielding Calculation: The GIAO method is then employed to calculate the isotropic magnetic shielding constant (σ) for the fluorine nucleus. The choice of the DFT functional and basis set is critical for obtaining accurate results.

  • Functionals: Hybrid functionals, such as B3LYP, are commonly used.

  • Basis Sets: Pople-style basis sets (e.g., 6-311+G(2d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often employed. The inclusion of diffuse and polarization functions is generally important for accurately describing the electronic environment around the fluorine atom.

Chemical Shift Calculation: The calculated shielding constant (σ) is then converted to a chemical shift (δ) using a reference compound, typically CFCl₃, calculated at the same level of theory:

δ_sample = σ_reference - σ_sample

Comparison of Experimental and Computational Data

A direct comparison of experimental and calculated ¹⁹F NMR chemical shifts for a series of this compound derivatives reveals both the strengths and limitations of current computational methods. While there is a general lack of extensive comparative studies for a wide range of hypofluorites, data for some simple molecules are available in the literature.

CompoundFormulaExperimental δ (ppm)Computational MethodCalculated δ (ppm)
Oxygen DifluorideOF₂+227GIAO-B3LYP/6-311+G(2d,p)Data not readily available in comparative studies
Trifluoromethyl this compoundCF₃OF+156GIAO-B3LYP/6-311+G(2d,p)Data not readily available in comparative studies
Methyl this compoundCH₃OF+152Ab initio (with electron correlation)Good agreement reported

One study on perfluoro compounds using the B3LYP-GIAO method with the 6-31++G(d,p) basis set found that the calculated chemical shifts were within 10 ppm of experimental values, except for fluorine nuclei attached to an oxygen atom.[1] This highlights the particular challenge in accurately modeling the electronic environment of the O-F bond.

However, for methyl this compound (CH₃OF), high-level ab initio calculations that include electron correlation have been reported to show very good agreement with the experimental IR and NMR spectra. This suggests that more sophisticated computational methods may be necessary to accurately predict the ¹⁹F NMR chemical shifts of hypofluorites.

Workflow for Comparison

The process of comparing experimental and computational ¹⁹F NMR data for this compound derivatives can be visualized as follows:

G Workflow: Experimental vs. Computational ¹⁹F NMR of Hypofluorites cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synth Synthesis of This compound Derivative exp_prep Low-Temperature Sample Preparation exp_synth->exp_prep exp_nmr ¹⁹F NMR Spectroscopy exp_prep->exp_nmr exp_data Experimental Chemical Shift (δ_exp) exp_nmr->exp_data compare Comparison and Analysis (δ_exp vs. δ_calc) exp_data->compare comp_geom Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) comp_shield GIAO NMR Shielding Calculation (e.g., DFT/aug-cc-pVTZ) comp_geom->comp_shield comp_data Calculated Chemical Shift (δ_calc) comp_shield->comp_data comp_ref Reference Calculation (e.g., CFCl₃) comp_ref->comp_data comp_data->compare

Caption: A flowchart outlining the parallel workflows for obtaining and comparing experimental and computational ¹⁹F NMR chemical shifts of this compound derivatives.

Conclusion

The determination of ¹⁹F NMR chemical shifts for this compound derivatives is a challenging yet crucial aspect of characterizing these reactive molecules. Experimental methods require specialized techniques to handle their instability, while computational approaches, particularly those employing the GIAO-DFT methodology, provide valuable predictive power.

The available data suggest that while computational methods can provide good qualitative agreement, achieving high quantitative accuracy for the ¹⁹F chemical shifts of hypofluorites remains a significant challenge, likely due to the unique electronic nature of the O-F bond. Researchers should be aware of the potential for larger discrepancies between calculated and experimental values for this class of compounds compared to other fluorinated molecules. Future work focusing on the application of higher-level computational methods and the development of more extensive comparative datasets will be invaluable for advancing our understanding and predictive capabilities in this exciting area of fluorine chemistry.

References

A Comparative Analysis of Hypofluorite Reagents: Kinetic Insights into Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is a critical decision in the synthesis of novel molecules. This guide provides a comparative kinetic study of two prominent hypofluorite reagents, trifluoromethyl this compound (CF₃OF) and acetyl this compound (CH₃COOF), offering experimental data to inform reagent choice for electrophilic fluorination reactions.

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, making electrophilic fluorination a cornerstone of modern synthetic chemistry. This compound reagents, characterized by a reactive O-F bond, are potent electrophilic fluorinating agents. Understanding the kinetic profiles of these reagents is paramount for controlling reaction outcomes and optimizing synthetic strategies. This guide focuses on a quantitative comparison of the fluorination rates of trifluoromethyl this compound and acetyl this compound with a representative alkene substrate.

Performance Comparison: A Look at Reaction Rates

Kinetic studies on the reaction of trifluoromethyl this compound with various olefins have shown that the reaction proceeds via an electrophilic addition mechanism. The relative rate constants for the fluorination of substituted styrenes provide insight into the electronic demands of the reaction.

Table 1: Relative Rate Constants for the Fluorination of Substituted Styrenes with Trifluoromethyl this compound (CF₃OF)

Substrate (Substituted Styrene)Relative Rate Constant (k_rel)
p-Methoxystyrene10.5
p-Methylstyrene2.1
Styrene1.0
p-Chlorostyrene0.6
p-Nitrostyrene0.1

Note: The relative rate constants are determined by competition experiments and are reported relative to the rate of reaction with styrene.

Acetyl this compound is known to be a highly effective and selective electrophilic fluorinating agent, particularly for activated aromatic systems and enol acetates.[1] While precise rate constants for its reaction with styrenes are not available for direct comparison, its reactivity profile suggests that it would also exhibit a strong dependence on the electronic nature of the substrate, with electron-rich alkenes reacting more rapidly.

Experimental Protocols

The kinetic data presented in this guide are typically acquired using spectroscopic techniques that allow for the real-time monitoring of reactant consumption and product formation. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for these studies.

General Protocol for Kinetic Analysis by ¹⁹F NMR Spectroscopy

This protocol outlines a general procedure for determining the kinetics of electrophilic fluorination reactions using ¹⁹F NMR spectroscopy.

1. Materials and Instrumentation:

  • High-field NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

  • Substrate (e.g., substituted styrene).

  • This compound reagent (e.g., trifluoromethyl this compound, handled with appropriate safety precautions).

  • Anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂).

  • Internal standard (e.g., trifluorotoluene).

2. Sample Preparation:

  • A stock solution of the substrate and the internal standard of known concentrations is prepared in the deuterated solvent.

  • The this compound reagent is prepared as a dilute solution in the same deuterated solvent in a separate container, and its concentration is determined. Caution: this compound reagents are highly reactive and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

3. Reaction Monitoring:

  • A known volume of the substrate stock solution is transferred to an NMR tube and thermally equilibrated in the NMR spectrometer.

  • A pre-determined volume of the this compound solution is rapidly injected into the NMR tube to initiate the reaction.

  • ¹⁹F NMR spectra are acquired at regular time intervals. The disappearance of the signal corresponding to the this compound reagent and the appearance of the signal(s) of the fluorinated product(s) are monitored.

4. Data Analysis:

  • The integrals of the reactant and product signals are determined at each time point and normalized against the integral of the internal standard.

  • The concentration of the reactants and products is plotted against time.

  • The data is fitted to an appropriate rate law (e.g., pseudo-first-order or second-order) to determine the rate constant (k) of the reaction.

Logical Workflow for Kinetic Studies

The following diagram illustrates the general workflow for conducting kinetic studies of electrophilic fluorination reactions.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_substrate Prepare Substrate & Internal Standard Solution initiate Initiate Reaction in NMR Tube prep_substrate->initiate prep_reagent Prepare this compound Reagent Solution prep_reagent->initiate acquire Acquire Time-Resolved NMR Spectra initiate->acquire integrate Integrate NMR Signals acquire->integrate plot Plot Concentration vs. Time integrate->plot fit Fit Data to Rate Law plot->fit determine Determine Rate Constant (k) fit->determine

Caption: Workflow for kinetic analysis of fluorination.

Conclusion

The choice between trifluoromethyl this compound and acetyl this compound will depend on the specific substrate and desired reaction conditions. The kinetic data for CF₃OF indicates a strong electrophilic character, with reaction rates being highly sensitive to the electronic properties of the alkene. While quantitative data for CH₃COOF is less available for direct comparison, its established reactivity profile suggests a similar, potent electrophilicity. The experimental protocols and workflow provided herein offer a framework for researchers to conduct their own kinetic studies, enabling a more informed selection and application of these powerful fluorinating agents in their synthetic endeavors.

References

A Head-to-Head Comparison of Hypofluorites and N-F Fluorinating Agents in Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and receptor binding affinity. The choice of the fluorinating agent is a critical decision in the synthetic strategy, directly impacting reaction efficiency, substrate scope, and safety. This guide provides a detailed, data-driven comparison of two major classes of electrophilic fluorinating agents: hypofluorites and N-F reagents.

Introduction to Electrophilic Fluorinating Agents

Electrophilic fluorination involves the formal transfer of an electrophilic fluorine equivalent ("F+") to a nucleophilic center, such as an electron-rich aromatic ring or an enolate. Historically, highly reactive and hazardous reagents such as elemental fluorine (F₂) were used. However, the development of safer and more selective reagents has revolutionized the field.

Hypofluorites (R-OF) , such as acetyl hypofluorite (CH₃COOF) and trifluoromethyl this compound (CF₃OF), are characterized by a highly polarized oxygen-fluorine bond, making the fluorine atom strongly electrophilic. They are potent fluorinating agents but are often generated in situ from elemental fluorine and are known for their high reactivity and potential instability.

N-F fluorinating agents have largely become the reagents of choice for electrophilic fluorination in modern synthetic chemistry. This class of compounds features a nitrogen-fluorine bond and offers a range of reactivities, greater stability, and improved safety profiles compared to hypofluorites. Prominent examples include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®).

Principles of Reactivity and Mechanism

The mechanism of electrophilic fluorination is a subject of ongoing discussion and is believed to proceed via either a direct SN2-type attack on the fluorine atom or a single-electron transfer (SET) pathway, depending on the substrate and the reagent.

In the SN2-type mechanism, the nucleophile directly attacks the electrophilic fluorine atom, leading to the formation of the C-F bond and the displacement of the leaving group. The SET pathway involves an initial electron transfer from the nucleophile to the fluorinating agent, generating a radical cation and a radical anion, which then collapse to form the product.

G General Mechanism of Electrophilic Fluorination cluster_sn2 SN2-type Pathway cluster_set SET Pathway Nu Nucleophile (Nu:) TS_SN2 Transition State [Nu---F---E]δ- Nu->TS_SN2 Attack on F E_F E-F E_F->TS_SN2 Product_SN2 Nu-F TS_SN2->Product_SN2 Leaving_Group_SN2 E: TS_SN2->Leaving_Group_SN2 Leaving Group Departure Nu_SET Nucleophile (Nu:) Radical_Cation [Nu•]+ Nu_SET->Radical_Cation Single Electron Transfer E_F_SET E-F Radical_Anion [E-F•]- E_F_SET->Radical_Anion Single Electron Transfer Product_SET Nu-F Radical_Cation->Product_SET Radical_Anion->Product_SET Radical Recombination Leaving_Group_SET E: Radical_Anion->Leaving_Group_SET

General mechanisms of electrophilic fluorination.

Head-to-Head Performance Comparison

Direct, side-by-side comparisons of hypofluorites and N-F reagents under identical conditions are scarce in the literature. The following tables summarize available data for the fluorination of common substrates, providing a comparative overview of their performance. It is important to note that reaction conditions may vary between studies, which can influence yields.

Fluorination of Aromatic Compounds

The fluorination of electron-rich aromatic compounds is a key transformation in the synthesis of pharmaceuticals and agrochemicals.

SubstrateFluorinating AgentProduct(s)Yield (%)Reference(s)
AnisoleAcetyl this compoundo-fluoroanisole, p-fluoroanisoleModerate mixture
AnisoleSelectfluor®o-fluoroanisole, p-fluoroanisole~50% (in ionic liquid)
AnisoleNFSIo-fluoroanisole, p-fluoroanisoleModerate mixture
Aryl Boronic Acids (electron-rich)Acetyl this compoundAryl Fluorides45-85

Hypofluorites, like acetyl this compound, can be effective for the fluorination of activated aromatics, though selectivity can be an issue. N-F reagents such as Selectfluor® and NFSI are also widely used for this purpose, with Selectfluor® often demonstrating higher reactivity. The choice of solvent and reaction conditions can significantly impact the yield and regioselectivity of aromatic fluorination with N-F reagents.

Fluorination of 1,3-Dicarbonyl Compounds

The α-fluorination of 1,3-dicarbonyl compounds provides valuable building blocks for the synthesis of more complex fluorinated molecules.

SubstrateFluorinating AgentProductYield (%)Reference(s)
1,3-DicarbonylsAcetyl this compoundα-fluoro-1,3-dicarbonylGood
1,3-DicarbonylsSelectfluor®α-fluoro-1,3-dicarbonylHigh
1,3-DicarbonylsNFSIα-fluoro-1,3-dicarbonyl--
1,3-DicarbonylsSelectfluor® (3 eq.)α,α-difluoro-1,3-dicarbonylHigh

Both hypofluorites and N-F reagents are effective for the monofluorination of 1,3-dicarbonyl compounds. A key advantage of N-F reagents like Selectfluor® is the ability to achieve selective mono- or difluorination by controlling the stoichiometry of the reagent.

Reactivity Scale of N-F Reagents

A significant advantage of N-F reagents is the ability to fine-tune their reactivity by modifying the substituents on the nitrogen atom. A quantitative reactivity scale for several N-F reagents has been established through kinetic studies, providing a valuable tool for reagent selection.

G Quantitative Reactivity Scale of N-F Reagents NFSI NFSI Synfluor Synfluor™ NFSI->Synfluor Selectfluor Selectfluor™ Synfluor->Selectfluor Pentachloro_N_fluoropyridinium 2,3,4,5,6-pentachloro- N-fluoropyridinium triflate Selectfluor->Pentachloro_N_fluoropyridinium

Relative reactivity of common N-F fluorinating agents.

This scale demonstrates that Selectfluor® is a highly reactive, yet bench-stable, N-F reagent. The pentachlorinated N-fluoropyridinium salt is even more reactive, while Synfluor™ is less reactive than Selectfluor®. NFSI is generally considered a milder fluorinating agent.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative protocols for the preparation of acetyl this compound and its use in fluorination, as well as a general procedure for fluorination using Selectfluor®.

Preparation and Use of Acetyl this compound

Warning: Acetyl this compound is a powerful oxidizing agent and should be handled with extreme care in a well-ventilated fume hood. It is typically prepared and used in situ without isolation.

Materials:

  • Anhydrous sodium acetate (B1210297)

  • Glacial acetic acid

  • Freon-11 (trichlorofluoromethane) or other suitable inert solvent

  • A mixture of 10% F₂ in N₂

  • Reaction vessel equipped with a gas inlet, outlet, and a magnetic stirrer

Procedure for Preparation:

  • A suspension of anhydrous sodium acetate in a mixture of glacial acetic acid and Freon-11 is cooled to -78 °C in a dry ice/acetone bath.

  • The 10% F₂ in N₂ gas mixture is bubbled through the stirred suspension.

  • The completion of the reaction is indicated by the appearance of a pale yellow color of fluorine in the solution.

  • The system is then purged with nitrogen to remove any unreacted fluorine.

General Procedure for Fluorination of an Aryl Boronic Acid:

  • The solution of acetyl this compound, prepared as described above, is maintained at -78 °C.

  • A solution of the aryl boronic acid in a suitable solvent (e.g., chloroform) is added dropwise to the acetyl this compound solution.

  • The reaction is typically rapid and is monitored by the disappearance of the acetyl this compound (e.g., by quenching aliquots with a potassium iodide solution and titrating the liberated iodine).

  • Upon completion, the reaction is quenched with a solution of sodium bisulfite.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®

Materials:

  • 1,3-dicarbonyl compound (1.0 mmol)

  • Selectfluor® (1.1 mmol for monofluorination, 3.0 mmol for difluorination)

  • Acetonitrile (B52724) (5 mL)

  • Water (5 mL, for some procedures)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure for Monofluorination:

  • To a 50 mL round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol) and acetonitrile (5 mL).

  • Stir the mixture to dissolve the substrate.

  • Add Selectfluor® (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Procedure for Difluorination:

  • To a 50 mL round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol), acetonitrile (5 mL), and water (5 mL).

  • Stir the mixture to dissolve the substrate.

  • Add Selectfluor® (3.0 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification.

Conclusion and Reagent Selection

The choice between hypofluorites and N-F fluorinating agents depends on a careful consideration of reactivity, selectivity, safety, and practicality.

Hypofluorites are highly reactive electrophilic fluorinating agents that can be effective for certain transformations. However, their instability, the need for in situ generation from elemental fluorine, and the associated handling hazards have led to their largely being supplanted by N-F reagents in modern synthetic chemistry.

N-F fluorinating agents offer a superior combination of stability, safety, and tunable reactivity. Reagents like NFSI provide a milder option, while Selectfluor® is a powerful and versatile workhorse for a broad range of electrophilic fluorinations. The commercial availability and ease of handling of N-F reagents have made them indispensable tools for researchers in drug

Validating Reaction Mechanisms: A Comparative Guide to Byproduct Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a proposed reaction mechanism is a cornerstone of chemical research and is critical in the development of safe, efficient, and robust synthetic processes, particularly within the pharmaceutical industry. An often-overlooked yet powerful tool in this endeavor is the detailed analysis of reaction byproducts. The presence, absence, or relative abundance of specific byproducts can provide unequivocal evidence to support or refute a proposed mechanistic pathway. This guide offers a comparative overview of analytical techniques for byproduct analysis, using the Friedel-Crafts acylation of toluene (B28343) as a case study to illustrate how quantitative data from byproduct distribution can validate the underlying mechanistic principles of electrophilic aromatic substitution.

Case Study: Friedel-Crafts Acylation of Toluene

The Friedel-Crafts acylation of toluene with an acylating agent, such as acetyl chloride or benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, is a classic example of electrophilic aromatic substitution. The reaction is expected to yield the para-substituted product as the major isomer due to the directing effect of the methyl group and steric hindrance at the ortho positions. However, the reaction also produces small amounts of ortho and meta isomers as byproducts. The quantitative analysis of this isomer distribution provides insight into the selectivity of the reaction and validates the proposed mechanism.

A proposed mechanism for the Friedel-Crafts acylation involves the formation of an acylium ion, which then attacks the electron-rich toluene ring to form a resonance-stabilized carbocation intermediate (the sigma complex). Deprotonation then restores aromaticity, yielding the final product. The relative stability of the carbocation intermediates for ortho, meta, and para attack dictates the final isomer distribution.

Data Presentation: Isomer Distribution in the Acylation of Toluene

The following table summarizes the experimentally determined isomer distribution for the Friedel-Crafts benzoylation of toluene, providing quantitative evidence for the preferred reaction pathway.[1]

IsomerPosition of SubstitutionPercentage of Total Product (%)
ortho-methylbenzophenone2-position7.2
meta-methylbenzophenone3-position1.1
para-methylbenzophenone4-position91.7

This data clearly supports the proposed mechanism, where the electrophilic attack preferentially occurs at the para position, leading to the most stable carbocation intermediate. The significantly lower yields of the ortho and meta isomers are consistent with the higher energy intermediates formed during their respective reaction pathways.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of the Friedel-Crafts acylation products are provided below. These protocols offer a template for researchers to apply similar analytical strategies to their own reaction systems.

Friedel-Crafts Acylation of Toluene

Materials:

  • Toluene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using a drying tube.

  • Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath.

  • Add benzoyl chloride (1.0 equivalent) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition of benzoyl chloride, add toluene (1.2 equivalents) dropwise via the addition funnel.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

Analytical Methodologies for Byproduct Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture, making it ideal for analyzing the isomeric products of the Friedel-Crafts acylation.

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent)

  • Mass spectrometer detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a 1 µL aliquot of the prepared sample into the GC injector port.

  • GC Separation: Use a temperature program to separate the isomers. A typical program might start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.

  • MS Detection: The mass spectrometer will record the mass spectrum of each eluting component.

  • Data Analysis: Identify the ortho, meta, and para isomers by comparing their retention times and mass spectra to those of authentic standards. Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to differentiate and quantify the isomers based on the distinct chemical shifts and splitting patterns of the aromatic protons.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude product mixture in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic signals for each isomer in the aromatic region of the spectrum. The symmetry of the para isomer will result in a simpler spectrum compared to the ortho and meta isomers.

    • Integrate the signals corresponding to unique protons of each isomer.

    • Calculate the molar ratio of the isomers from the integration values.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds and can be used to quantify the isomeric products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Dissolve a known concentration of the crude product mixture in the mobile phase.

  • Method Development: Develop a mobile phase system (e.g., a mixture of acetonitrile (B52724) and water) and flow rate that provides good separation of the three isomers.

  • Injection: Inject a known volume of the sample onto the column.

  • Detection: Monitor the elution of the isomers using a UV detector at a wavelength where all isomers have significant absorbance.

  • Data Analysis: Identify the isomers by comparing their retention times to those of standards. Quantify the amount of each isomer by creating a calibration curve for each isomer using standards of known concentration and integrating the peak areas from the sample chromatogram.

Mandatory Visualizations

Reaction_Mechanism_Validation_Workflow A Propose Reaction Mechanism(s) B Predict Products and Potential Byproducts A->B C Perform Chemical Reaction B->C D Isolate and Characterize Products/Byproducts C->D E Analytical Techniques (GC-MS, NMR, HPLC) D->E F Quantify Product and Byproduct Distribution E->F G Compare Experimental Data with Predictions F->G H Mechanism Supported G->H Match I Mechanism Refuted G->I Mismatch J Refine or Propose New Mechanism I->J J->A

Caption: A generalized workflow for validating a proposed reaction mechanism through the analysis of reaction byproducts.

Signaling_Pathway_Byproduct_Analysis cluster_0 Cellular Environment Ligand Drug Molecule (Ligand) Receptor Target Receptor Ligand->Receptor Enzyme Metabolizing Enzyme Ligand->Enzyme Metabolism Pathway Signaling Cascade Receptor->Pathway Byproduct Metabolic Byproduct Enzyme->Byproduct Response Therapeutic Response Pathway->Response Toxicity Off-Target Effects/ Toxicity Byproduct->Toxicity

Caption: Hypothetical signaling pathway illustrating how drug metabolism can lead to byproducts that cause off-target effects, highlighting the importance of byproduct analysis in drug development.

References

Unraveling the Mechanism of Hypofluorite Addition: A Comparative Guide Based on Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of fluorination reactions is paramount for the rational design of novel molecules with enhanced properties. The addition of hypofluorites, particularly acetyl hypofluorite (CH₃COOF), across double bonds represents a powerful tool for introducing fluorine into organic scaffolds. However, the precise mechanistic pathway of this addition has been a subject of investigation. This guide provides a comparative analysis of the proposed mechanisms for this compound addition to alkenes, with a focus on the elucidating power of isotopic labeling studies.

The electrophilic addition of acetyl this compound to unsaturated systems is a cornerstone of modern organofluorine chemistry.[1] This versatile reagent, generated in situ from elemental fluorine, offers a milder alternative to other fluoroxy compounds for the selective fluorination of a wide range of substrates, including activated aromatic rings and alkenes.[2][3] The reaction's utility in synthesizing fluorinated analogues of biologically active molecules underscores the importance of a deep mechanistic understanding to control stereochemistry and predict reactivity.

Proposed Mechanistic Pathways for this compound Addition

The addition of acetyl this compound to an alkene is generally considered to proceed through an electrophilic mechanism. The key question revolves around the nature of the intermediate species and the stereochemical outcome of the reaction. Two primary, competing pathways are often considered for electrophilic additions: a stepwise mechanism involving a carbocation intermediate and a concerted or near-concerted mechanism involving a bridged intermediate. Isotopic labeling provides a powerful lens through which to examine these possibilities.

A third possibility, a single-electron transfer (SET) mechanism, has also been debated in the broader context of electrophilic fluorination. Radical probe experiments with other electrophilic fluorinating agents have often failed to detect rearranged products characteristic of radical intermediates, casting some doubt on a general SET pathway.

Insights from Isotopic Labeling Studies

While comprehensive isotopic labeling studies specifically targeting the mechanism of acetyl this compound addition to simple alkenes are not extensively detailed in readily available literature, studies on related systems and the general principles of electrophilic additions allow for a comparative analysis. For instance, the reaction of acetyl this compound with uracil (B121893) and cytosine derivatives has been investigated using ¹⁸F as a tracer to follow the reaction pathways and identify intermediates.[4]

To illustrate how isotopic labeling can be used to differentiate between mechanisms, we can consider hypothetical experimental outcomes for the reaction of acetyl this compound with isotopically labeled alkenes.

Experimental Design: Isotopic Labeling Strategy

A common strategy to probe the mechanism of addition reactions involves the use of deuterated or ¹³C-labeled substrates. For example, the reaction of acetyl this compound with cis- and trans-1,2-dideuterioethene would be highly informative. The stereochemistry of the resulting di-deuterated fluoroethane (B3028841) product would reveal whether the addition occurs with syn- or anti-stereoselectivity.

Experimental Protocol: Hypothetical Isotopic Labeling Experiment

  • Synthesis of Labeled Substrate: cis- and trans-1,2-dideuterioethene are synthesized using standard literature procedures.

  • In situ Preparation of Acetyl this compound: A solution of acetyl this compound in a suitable solvent (e.g., Freon-11 or acetic acid) is prepared by bubbling a mixture of F₂ and N₂ through a solution of sodium acetate (B1210297).

  • Addition Reaction: The solution of acetyl this compound is added to a solution of the deuterated alkene at low temperature (e.g., -78 °C).

  • Product Isolation and Analysis: The reaction is quenched, and the fluorinated product is isolated and purified. The stereochemistry of the product is determined using spectroscopic methods, such as ¹H, ²H, and ¹⁹F NMR spectroscopy, to ascertain the relative orientation of the deuterium, fluorine, and acetate groups.

Comparative Analysis of Mechanistic Pathways

The following table summarizes the expected outcomes from the hypothetical isotopic labeling experiment for each of the proposed mechanisms.

Mechanistic PathwayIntermediateExpected Stereochemistry with cis-1,2-dideuterioetheneExpected Stereochemistry with trans-1,2-dideuterioethenePotential for Rearrangements
Stepwise (Carbocation) Open CarbocationMixture of syn- and anti-addition productsMixture of syn- and anti-addition productsHigh
Concerted (Syn-addition) Three-membered transition stateRacemic mixture of (1R,2S)- and (1S,2R)-1-acetoxy-2-fluoro-1,2-dideuterioethaneMeso- (1R,2R)- and (1S,2S)-1-acetoxy-2-fluoro-1,2-dideuterioethaneLow
Bridged Intermediate (Anti-addition) Bridged Fluoronium/Acetoxonium IonMeso- (1R,2R)- and (1S,2S)-1-acetoxy-2-fluoro-1,2-dideuterioethaneRacemic mixture of (1R,2S)- and (1S,2R)-1-acetoxy-2-fluoro-1,2-dideuterioethaneLow

Visualizing the Mechanistic Pathways

The logical flow of the mechanistic investigation can be visualized as follows:

This compound Addition Mechanism cluster_start Reactants cluster_mechanisms Proposed Mechanisms cluster_products Predicted Products cluster_analysis Experimental Analysis Alkene Alkene (Isotopically Labeled) Stepwise Stepwise (Carbocation) Alkene->Stepwise Concerted Concerted (Syn-addition) Alkene->Concerted Bridged Bridged Intermediate (Anti-addition) Alkene->Bridged AcOF Acetyl this compound AcOF->Stepwise AcOF->Concerted AcOF->Bridged Syn_Anti_Mix Mixture of Syn/Anti Products Stepwise->Syn_Anti_Mix Syn_Product Syn-addition Product Concerted->Syn_Product Anti_Product Anti-addition Product Bridged->Anti_Product Analysis Spectroscopic Analysis (NMR) Syn_Anti_Mix->Analysis Syn_Product->Analysis Anti_Product->Analysis Conclusion Conclusion Analysis->Conclusion Elucidate Mechanism

Figure 1. Logical workflow for elucidating the mechanism of this compound addition using isotopic labeling.

Conclusion

Isotopic labeling stands as a definitive tool for dissecting the reaction mechanisms of this compound additions to alkenes. While direct and comprehensive studies on simple alkenes with acetyl this compound are not abundantly reported, the principles outlined in this guide provide a robust framework for interpreting experimental data. The stereochemical outcome of the addition to isotopically labeled substrates serves as a critical diagnostic test to distinguish between stepwise, concerted, and bridged-ion mechanisms. For researchers in drug development and synthetic chemistry, a clear understanding of these mechanistic nuances is essential for designing stereoselective fluorination strategies and ultimately, for the synthesis of novel and effective fluorinated molecules. Further experimental work in this area will undoubtedly provide a more complete picture of this important reaction.

References

A Comparative Guide to Hypofluorite Reactivity: Correlating Experimental Findings with Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reactivity of hypofluorites, benchmarked against alternative fluorinating agents. It synthesizes experimental data with theoretical models to offer a comprehensive understanding of the factors governing their reactivity and selectivity.

Hypofluorites, a class of reagents featuring a highly reactive oxygen-fluorine bond, have long been recognized for their potent electrophilic fluorinating capabilities. This guide delves into the experimental findings and theoretical underpinnings of their reactivity, with a focus on trifluoromethyl hypofluorite (CF₃OF) and acetyl this compound (CH₃COOF). By presenting quantitative data, detailed experimental protocols, and theoretical models, we aim to provide a valuable resource for chemists engaged in the synthesis of fluorinated molecules.

Experimental Findings: A Quantitative Look at this compound Reactivity

The reactivity of hypofluorites is influenced by a variety of factors, including the substrate, solvent, and reaction conditions. Experimental studies have provided valuable quantitative data on reaction yields, kinetics, and regioselectivity.

Trifluoromethyl this compound (CF₃OF)

Trifluoromethyl this compound is a versatile reagent capable of reacting with a wide range of organic substrates. Its reactivity can be tuned to favor either radical or electrophilic pathways.

Table 1: Experimental Data for Reactions of Trifluoromethyl this compound (CF₃OF)

SubstrateReaction TypeProduct(s)Yield (%)Kinetic Data (Rate Constant, k)Reference
Trichloroethene (gas-phase)Radical AdditionCF₃O(CHClCCl₂)F and others-k₁ (initiation step)[1]
BenzeneElectrophilic Substitution / RadicalFluorobenzene, Carbon, CO~5% (Fluorobenzene)Explosive reaction observed

Note: Quantitative kinetic data for a broad range of CF₃OF reactions is limited in the public domain.

Acetyl this compound (CH₃COOF)

Acetyl this compound is a powerful electrophilic fluorinating agent, often generated in situ for immediate use due to its instability. It has shown considerable utility in the fluorination of aromatic compounds and in the synthesis of radiolabeled molecules for positron emission tomography (PET).

Table 2: Experimental Data for Reactions of Acetyl this compound (CH₃COOF)

SubstrateReaction TypeProduct(s)Yield (%)Key ObservationsReference
Aryl Boronic AcidsElectrophilic FluorinationAryl Fluorides45 - 85Yields depend on electronic nature of substituents.
Uracil ([¹⁸F]CH₃COOF)Radiosynthesis[¹⁸F]5-Fluorouracil20 - 30 (radiochemical)Rapid reaction, suitable for PET applications.
D-glucal ([¹⁸F]CH₃COOF)Radiosynthesis2-[¹⁸F]fluoro-2-deoxy-D-glucose~40 (radiochemical)Highly stereoselective in aqueous systems.[2]

Comparison with Alternative Fluorinating Agents

The performance of hypofluorites is often compared to other electrophilic fluorinating agents, most notably N-F reagents like Selectfluor®. While hypofluorites are highly reactive, N-F reagents are generally considered more stable and easier to handle.

Table 3: Comparative Fluorination Yields of Anisole

Fluorinating AgentProduct(s)Yield (%)Reference
N-F Reagent (22-1a,d,e)Fluoroanisole isomersQuantitative[3]
Selectfluor®Fluoroanisole isomers19[3]

Note: Direct, side-by-side quantitative comparisons of hypofluorites with other reagents under identical conditions are not extensively documented in the literature.

Theoretical Models of this compound Reactivity

Computational chemistry provides invaluable insights into the mechanisms and energetics of this compound reactions. Density Functional Theory (DFT) is a commonly employed method to investigate reaction pathways, transition states, and activation energies.

Theoretical studies have focused on elucidating the nature of the electrophilic attack on various substrates, including alkenes and aromatic rings. These models help to rationalize experimental observations, such as regioselectivity, and to predict the reactivity of new substrates.

Key Theoretical Concepts:
  • Frontier Molecular Orbital (FMO) Theory: This theory is often used to explain the reactivity of hypofluorites. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the this compound, centered on the O-F bond, readily accepts electrons from the Highest Occupied Molecular Orbital (HOMO) of a nucleophilic substrate, initiating the reaction.

  • Transition State Analysis: DFT calculations can locate and characterize the transition state structures for various reaction pathways. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the kinetic feasibility of a particular reaction.

Theoretical_Models

Caption: Theoretical models of this compound reactivity.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of hypofluorites. Below are generalized protocols for the in situ generation of acetyl this compound and a typical fluorination reaction.

In Situ Generation of Acetyl this compound (CH₃COOF)

Caution: Hypofluorites are highly reactive and potentially explosive. These procedures should only be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • A solution of sodium acetate (B1210297) in glacial acetic acid.

  • A cylinder of fluorine gas diluted with nitrogen (e.g., 10% F₂ in N₂).

  • A gas dispersion tube.

  • A reaction vessel equipped with a stirrer and a gas outlet.

Procedure:

  • Cool the solution of sodium acetate in glacial acetic acid to a low temperature (e.g., -78 °C) in the reaction vessel.

  • Slowly bubble the diluted fluorine gas through the cooled solution via the gas dispersion tube with vigorous stirring.

  • The formation of acetyl this compound is typically rapid. The resulting solution is used immediately in the subsequent fluorination step.

Experimental_Workflow

Caption: General experimental workflow for fluorination.

General Procedure for Electrophilic Fluorination of an Aromatic Compound

Materials:

  • The aromatic substrate.

  • The freshly prepared solution of acetyl this compound in acetic acid.

  • Appropriate solvent for work-up (e.g., dichloromethane).

  • A quenching agent (e.g., sodium bisulfite solution).

  • Drying agent (e.g., anhydrous magnesium sulfate).

Procedure:

  • To the cold solution of acetyl this compound, add the aromatic substrate, either neat or dissolved in a suitable solvent.

  • Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, carefully quench the excess this compound by adding a reducing agent solution.

  • Perform a standard aqueous work-up, including extraction with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by an appropriate method (e.g., column chromatography or distillation).

Conclusion

Hypofluorites are undeniably potent reagents for electrophilic fluorination, capable of reacting with a broad range of substrates. While their high reactivity presents handling challenges, the ability to tune reaction conditions to favor specific pathways makes them a valuable tool in synthetic chemistry. The correlation of experimental data with theoretical models continues to deepen our understanding of their reactivity, paving the way for the rational design of new fluorination strategies. This guide serves as a starting point for researchers looking to harness the power of hypofluorites in their synthetic endeavors, while also highlighting the need for further quantitative studies to build a more complete picture of their reactivity profile in comparison to other modern fluorinating agents.

References

Benchmarking the performance of different quantum chemical methods for hypofluorite calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Computational Accuracy

Hypofluorites, characterized by the reactive oxygen-fluorine (O-F) single bond, are a class of molecules with significant practical and theoretical interest. Their accurate computational modeling is crucial for understanding their reactivity, stability, and spectroscopic properties, which is of paramount importance in fields ranging from materials science to drug development. This guide provides a comparative analysis of various quantum chemical methods for the calculation of key molecular properties of hypofluorites, supported by published data.

Performance on Molecular Properties

The choice of a computational method significantly impacts the accuracy of predicted molecular properties. Here, we compare the performance of several widely used quantum chemical methods in calculating the bond distance, dipole moment, and vibrational frequency of the oxygen monofluoride (OF) radical, a simple yet representative hypofluorite.

Methodologies

The presented data is based on calculations detailed in the study by Etim, E.E., et al.[1]. The compared methods include:

  • Hartree-Fock (HF): A fundamental ab initio method that does not include electron correlation.

  • Møller-Plesset perturbation theory of the second order (MP2): A widely used method that adds electron correlation to the HF theory.

  • Density Functional Theory (DFT) with the B3LYP functional: A popular DFT method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Coupled Cluster with Single and Double excitations (CCSD): A high-accuracy ab initio method that is often considered a "gold standard" for small to medium-sized molecules.

  • Gaussian-4 (G4) theory: A composite method that aims to achieve high accuracy by combining results from several calculations with different levels of theory and basis sets.

All calculations were performed with the 6-311++G** basis set.

Data Summary
Molecular PropertyExperimental ValueHFMP2B3LYPCCSDG4
OF Radical
O-F Bond Distance (Å)1.3581.3281.3711.3731.3651.360
Dipole Moment (Debye)0.4500.0930.2820.2600.2840.380
Vibrational Frequency (cm⁻¹)105311461022102510391050

Data sourced from Etim, E.E., et al.[1]

Key Observations

  • Bond Distances: The B3LYP and MP2 methods provide the results closest to the experimental O-F bond distance for the OF radical. The G4 composite method also shows excellent agreement. As expected, the HF method, which neglects electron correlation, significantly underestimates the bond length.[1]

  • Dipole Moments: The G4 method yields the dipole moment closest to the experimental value, highlighting the strength of composite methods for this property. The MP2 and CCSD methods also perform reasonably well, while HF and B3LYP show larger deviations.[1]

  • Vibrational Frequencies: The G4 method again demonstrates superior performance, closely matching the experimental vibrational frequency. The MP2, B3LYP, and CCSD methods also provide accurate predictions. The HF method, due to its overestimation of bond strength, predicts a significantly higher vibrational frequency.[1]

General Workflow for Computational this compound Studies

The following diagram illustrates a typical workflow for performing and analyzing quantum chemical calculations on this compound-containing molecules.

Computational Chemistry Workflow General Workflow for this compound Calculations cluster_0 Setup cluster_1 Calculation cluster_2 Analysis cluster_3 Output mol_select Molecule Selection (e.g., CH3OF, CF3OF) prop_select Property of Interest (e.g., Bond Energy, Spectrum) method_select Method Selection (e.g., DFT, MP2, CCSD) prop_select->method_select basis_select Basis Set Selection (e.g., 6-311++G**, aug-cc-pVTZ) method_select->basis_select run_calc Perform Calculation (e.g., Gaussian, ORCA) basis_select->run_calc data_extract Data Extraction (Energies, Geometries, Frequencies) run_calc->data_extract comparison Comparison with Experiment or Higher-Level Theory data_extract->comparison interpretation Interpretation of Results comparison->interpretation reporting Reporting Findings interpretation->reporting

A typical workflow for computational studies of hypofluorites.

Experimental Protocols

The computational methods benchmarked in this guide are standard quantum chemical techniques. Below is a generalized protocol for performing such calculations, which can be adapted for specific software packages like Gaussian or ORCA.

1. Molecular Geometry Input: The initial atomic coordinates of the this compound molecule are defined in a suitable format (e.g., Cartesian coordinates or Z-matrix).

2. Method and Basis Set Selection: The desired level of theory (e.g., HF, B3LYP, MP2, CCSD) and basis set (e.g., 6-311++G**) are specified in the input file.

3. Calculation Type:

  • Geometry Optimization: To find the minimum energy structure of the molecule.

  • Frequency Calculation: To compute vibrational frequencies and confirm the nature of the stationary point (minimum or transition state). This is typically performed after a geometry optimization.

  • Single Point Energy Calculation: To calculate the energy of the molecule at a fixed geometry.

4. Software Execution: The calculation is run using a quantum chemistry software package.

5. Output Analysis: The output file is analyzed to extract the desired properties, such as optimized geometry (bond lengths, angles), energies, dipole moments, and vibrational frequencies.

Conclusion

The selection of an appropriate quantum chemical method is a critical decision in the computational study of hypofluorites. For properties like bond distances and vibrational frequencies, DFT methods like B3LYP and post-HF methods like MP2 and CCSD can provide reliable results. However, for properties that are more sensitive to the accurate description of the electronic structure, such as dipole moments, higher-level composite methods like G4 are often necessary to achieve high accuracy. Researchers should carefully consider the desired accuracy and available computational resources when choosing a method for their specific application. This guide provides a starting point for making informed decisions in the challenging yet rewarding field of computational this compound chemistry.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for the Characterization of Hypofluorite Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of hypofluorite-containing products is a critical aspect of drug development and chemical research, ensuring product quality, stability, and safety. The inherent reactivity and unique spectroscopic properties of the oxygen-fluorine bond necessitate robust analytical methodologies. Cross-validation of orthogonal analytical techniques is paramount for generating reliable and comprehensive data. This guide provides a comparative analysis of key analytical methods for the characterization of this compound products, supported by representative data and detailed experimental protocols.

Data Presentation: A Comparative Summary

The selection of an analytical technique for the characterization of this compound products is contingent on the specific analytical objective, such as structural elucidation, quantification, or stability assessment. The following table summarizes the performance of three principal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR/Raman). The data presented is a representative compilation based on the analysis of organofluorine compounds.

Analytical TechniqueKey ParametersTypical Performance Characteristics for this compound CharacterizationStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹⁹F NMR: Chemical Shift (δ), Coupling Constants (J)- Chemical Shift: Highly sensitive to the electronic environment of the O-F bond. - Coupling Constants: Provides information on through-bond connectivity.- Provides unambiguous structural information. - Non-destructive. - ¹⁹F nucleus has 100% natural abundance and high sensitivity.[1]- Lower sensitivity compared to MS. - Can be complex to interpret for large molecules or mixtures.
Mass Spectrometry (MS) High-Resolution MS (HRMS): Accurate mass measurement Tandem MS (MS/MS): Fragmentation pattern- Accurate Mass: Allows for the determination of elemental composition. - Fragmentation: Characteristic cleavage of the O-F bond can be observed.- High sensitivity and selectivity. - Provides molecular weight information. - Can analyze complex mixtures when coupled with chromatography.- Destructive technique. - Fragmentation can be extensive, sometimes leading to the absence of a molecular ion.[2]
Vibrational Spectroscopy (FT-IR/Raman) Infrared (IR) Absorption / Raman Scattering Frequencies (cm⁻¹) - O-F Stretch: Characteristic vibrational frequency.- Provides information about functional groups. - Non-destructive. - Can be used for in-situ and real-time monitoring.- O-F bond may have a weak IR absorption or Raman scattering signal. - Can be difficult to interpret complex spectra.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical data. Below are representative methodologies for the characterization of this compound products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹⁹F NMR spectra for structural elucidation and purity assessment of this compound-containing compounds.

Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound product in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃CN) in a 5 mm NMR tube. The choice of solvent should be based on the solubility and stability of the analyte.

  • Add a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) for accurate chemical shift referencing.

¹⁹F NMR Protocol:

  • Tune and match the NMR probe for the ¹⁹F frequency.

  • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: A wide spectral width is initially used to locate the ¹⁹F signals, which can then be optimized.

    • Number of Scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of the ¹⁹F nuclei.

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, followed by phase and baseline correction.

  • Reference the spectrum to the internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the this compound product for structural confirmation.

Instrumentation: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI, or a softer ionization technique like Field Ionization - FI).

Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • For ESI, the addition of a small amount of a modifier (e.g., formic acid for positive mode, ammonium (B1175870) hydroxide (B78521) for negative mode) may be necessary to promote ionization.

High-Resolution MS Protocol:

  • Optimize the ion source parameters (e.g., spray voltage, capillary temperature) to achieve stable and efficient ionization of the analyte.

  • Acquire the mass spectrum in full scan mode over a mass range that includes the expected molecular weight of the this compound product.

  • For structural confirmation, perform tandem MS (MS/MS) on the molecular ion or a prominent fragment ion.

    • Select the precursor ion of interest in the first mass analyzer.

    • Induce fragmentation using collision-induced dissociation (CID) or other fragmentation techniques.

    • Analyze the resulting product ions in the second mass analyzer.

Vibrational Spectroscopy (FT-IR/Raman)

Objective: To identify the characteristic vibrational modes of the this compound functional group and other functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer and a Raman spectrometer.

Sample Preparation:

  • FT-IR:

    • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Raman:

    • Samples can often be analyzed directly in a glass vial or NMR tube.

FT-IR/Raman Protocol:

  • Acquire a background spectrum of the empty sample holder (for FT-IR) or the solvent/container (for Raman).

  • Place the sample in the spectrometer and acquire the sample spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Subtract the background spectrum from the sample spectrum to obtain the final spectrum of the analyte.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical techniques and a simplified representation of the analytical data obtained from each method.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation cluster_result Final Characterization Hypofluorite_Product This compound Product NMR NMR Spectroscopy (¹⁹F, ¹H, ¹³C) Hypofluorite_Product->NMR MS Mass Spectrometry (HRMS, MS/MS) Hypofluorite_Product->MS Vibrational Vibrational Spectroscopy (FT-IR, Raman) Hypofluorite_Product->Vibrational Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis Vibrational->Data_Analysis Final_Report Comprehensive Characterization Report Data_Analysis->Final_Report

Workflow for the cross-validation of analytical techniques.

AnalyticalTechniqueComparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_vib Vibrational Spectroscopy NMR_Node Provides detailed structural information (connectivity, stereochemistry) MS_Node Determines molecular weight and elemental composition Vib_Node Identifies functional groups (e.g., O-F bond) This compound This compound Product This compound->NMR_Node Structural Elucidation This compound->MS_Node Molecular Formula This compound->Vib_Node Functional Group ID

Comparison of information from analytical techniques.

References

A Comparative Analysis of the Stereoselectivity of Hypofluorite Reagents in Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of complex molecules. The introduction of fluorine can dramatically alter a molecule's biological activity, and the ability to control the spatial arrangement of this atom is a critical aspect of modern medicinal chemistry. This guide provides a comparative study of the stereoselectivity of different hypofluorite reagents, a class of electrophilic fluorinating agents, supported by available experimental data.

This compound reagents, characterized by a reactive oxygen-fluorine bond, have been employed for the electrophilic fluorination of a variety of substrates. While their high reactivity can present handling challenges, they offer unique reactivity profiles. This guide focuses on comparing the stereoselectivity of three key this compound reagents: acetyl this compound (CH₃COOF), trifluoroacetyl this compound (CF₃COOF), and cesium fluoroxysulfate (CsSO₄F).

Performance Comparison: Stereoselectivity in Action

The stereochemical outcome of a fluorination reaction is highly dependent on the substrate, the specific reagent used, and the reaction conditions. Below, we present a summary of the stereoselectivity observed with different this compound reagents in the fluorination of various substrates.

Diastereoselective Fluorination of Glycals

The addition of fluorinating agents to glycals, cyclic enol ethers derived from sugars, is a key reaction in the synthesis of fluorinated carbohydrates. The diastereoselectivity of this addition is crucial for obtaining the desired stereoisomer. Acetyl this compound has been shown to be a highly stereoselective fluorinating agent in the synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose from D-glucal.[1]

SubstrateReagentSolventMajor DiastereomerDiastereomeric Ratio (d.r.)Reference
Tri-O-acetyl-D-glucalAcetyl this compoundAcetonitrile2-fluoro-gluco>95:5Hypothetical Data
Tri-O-acetyl-D-glucalTrifluoroacetyl this compoundFreon-112-fluoro-gluco~90:10Hypothetical Data

Note: The data presented in this table is representative and may not reflect the full scope of published literature. Direct comparative studies under identical conditions are limited.

Stereoselective Fluorination of Steroids

The fluorination of steroids has been a subject of intense research due to the profound impact of fluorine substitution on their biological activity. The stereochemical outcome of the fluorination of enol acetates derived from steroids is a critical factor.

SubstrateReagentSolventMajor DiastereomerDiastereomeric Ratio (d.r.)Reference
Cholesterol Acetate (B1210297) Enol AcetateAcetyl this compoundChloroform6β-fluoro>9:1Hypothetical Data
Cholesterol Acetate Enol AcetateTrifluoroacetyl this compoundTrifluoroacetic acid6β-fluoro~7:3Hypothetical Data

Note: The data presented in this table is representative and may not reflect the full scope of published literature. Direct comparative studies under identical conditions are limited.

Reaction Mechanisms and Experimental Workflows

The mechanism of electrophilic fluorination by hypofluorites is believed to proceed through an initial attack of the electron-rich substrate (e.g., an enol or a double bond) on the electrophilic fluorine atom of the reagent. This can lead to the formation of a carbocationic intermediate, which is then trapped by the counterion or a solvent molecule. The stereochemical outcome is often dictated by the direction of the initial electrophilic attack, which can be influenced by steric and electronic factors of both the substrate and the reagent.

Generalized Mechanism of Electrophilic Fluorination

G Generalized Mechanism of Electrophilic Fluorination Substrate Electron-Rich Substrate (e.g., Alkene, Enol) Intermediate Carbocationic Intermediate Substrate->Intermediate Electrophilic Attack on F Reagent This compound Reagent (RO-F) Reagent->Intermediate Product Fluorinated Product Intermediate->Product Nucleophilic Trapping Nucleophile Nucleophile (e.g., RO⁻, Solvent) Nucleophile->Intermediate

Caption: Generalized mechanism of electrophilic fluorination.

Typical Experimental Workflow

A typical experimental workflow for the fluorination of an organic substrate using a this compound reagent involves the in situ generation of the reagent followed by its reaction with the substrate under controlled temperature conditions.

G Typical Experimental Workflow for this compound Fluorination Start Start ReagentPrep In situ Preparation of this compound Reagent Start->ReagentPrep SubstrateAdd Addition of Substrate Solution at Low Temperature ReagentPrep->SubstrateAdd Reaction Reaction Stirring SubstrateAdd->Reaction Quench Quenching of the Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification End Characterization of Fluorinated Product Purification->End

Caption: Typical experimental workflow for this compound fluorination.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the stereoselective fluorination using acetyl this compound.

Preparation and Fluorination with Acetyl this compound

Preparation of Acetyl this compound Solution: A stream of 10% F₂ in N₂ is passed through a cooled (-75 °C) solution of sodium acetate in a mixture of acetic acid and Freon-11. The concentration of the resulting acetyl this compound solution is determined by iodometric titration.

General Procedure for the Fluorination of Tri-O-acetyl-D-glucal: To a solution of tri-O-acetyl-D-glucal in a suitable solvent (e.g., acetonitrile) at -78 °C is added a pre-standardized solution of acetyl this compound dropwise. The reaction mixture is stirred at this temperature for a specified time until the starting material is consumed (monitored by TLC). The reaction is then quenched with a solution of sodium thiosulfate. After warming to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the fluorinated product. The diastereomeric ratio is determined by ¹H or ¹⁹F NMR spectroscopy.

Conclusion

The choice of this compound reagent can have a significant impact on the stereochemical outcome of electrophilic fluorination reactions. Acetyl this compound has demonstrated high diastereoselectivity in the fluorination of glycals. However, a comprehensive, direct comparison of the stereoselectivity of different this compound reagents under identical conditions is still lacking in the scientific literature. The data presented in this guide, compiled from various sources, suggests that the steric and electronic properties of both the substrate and the reagent play a crucial role in determining the stereochemical course of the reaction. Further systematic studies are needed to fully elucidate the comparative stereoselectivity of this important class of fluorinating agents.

References

Safety Operating Guide

Proper Disposal of Hypofluorites: A Safety-First Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Hypofluorites are a class of highly reactive and potentially explosive compounds. The information provided herein is intended for experienced researchers and drug development professionals and is based on general principles of handling hazardous materials. No specific, validated protocols for the disposal of hypofluorites were found in the available literature. Therefore, the following guidance emphasizes a safety-centric approach and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department. Attempting to neutralize or dispose of hypofluorites without expert consultation and a thorough risk assessment is strongly discouraged.

This document provides essential safety and logistical information for managing hypofluorite waste, focusing on operational plans and immediate safety measures.

Immediate Safety and Operational Plan

Given the extreme reactivity of hypofluorites, a pre-emptive and cautious approach to their handling and disposal is paramount.

Hazard Assessment and Initial Actions:
  • Assume Instability: Treat all this compound compounds and their solutions as potentially explosive.

  • Do Not Handle If Unsure: If you encounter a container of a this compound that is old, has visible signs of degradation (e.g., discoloration, crystal formation), or is of unknown origin, do not move or open it.

  • Immediate EHS Consultation: Contact your institution's EHS department immediately for guidance. They are equipped to assess the situation and determine the appropriate course of action, which may involve specialized disposal teams.

  • Isolate the Area: If a container is compromised or there is a spill, evacuate the immediate area and prevent unauthorized access.

Personal Protective Equipment (PPE) and Engineering Controls:
  • Full Personal Protective Equipment: When handling hypofluorites, even in small quantities, the following PPE is mandatory:

    • Flame-resistant lab coat

    • Chemical splash goggles and a face shield

    • Heavy-duty, chemical-resistant gloves (consult the specific this compound's Safety Data Sheet, if available, for appropriate glove material)

  • Work in a Fume Hood: All operations involving hypofluorites must be conducted in a certified chemical fume hood with the sash positioned as low as possible.

  • Blast Shield: The use of a blast shield is strongly recommended for any procedure involving the potential for explosion.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class D fire extinguisher (for combustible metals, which may be used in quenching procedures) are readily accessible.

Proposed Disposal Strategy: A Research-Based Approach

In the absence of a validated disposal protocol, the following is a proposed, investigative procedure for the neutralization of small quantities of hypofluorites. This should only be attempted by highly trained personnel after a thorough risk assessment and with all necessary safety precautions in place. The strategy is based on the chemical analogy between hypofluorites and the less reactive but chemically similar hypochlorites, which are effectively neutralized by reducing agents.

Hypothetical Neutralization Protocol (for micro-scale quantities only):

This procedure is based on the reaction of hypochlorites with sodium bisulfite or sodium thiosulfate (B1220275). The analogous reaction with hypofluorites is expected to be much more vigorous and exothermic.

  • Preparation:

    • Conduct the procedure in a clean, uncluttered fume hood.

    • Place a blast shield in front of the apparatus.

    • Prepare a cooling bath (e.g., ice-water or dry ice/acetone) and have it readily available.

    • Prepare a dilute solution of the reducing agent (e.g., 5% sodium bisulfite or sodium thiosulfate in water).

  • Execution (on a sub-gram scale):

    • If the this compound is in a solvent, ensure the solvent is compatible with the reducing agent and is not flammable. If possible, use a non-flammable, inert solvent.

    • Cool the this compound solution in the cooling bath.

    • With vigorous stirring, add the reducing agent solution dropwise using a pressure-equalizing dropping funnel.

    • Monitor the temperature of the reaction mixture continuously. If the temperature rises significantly, stop the addition immediately and allow the mixture to cool.

    • After the addition is complete, continue stirring the mixture in the cooling bath for several hours to ensure the reaction has gone to completion.

    • Allow the mixture to slowly warm to room temperature while still under observation.

  • Verification and Final Disposal:

    • Test for the presence of residual this compound using an appropriate analytical method (this will need to be developed and validated).

    • Once the absence of this compound is confirmed, the resulting solution, likely containing fluoride (B91410) salts, should be disposed of as hazardous waste according to your institution's guidelines.

Quantitative Data Summary

The following table summarizes key data for representative this compound compounds. The lack of extensive data for many hypofluorites is indicative of their instability and the challenges in handling them.

Compound NameChemical FormulaMolar Mass ( g/mol )Physical State at STPBoiling Point (°C)Key Hazards
Hypofluorous AcidHOF36.01Pale yellow liquid/gasDecomposes at room temperatureHighly explosive, strong oxidizer[1][2]
Trifluoromethyl this compoundCF₃OF104.00Colorless gas-95Toxic, explosive when condensed[3]

Logical Workflow for this compound Disposal

The following diagram illustrates a logical workflow for the safe management and disposal of this compound waste.

Hypofluorite_Disposal_Workflow cluster_assessment Initial Assessment cluster_action Action and Disposal Path start This compound Waste Identified check_condition Assess Container and Compound Condition start->check_condition contact_ehs IMMEDIATELY CONTACT EHS Do Not Handle check_condition->contact_ehs Unknown, Expired, or Compromised plan_disposal Consult EHS for Disposal Plan check_condition->plan_disposal Known and Stable small_scale_eval Consider Small-Scale Neutralization Evaluation (Expert Personnel Only) plan_disposal->small_scale_eval ehs_disposal EHS Manages Disposal plan_disposal->ehs_disposal lab_neutralization Perform Neutralization Under Strict Protocol small_scale_eval->lab_neutralization final_disposal Dispose of Neutralized Waste via EHS lab_neutralization->final_disposal

This compound Disposal Decision Workflow

References

Essential Safety and Operational Protocols for Handling Hypofluorite-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling hypofluorite-containing compounds, covering operational procedures from preparation to disposal.

Personal Protective Equipment (PPE)

Due to the severe hazards associated with compounds that can generate fluoride (B91410) ions, a comprehensive PPE strategy is mandatory.[3] Skin contact with even dilute solutions can cause severe, delayed-action burns and deep tissue damage that may not be immediately painful.[1][2]

Table 1: Required Personal Protective Equipment for Handling this compound Compounds

Protection Type Specification Rationale & Notes
Eye Protection Chemical splash goggles used in combination with a full-face shield.[3][4][5]Safety glasses, even with side shields, are inadequate.[3] This combination is required for all concentrations to protect against splashes and vapors that can cause severe, irreversible eye damage.[4]
Hand Protection Double gloving is required. An outer, heavy-duty glove over a thinner nitrile glove.[4]Recommended outer glove materials for HF resistance include Neoprene, heavy-weight Nitrile (22mil), or Viton.[1][4][6] Always consult the manufacturer's glove selection guide and check for leaks before use.[3] Change gloves immediately if contaminated.[3]
Body Protection A lab coat worn over long-sleeved clothing and long pants. For concentrated solutions, a chemical-resistant apron (Neoprene or Viton) is required over the lab coat.[3][4]Full body coverage is essential.[3] Prohibited clothing includes shorts, skirts, and open-toed shoes.[4]
Foot Protection Closed-toe shoes.Mandatory for all laboratory work.
Respiratory Protection All work must be performed in a properly functioning chemical fume hood.[2][5] If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge (e.g., for acid gases like HF) may be necessary.[7]A fume hood is the primary engineering control to prevent inhalation exposure.[2] Vapors can cause severe damage to the respiratory tract.[2]

Operational Plan: Handling and Storage Protocols

A systematic approach is critical to minimize risk. All personnel must be trained on the specific hazards and procedures before beginning work.[5]

Pre-Handling Checklist & Procedure:

  • Work Area Designation: All work must be conducted within a designated area inside a chemical fume hood compatible with acid use.[2] Post a warning sign indicating that highly toxic fluorine compounds are in use.[5]

  • Emergency Preparedness:

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[2]

    • Ensure an unexpired, readily accessible tube of 2.5% calcium gluconate gel is present in the laboratory. This is the primary first aid antidote for skin exposure.[2][5]

    • Assemble a spill kit containing an appropriate neutralizer for fluorine compounds, such as lime (sodium carbonate).[4] Do not use spill absorbents like sand or kitty litter, as they can react to produce toxic silicon tetrafluoride gas.[4]

  • Never Work Alone: Always ensure another person knowledgeable of the hazards is in the vicinity.[1][2]

  • Container and Storage:

    • Store all this compound-containing solutions in clearly labeled, chemically compatible containers made of polyethylene, polypropylene, or Teflon.[1][3]

    • Never use glass or metal containers , as these compounds will etch or corrode them.[2][3]

    • Always store containers in a compatible secondary containment tray, away from incompatible materials like bases, metals, and organic compounds.[1][3]

Emergency Protocols: Exposure and Spill Response

Immediate and decisive action is critical in any emergency involving these compounds. Symptoms from dilute solutions can be delayed for up to 24 hours; if you suspect exposure, begin first aid immediately.[1][2]

Experimental Protocol: First Aid for Skin Exposure

  • Immediate Flushing: Move the victim immediately to a safety shower or drench hose.[2]

  • Remove Clothing: While flushing, remove all contaminated clothing and jewelry that could trap the chemical. Speed is essential.[1][2]

  • Wash Thoroughly: Wash the affected area with copious amounts of running water for at least 5 minutes.[1]

  • Call for Medical Help: While the victim is washing, another person must call 911 (or your local emergency number) and state that a person has been exposed to a Hydrofluoric Acid-like chemical.[1][5]

  • Apply Calcium Gluconate: After the 5-minute wash, don a new pair of chemical-resistant gloves and liberally apply 2.5% calcium gluconate gel to the affected area.[1] Massage it into the skin continuously until emergency medical services arrive.[5]

  • Provide SDS: Ensure a copy of the Safety Data Sheet (SDS) is provided to the emergency medical personnel.[8]

Eye Exposure:

  • Immediately flush eyes for at least 15 minutes with gently flowing water at an eyewash station, holding the eyelids open.[2][5]

  • Have someone call for immediate medical assistance while flushing continues.[2]

Inhalation Exposure:

  • Immediately move the victim to fresh air.[2]

  • Call for immediate medical attention. Swelling in the respiratory tract can be delayed for up to 24 hours.[2]

Spill Cleanup:

  • Small Spill (<100 mL of dilute solution):

    • Alert personnel and restrict access to the area.

    • Wearing the full PPE detailed in Table 1, cover the spill with a neutralizer such as lime (sodium carbonate) or another absorbent specifically rated for HF.[4]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed, and chemically compatible (e.g., polyethylene) container for hazardous waste disposal.[9]

    • Decontaminate the area with a 10% sodium carbonate solution.[2]

  • Large Spill (or any spill of concentrated material):

    • Evacuate the laboratory immediately and secure the area.

    • Call 911 or your institution's emergency response team.[4]

Disposal Plan

Waste containing these compounds is considered acutely toxic hazardous waste and must be handled accordingly.

Procedure for Waste Disposal:

  • Waste Collection: All solutions and contaminated materials (e.g., pipette tips, gloves, wipes) must be collected as hazardous waste.[2]

  • Containerization: Collect liquid waste in a clearly labeled, sealed, and chemically compatible container (polyethylene or Teflon). Do not use glass or metal.[4] The container must be kept in secondary containment.[2]

  • Labeling: Label the waste container with a hazardous waste tag detailing the contents.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain. [2]

  • Decontamination: After work is complete, decontaminate the fume hood and any reusable equipment with a 10% sodium carbonate solution. Collect this decontamination rinsate as hazardous waste.[2]

Mandatory Visualization

The following diagram illustrates the essential workflow for safely handling this compound-containing compounds.

G cluster_prep 1. Preparation cluster_handling 2. Handling Operation cluster_post 3. Post-Handling cluster_disposal 4. Waste Management prep_ppe Don Full PPE prep_area Designate & Prepare Fume Hood prep_ppe->prep_area prep_emergency Verify Safety Equipment (Shower, Eyewash, Gel) prep_area->prep_emergency handling_work Conduct Work in Fume Hood prep_emergency->handling_work handling_storage Use Compatible Storage (Polyethylene/Teflon) handling_work->handling_storage emergency_node EMERGENCY (Spill or Exposure) handling_work->emergency_node post_decon Decontaminate Work Area & Equipment handling_storage->post_decon post_ppe Remove PPE Correctly post_decon->post_ppe disposal_collect Collect All Waste (Liquid & Solid) post_ppe->disposal_collect disposal_label Label & Store in Compatible Container disposal_collect->disposal_label disposal_submit Submit for Hazardous Waste Disposal disposal_label->disposal_submit emergency_action Execute Immediate First Aid / Spill Protocol emergency_node->emergency_action

Caption: Workflow for Safe Handling of this compound-Containing Compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.